Dbco-(peg2-VC-pab-mmae)2
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C149H224N22O32 |
|---|---|
分子量 |
2835.5 g/mol |
IUPAC 名称 |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]-[2-[2-[3-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C149H224N22O32/c1-29-96(15)130(116(194-25)85-122(176)169-73-43-55-114(169)134(196-27)98(17)136(180)154-100(19)132(178)106-47-33-31-34-48-106)164(21)144(188)126(92(7)8)162-142(186)128(94(11)12)166(23)148(192)202-88-102-57-63-109(64-58-102)156-138(182)111(52-41-71-152-146(150)190)158-140(184)124(90(3)4)160-118(172)69-77-198-81-83-200-79-75-168(120(174)67-68-121(175)171-87-108-51-38-37-45-104(108)61-62-105-46-39-40-54-113(105)171)76-80-201-84-82-199-78-70-119(173)161-125(91(5)6)141(185)159-112(53-42-72-153-147(151)191)139(183)157-110-65-59-103(60-66-110)89-203-149(193)167(24)129(95(13)14)143(187)163-127(93(9)10)145(189)165(22)131(97(16)30-2)117(195-26)86-123(177)170-74-44-56-115(170)135(197-28)99(18)137(181)155-101(20)133(179)107-49-35-32-36-50-107/h31-40,45-51,54,57-60,63-66,90-101,111-112,114-117,124-135,178-179H,29-30,41-44,52-53,55-56,67-89H2,1-28H3,(H,154,180)(H,155,181)(H,156,182)(H,157,183)(H,158,184)(H,159,185)(H,160,172)(H,161,173)(H,162,186)(H,163,187)(H3,150,152,190)(H3,151,153,191)/t96-,97-,98+,99+,100+,101+,111-,112-,114-,115-,116+,117+,124-,125-,126-,127-,128-,129-,130-,131-,132+,133+,134+,135+/m0/s1 |
InChI 键 |
VVUBUMFIIJDYES-VRRJACBRSA-N |
手性 SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCN(CCOCCOCCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC4=CC=C(C=C4)COC(=O)N(C)[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N(C)[C@@H]([C@@H](C)CC)[C@@H](CC(=O)N5CCC[C@H]5[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C6=CC=CC=C6)O)OC)OC)C(=O)CCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97 |
规范 SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCN(CCOCCOCCC(=O)NC(C(C)C)C(=O)NC(CCCNC(=O)N)C(=O)NC4=CC=C(C=C4)COC(=O)N(C)C(C(C)C)C(=O)NC(C(C)C)C(=O)N(C)C(C(C)CC)C(CC(=O)N5CCCC5C(C(C)C(=O)NC(C)C(C6=CC=CC=C6)O)OC)OC)C(=O)CCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97 |
产品来源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Structure of Dbco-(peg2-VC-pab-mmae)2
For researchers, scientists, and professionals in the field of drug development, a comprehensive understanding of the molecular architecture of antibody-drug conjugate (ADC) components is paramount. This guide provides a detailed examination of the structure of Dbco-(peg2-VC-pab-mmae)2, a key bifunctional drug-linker conjugate utilized in the construction of ADCs.
Molecular Structure and Components
This compound is a sophisticated chemical entity designed for the targeted delivery of cytotoxic agents to cancer cells. Its structure is characterized by a central dibenzocyclooctyne (DBCO) core, to which two identical drug-linker arms are attached. Each arm consists of a polyethylene (B3416737) glycol spacer (PEG2), a cleavable dipeptide linker (Val-Cit), a self-immolative p-aminobenzylcarbamate (PAB) spacer, and the potent antimitotic agent, monomethyl auristatin E (MMAE).[1][2] The "(...)"2 notation in its name signifies this dual-armed or dimeric configuration.
The key components and their respective functions are:
-
Dibenzocyclooctyne (DBCO): This is a highly reactive cyclooctyne (B158145) that serves as the central scaffold. Its primary function is to attach the entire drug-linker construct to an azide-modified antibody via a copper-free click chemistry reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction is highly efficient and proceeds under mild physiological conditions, making it ideal for bioconjugation.
-
Polyethylene Glycol (PEG2): The two-unit polyethylene glycol spacer enhances the hydrophilicity and solubility of the molecule. This is crucial for improving the pharmacokinetic properties of the resulting ADC and preventing aggregation.
-
Valine-Citrulline (VC): This dipeptide sequence constitutes a protease-cleavable linker. It is designed to be stable in the bloodstream but is efficiently cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment. This targeted cleavage ensures the selective release of the cytotoxic payload within the cancer cells.
-
p-Aminobenzylcarbamate (PAB): The PAB group acts as a self-immolative spacer. Following the enzymatic cleavage of the Val-Cit linker, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the unmodified MMAE payload in its active form.
-
Monomethyl Auristatin E (MMAE): MMAE is a highly potent synthetic antineoplastic agent. It functions as a tubulin inhibitor, disrupting the microtubule dynamics within cancer cells, which ultimately leads to cell cycle arrest and apoptosis.
Structural Visualization
The logical relationship and connectivity of these components can be visualized as a signaling pathway, illustrating the flow from the antibody conjugation point to the final active drug.
Quantitative Data
A summary of the key quantitative data for this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 2259318-55-1 | [2] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | [2] |
Experimental Protocols
The primary application of this compound is in the construction of ADCs through conjugation to an azide-modified antibody. Below is a general experimental workflow for this process.
Experimental Workflow: Antibody Conjugation
Detailed Methodologies
1. Preparation of Reagents:
-
Azide-Modified Antibody: The antibody of interest must first be functionalized with azide (B81097) groups. This can be achieved through various established bioconjugation techniques, such as reacting lysine (B10760008) residues with an NHS-azide linker or through site-specific introduction of azido-amino acids.
-
This compound Solution: Prepare a stock solution of this compound in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO). The concentration will depend on the desired reaction scale and stoichiometry.
2. Conjugation Reaction (SPAAC):
-
The azide-modified antibody is typically in an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL.
-
The this compound solution is added to the antibody solution. A molar excess of the DBCO-linker conjugate (typically 1.5 to 5-fold excess relative to the azide groups on the antibody) is used to drive the reaction to completion.
-
The reaction mixture is incubated, often with gentle agitation, for a period ranging from a few hours to overnight. The optimal temperature is typically between 4°C and room temperature.
3. Purification of the Antibody-Drug Conjugate:
-
Following the incubation period, the unreacted this compound and other small molecules are removed from the ADC.
-
Common purification methods include size-exclusion chromatography (SEC), tangential flow filtration (TFF), or affinity chromatography.
4. Characterization of the ADC:
-
The purified ADC is characterized to determine key quality attributes.
-
The drug-to-antibody ratio (DAR) is a critical parameter and can be determined using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).
-
The purity, aggregation state, and binding affinity of the ADC to its target antigen are also assessed.
This in-depth guide provides a foundational understanding of the structure and application of this compound for professionals engaged in the development of next-generation antibody-drug conjugates.
References
An In-depth Technical Guide to the Mechanism of Action of Dbco-(peg2-VC-pab-mmae)2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a paradigm of targeted cancer therapy, designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. The molecule Dbco-(peg2-VC-pab-mmae)2 is a sophisticated drug-linker construct engineered for the development of next-generation ADCs. This guide elucidates the intricate mechanism of action of this construct, detailing the specific roles of its constituent parts and the sequence of events leading to cancer cell death.
This construct is comprised of four key components:
-
Dibenzocyclooctyne (Dbco): A reactive group for bioorthogonal conjugation.
-
Polyethylene glycol (PEG2): A spacer to enhance solubility and pharmacokinetic properties.
-
Valine-Citrulline-p-aminobenzylcarbamate (VC-pab): A protease-cleavable linker.
-
Monomethyl Auristatin E (MMAE): A potent antimitotic payload.
The dimeric nature of the construct, indicated by the subscript '2', allows for the attachment of two MMAE molecules, potentially increasing the drug-to-antibody ratio (DAR) in the final ADC.
Core Mechanism of Action: A Stepwise Cascade
The therapeutic action of an ADC armed with this compound is a multi-step process, commencing with targeted delivery and culminating in the induction of apoptosis in the cancer cell.
-
Conjugation: The Dbco group facilitates the covalent attachment of the drug-linker complex to an azide-modified monoclonal antibody (mAb) via a copper-free click chemistry reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction is highly efficient and proceeds under mild physiological conditions, ensuring the integrity of the antibody.[1][2]
-
Circulation and Targeting: Once conjugated to a tumor-targeting mAb, the ADC circulates in the bloodstream. The hydrophilic PEG2 spacer helps to improve the solubility and stability of the ADC, potentially reducing aggregation and improving its pharmacokinetic profile.
-
Internalization: Upon reaching the tumor site, the mAb component of the ADC binds to a specific antigen on the surface of the cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.
-
Lysosomal Trafficking and Linker Cleavage: The endosome containing the ADC fuses with a lysosome. The acidic environment and, more importantly, the high concentration of lysosomal proteases, such as cathepsin B, within the lysosome are critical for the next step. The valine-citrulline (VC) dipeptide of the linker is specifically designed to be a substrate for these proteases.[3][4] Cathepsin B cleaves the amide bond between citrulline and the p-aminobenzylcarbamate (PAB) spacer.[3][4]
-
Payload Release: Following the enzymatic cleavage of the VC moiety, the PAB spacer undergoes a self-immolative 1,6-elimination reaction. This spontaneous electronic cascade results in the release of the unmodified and highly potent cytotoxic payload, MMAE, into the cytoplasm of the cancer cell.
-
Cytotoxic Effect of MMAE: Once liberated, MMAE exerts its potent antimitotic activity. It binds to tubulin, a key protein in the formation of microtubules. By inhibiting tubulin polymerization, MMAE disrupts the microtubule network, which is essential for the formation of the mitotic spindle during cell division.[5]
-
Cell Cycle Arrest and Apoptosis: The disruption of the mitotic spindle leads to the arrest of the cell cycle in the G2/M phase. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, culminating in programmed cell death.
Quantitative Data
The efficacy of an ADC is determined by several quantitative parameters, including its in vitro cytotoxicity (IC50) and the stability of the linker. While specific data for an ADC constructed with this compound is proprietary, the following tables provide representative data for ADCs utilizing similar VC-MMAE linker technology.
Table 1: Representative In Vitro Cytotoxicity of VC-MMAE ADCs
| Cell Line | Target Antigen | ADC Construct | IC50 (ng/mL) |
| Karpas-299 | CD30 | Brentuximab Vedotin (cAC10-vc-MMAE) | ~10 |
| L-82 | CD30 | cAC10-vc-MMAE | ~2-55 |
| BT-474 | HER2 | Trastuzumab-vc-MMAE | ~20-50 |
| NCI-N87 | HER2 | Trastuzumab-vc-MMAE | ~15-40 |
Data are compiled from multiple sources and represent typical ranges observed in the literature. Actual values can vary depending on the specific antibody, cell line, and experimental conditions.
Table 2: Linker Stability and Payload Release
| Parameter | Condition | Value |
| Plasma Stability | Incubation in human plasma for 7 days | <10% MMAE release |
| Cathepsin B-mediated Cleavage | Incubation with purified cathepsin B for 4 hours | >90% MMAE release |
| Intracellular MMAE Concentration | 24 hours post-ADC treatment (at IC50) | 98-150 nmol/L |
These values are illustrative and based on published data for VC-MMAE linkers.[6]
Experimental Protocols
Detailed and reproducible protocols are essential for the characterization of ADCs. Below are methodologies for key experiments to evaluate the mechanism of action of an ADC constructed with this compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50).
Methodology:
-
Cell Seeding: Seed target cancer cells (e.g., SK-BR-3 for a HER2-targeting ADC) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium. Add the diluted ADC to the cells in triplicate and incubate for 72 hours. Include untreated cells as a negative control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the ADC concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Cathepsin B Cleavage Assay
Objective: To quantify the release of MMAE from the ADC in the presence of cathepsin B.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the ADC (final concentration 1 µM) with purified human cathepsin B (final concentration 20 nM) in an assay buffer (10 mM MES, pH 6.0, with 0.04 mM DTT).
-
Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 1, 2, 4 hours).
-
Reaction Quenching: Stop the reaction by adding an excess of cold acetonitrile (B52724) containing an internal standard (e.g., d8-MMAE).
-
Sample Preparation: Centrifuge the samples to precipitate the protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the amount of released MMAE.
-
Data Analysis: Calculate the percentage of MMAE release at each time point relative to the total amount of conjugated MMAE.
Protocol 3: Quantification of Intracellular MMAE
Objective: To measure the concentration of free MMAE released inside cancer cells following ADC treatment.
Methodology:
-
Cell Treatment: Plate target cells in a 6-well plate and treat with the ADC at its IC50 concentration for 24 hours.
-
Cell Harvesting: Wash the cells with cold PBS, detach them, and count the number of cells.
-
MMAE Extraction: Resuspend the cell pellet in a known volume of methanol (B129727) and acetonitrile containing an internal standard. Homogenize the cells and centrifuge to precipitate proteins.
-
Solid Phase Extraction: Subject the supernatant to solid phase extraction to purify the MMAE.
-
LC-MS/MS Analysis: Quantify the amount of MMAE in the purified sample using LC-MS/MS.
-
Data Analysis: Calculate the intracellular concentration of MMAE based on the cell number and the initial volume of the cell pellet.[6]
Visualizations
Logical Relationship of ADC Components
Caption: Logical structure of an ADC utilizing the this compound construct.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for determining the in vitro cytotoxicity (IC50) of an ADC.
Signaling Pathway of MMAE-Induced Apoptosis
Caption: Simplified signaling pathway of MMAE leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
The Role of Dibenzocyclooctyne (DBCO) in Antibody-Drug Conjugate (ADC) Conjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[1] The linker connecting the antibody to the payload is a critical determinant of the ADC's stability, efficacy, and pharmacokinetic profile.[1] Among the various conjugation strategies, the use of dibenzocyclooctyne (DBCO) has gained significant traction due to its role in strain-promoted alkyne-azide cycloaddition (SPAAC), a form of "click chemistry."[2][3] This technical guide provides an in-depth exploration of the DBCO group's role in ADC conjugation, detailing the underlying chemistry, experimental protocols, and key advantages.
The primary advantage of using DBCO in ADC development is its participation in SPAAC, a bioorthogonal reaction that proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[1][3] This biocompatibility is crucial for preserving the integrity and function of the antibody during conjugation.[3] The DBCO group, a strained cyclooctyne, readily reacts with an azide-functionalized molecule (e.g., a cytotoxic payload or a linker-payload cassette) to form a stable triazole linkage.[1][4] This reaction is highly specific and does not interfere with native biological functional groups, ensuring precise and controlled conjugation.[5][]
Core Principles of DBCO-Mediated Conjugation
The foundation of DBCO's utility in ADC synthesis lies in the principles of strain-promoted alkyne-azide cycloaddition (SPAAC). The inherent ring strain of the DBCO molecule significantly lowers the activation energy for the [3+2] cycloaddition reaction with an azide (B81097), allowing the reaction to proceed rapidly at physiological temperatures and pH.[4][] This copper-free click chemistry approach is a significant advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC), as copper can be toxic to cells and can lead to protein aggregation.[3][7]
The general workflow for creating an ADC using DBCO involves two main stages:
-
Antibody Modification: The antibody is first functionalized with a DBCO-containing linker. This is typically achieved by reacting the primary amines of lysine (B10760008) residues on the antibody surface with a DBCO-NHS ester.[1]
-
Payload Conjugation: The DBCO-modified antibody is then reacted with an azide-functionalized payload. The SPAAC reaction between the DBCO group on the antibody and the azide group on the payload forms the final ADC.[1]
Various DBCO-containing linkers are commercially available, often incorporating polyethylene (B3416737) glycol (PEG) spacers to enhance solubility and reduce aggregation of the resulting ADC.[1][] These linkers can be either non-cleavable, providing a stable connection between the drug and antibody, or cleavable, designed to release the payload under specific conditions within the target cell.[2][9]
Experimental Protocols
Protocol 1: Activation of Antibody with DBCO-NHS Ester
This protocol outlines the functionalization of a monoclonal antibody with DBCO groups using a DBCO-NHS ester.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)[1]
-
DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester)[10]
-
Anhydrous Dimethyl Sulfoxide (DMSO)[10]
-
Spin desalting columns[10]
Procedure:
-
Prepare a stock solution of the DBCO-NHS ester in anhydrous DMSO at a concentration of 10 mM.[10]
-
Ensure the antibody solution is at a concentration of 1-10 mg/mL in an amine-free buffer.[5]
-
Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should not exceed 20% to maintain antibody integrity.[5][10]
-
Incubate the reaction mixture at room temperature for 60 minutes.[10]
-
To quench the reaction, add a small volume of Tris buffer (e.g., 10 µL of 100 mM Tris) and incubate for an additional 15 minutes.[10]
-
Remove unreacted DBCO-NHS ester using a spin desalting column equilibrated with the desired buffer (e.g., PBS).[3][10]
-
The DBCO-functionalized antibody can be stored at -20°C for up to a month, although some loss of reactivity may occur over time.[3][10]
Protocol 2: Conjugation of Azide-Payload to DBCO-Functionalized Antibody
This protocol describes the final step of conjugating an azide-modified payload to the DBCO-functionalized antibody.
Materials:
-
DBCO-functionalized antibody (from Protocol 1)
-
Azide-modified payload
-
Reaction buffer (e.g., PBS, pH ~7.4)[1]
Procedure:
-
Add the azide-modified payload to the purified DBCO-antibody solution. A 1.5 to 5-fold molar excess of the azide-payload is typically used.[1]
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[5][11] The reaction progress can be monitored by observing the decrease in DBCO absorbance at approximately 310 nm.[5]
-
Purify the resulting ADC from unreacted payload and other impurities using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters for ADC synthesis using DBCO-mediated conjugation, derived from established protocols.
| Parameter | Value | Rationale/Notes |
| Antibody Modification (Protocol 1) | ||
| Molar Excess of DBCO-NHS Ester | 10 to 30-fold | Ensures efficient labeling of antibody lysine residues.[1][10] |
| Reaction Time | 60 minutes | Sufficient for the reaction between NHS ester and primary amines.[10] |
| Reaction Temperature | Room Temperature | Mild conditions to preserve antibody integrity.[10] |
| Final DMSO Concentration | < 20% (v/v) | Higher concentrations can denature the antibody.[5][10] |
| Payload Conjugation (Protocol 2) | ||
| Molar Excess of Azide-Payload | 1.5 to 5-fold | Drives the SPAAC reaction to completion.[1] |
| Reaction Time | 2-24 hours | Varies depending on reactant concentrations and temperature.[5][12] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can be used to enhance antibody stability during longer incubations.[11][12] |
| Reaction Buffer | PBS (pH ~7.4) | Physiological pH is optimal for the click reaction.[1] |
Note: These are general guidelines, and optimal conditions may vary depending on the specific antibody, payload, and linker used.
Visualizing the Process
ADC Conjugation Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 7. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. lifetein.com [lifetein.com]
- 12. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
The Gatekeeper of Potency: A Technical Guide to the Val-Cit Linker in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The Valine-Citrulline (Val-Cit) dipeptide linker has become a cornerstone in the design of modern antibody-drug conjugates (ADCs), serving as a critical determinant of their therapeutic index. Its sophisticated design allows for stable transit of a potent cytotoxic payload through the systemic circulation, followed by specific and efficient release within the target cancer cell. This guide provides an in-depth examination of the Val-Cit linker's function, the methodologies used to evaluate its performance, and the underlying biological pathways that govern its activity.
Mechanism of Action: A Tale of Two Environments
The functionality of the Val-Cit linker is predicated on its differential stability in two distinct biological environments: the neutral pH of the bloodstream and the acidic, enzyme-rich environment of the lysosome.
In Systemic Circulation: The Val-Cit linker is designed to be highly stable in the bloodstream (pH ~7.4), preventing the premature release of the cytotoxic payload that could lead to off-target toxicity and a diminished therapeutic effect.[1][] This stability is a key attribute that contributes to the safety and efficacy of ADCs employing this technology.[3]
Within the Target Cell: Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized through a process called receptor-mediated endocytosis.[4][5] The ADC is then trafficked through the endosomal-lysosomal pathway.[5][6] Within the lysosome, the acidic environment and the presence of highly active proteases, most notably Cathepsin B, create the ideal conditions for linker cleavage.[1][]
Cathepsin B, a cysteine protease that is often upregulated in tumor cells, specifically recognizes and cleaves the amide bond between the valine and citrulline residues of the linker.[1][] This enzymatic cleavage initiates a cascade of events, starting with the self-immolation of the p-aminobenzyl carbamate (B1207046) (PABC) spacer, a common component of this linker system.[1][8] This self-immolative process is crucial as it ensures the traceless release of the unmodified, fully active cytotoxic drug into the cytoplasm of the cancer cell, where it can then exert its cell-killing effect.[1][9]
Quantitative Data on Linker Performance
The performance of a Val-Cit linker is assessed through various quantitative measures, including its cleavage kinetics by Cathepsin B, its stability in plasma, and the resulting in vitro cytotoxicity of the ADC.
Table 1: Cathepsin B Cleavage of Dipeptide Linkers
While specific kinetic constants (Km and kcat) for the cleavage of full ADCs are not widely published and are highly dependent on the specific ADC construct, comparative studies using model substrates provide valuable insights into the efficiency of different dipeptide linkers.
| Dipeptide Linker | Relative Cleavage Rate by Cathepsin B | Reference(s) |
| Val-Cit | Baseline | [9] |
| Val-Ala | ~50% of Val-Cit | [9][10] |
Note: The Val-Ala linker, while cleaved at a slower rate, offers the advantage of lower hydrophobicity, which can help prevent ADC aggregation, particularly at high drug-to-antibody ratios (DARs).[9][10]
Table 2: Plasma Stability of Val-Cit Containing ADCs
The stability of the Val-Cit linker is a critical parameter, and it varies across different species, a crucial consideration for preclinical to clinical translation.
| Species | Enzyme Responsible for Off-Target Cleavage | Typical Stability Profile | Reference(s) |
| Human | Neutrophil Elastase | Generally stable, with reported half-lives of up to 230 days for some constructs.[1][9] | [1][9][11] |
| Monkey | - | High stability, similar to humans. | [12] |
| Rat | Carboxylesterase 1c (Ces1c) | Moderate stability, with >4% payload release observed after 6 days. | [1][12] |
| Mouse | Carboxylesterase 1c (Ces1c) | Low stability, with >20% payload release observed after 6 days. This instability can complicate preclinical evaluation. | [1][12] |
Note: The instability of the Val-Cit linker in rodent plasma has led to the development of modified linkers, such as the glutamic acid-valine-citrulline (EVCit) linker, which exhibits enhanced stability in mice while maintaining sensitivity to Cathepsin B.[8]
Table 3: Comparative In Vitro Cytotoxicity (IC50) of Val-Cit ADCs with Various Payloads
The ultimate measure of an ADC's efficacy, influenced by the linker's performance, is its ability to kill cancer cells. The IC50 value represents the concentration of the ADC required to inhibit the growth of 50% of the cells.
| Payload | Target Cell Line | IC50 (pmol/L) | Reference(s) |
| MMAE | HER2+ Cell Line | 14.3 | [13] |
| TRX Linker-ADC | Antigen Positive Cells | 70 | [13] |
| β-galactosidase-cleavable linker-MMAE | HER2+ Cell Line | 8.8 | [13] |
Note: IC50 values are highly dependent on the specific antibody, drug-to-antibody ratio (DAR), antigen expression levels on the target cells, and the experimental conditions used.[14]
Experimental Protocols
Accurate and reproducible assessment of Val-Cit linker function is paramount for the successful development of ADCs. The following are detailed methodologies for key in vitro experiments.
In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
Objective: To quantify the rate of payload release from a Val-Cit linker-containing ADC upon incubation with recombinant human Cathepsin B.
Materials:
-
ADC with Val-Cit linker
-
Recombinant Human Cathepsin B (activated)
-
Assay Buffer (e.g., 100 mM Sodium Acetate, 10 mM DTT, pH 5.5)
-
Quenching Solution (e.g., 10% Acetic Acid in Acetonitrile)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
Incubator (37°C)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution (e.g., final concentration of 1 µM) with the pre-warmed assay buffer.[1]
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).[1][15]
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[1]
-
Quench Reaction: Immediately quench the enzymatic reaction by adding an equal volume of quenching solution.
-
Sample Preparation: Centrifuge the quenched samples to precipitate the protein. Collect the supernatant for analysis.
-
HPLC Analysis: Inject the supernatant onto the HPLC system. Use a gradient elution method to separate the intact ADC, cleaved linker-payload, and free payload.
-
Data Analysis: Quantify the peak areas corresponding to the released payload at each time point. Plot the concentration of the released payload over time to determine the cleavage rate.
Plasma Stability Assay (LC-MS-Based)
Objective: To assess the stability of the ADC and quantify the premature release of the payload in plasma from different species.
Materials:
-
ADC with Val-Cit linker
-
Plasma (e.g., Human, Mouse, Rat)
-
Phosphate-Buffered Saline (PBS)
-
Incubator (37°C with 5% CO2)[12]
-
LC-MS system
Procedure:
-
Sample Preparation: Dilute the ADC to a final concentration in plasma (e.g., 100 µg/mL). Prepare a control sample with the ADC in PBS.
-
Incubation: Incubate the plasma and PBS samples at 37°C with 5% CO2.[12]
-
Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots from each sample.[12]
-
Sample Processing: Process the plasma samples to extract the ADC and any released payload. This may involve protein precipitation or immunocapture methods.[16][17]
-
LC-MS Analysis: Analyze the processed samples using an LC-MS method to quantify the amount of intact ADC and released payload. The drug-to-antibody ratio (DAR) can also be monitored over time.[18][19]
-
Data Analysis: Calculate the percentage of intact ADC remaining and the percentage of payload released at each time point relative to the 0-hour time point. Determine the half-life (t1/2) of the ADC in plasma.
Visualizing the Process: Diagrams and Workflows
To further elucidate the complex processes involved, the following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.
Caption: ADC internalization and payload release pathway.
Caption: Experimental workflow for an in vitro ADC cleavage assay.
Caption: Mechanism of Val-Cit-PABC linker cleavage.
Conclusion
The Val-Cit linker represents a sophisticated and highly successful strategy for achieving tumor-specific drug release in the context of antibody-drug conjugates. Its design, which leverages the distinct biochemical differences between the systemic circulation and the intracellular environment of cancer cells, allows for a potent and targeted therapeutic effect. A thorough understanding of its mechanism of action, coupled with robust quantitative assessment of its performance through detailed experimental protocols, is essential for the continued innovation and development of the next generation of life-saving ADCs. The data and methodologies presented in this guide provide a solid foundation for researchers and drug developers working to harness the full potential of this critical linker technology.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 11. researchgate.net [researchgate.net]
- 12. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. A Two-Step Immunocapture Assay for ADCs Characterization - Creative Biolabs [creative-biolabs.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Properties of Dbco-(peg2-VC-pab-mmae)2
This technical guide provides a comprehensive overview of the physicochemical properties of Dbco-(peg2-VC-pab-mmae)2, a drug-linker conjugate used in the development of antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visualizations to support further research and application.
Core Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for the formulation of stable and effective ADCs.
| Property | Value |
| Molecular Formula | C149H224N22O32 |
| Molecular Weight | 2835.50 g/mol [1] |
| CAS Number | 2259318-55-1[1] |
| Solubility | Soluble in DMSO (100 mg/mL, 35.27 mM with ultrasonic treatment)[2][3]. The use of newly opened, hygroscopic DMSO is recommended.[2][3] |
| Stability | The compound is unstable in solution; freshly prepared solutions are recommended[2][3]. For storage, it is recommended to keep the powder at -20°C for up to 3 years. In solvent, storage at -80°C for up to 6 months or -20°C for up to 1 month is advised.[1] |
| Purity | Typically >98%[4] or ≥ 99%[1] as provided by suppliers. |
Molecular Structure and Components
This compound is a complex molecule composed of several key functional units, each with a specific role in its application as a drug-linker conjugate for ADCs.[2][3][4][5][6]
-
Dibenzocyclooctyne (Dbco): A cyclooctyne (B158145) derivative that serves as a reactive handle for "click chemistry."[2][3] Specifically, it enables strain-promoted alkyne-azide cycloaddition (SPAAC), allowing for the covalent attachment of this drug-linker to an azide-modified antibody without the need for a copper catalyst.[2][3]
-
Polyethylene (B3416737) Glycol (PEG2): A two-unit polyethylene glycol spacer. The inclusion of PEG chains in ADC linkers is a common strategy to increase the hydrophilicity of the overall conjugate.[7] This can help to mitigate aggregation, which can be caused by the hydrophobic nature of the payload.[8][9]
-
Valine-Citrulline (VC) Linker: A dipeptide linker that is designed to be stable in the systemic circulation but susceptible to cleavage by specific enzymes within the target cell.[10][] The VC linker is recognized and cleaved by lysosomal proteases, such as cathepsin B, which are abundant in the lysosomal compartment of cells.[10][][12]
-
p-Aminobenzylcarbamate (pab): A self-immolative spacer that connects the VC linker to the cytotoxic payload. Once the VC linker is cleaved by cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the unmodified drug.
-
Monomethyl Auristatin E (MMAE): A potent synthetic antineoplastic agent and a highly effective cytotoxic payload.[2][10][13] It is an analogue of the natural product dolastatin 10.[13] MMAE functions as a tubulin inhibitor, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][13] Due to its high toxicity, MMAE is not suitable for use as a standalone drug but is highly effective as a payload in targeted therapies like ADCs.[10]
Experimental Protocols
The determination of the physicochemical properties of ADC components like this compound involves a range of analytical techniques. Below are detailed methodologies for key experiments.
Solubility Determination
Objective: To determine the maximum soluble concentration of this compound in a given solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
-
Analytical balance
-
Microcentrifuge
Protocol:
-
Accurately weigh a small amount of this compound powder.
-
Add a precise volume of DMSO to achieve a high target concentration (e.g., 100 mg/mL).
-
Vortex the mixture vigorously for 2 minutes.
-
Place the vial in an ultrasonic bath and sonicate until the solid is fully dissolved. Visual inspection is key.
-
If the compound does not fully dissolve, add a small, measured volume of additional solvent and repeat sonication.
-
Once dissolved, centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved particulates.
-
Carefully collect the supernatant. The concentration of this saturated solution represents the solubility.
Stability Assessment in Solution
Objective: To evaluate the stability of this compound in solution over time.
Materials:
-
Freshly prepared stock solution of this compound in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
-
Incubator at 37°C
Protocol:
-
Dilute the DMSO stock solution of this compound into PBS to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL), ensuring the final DMSO concentration is low (e.g., <1%).
-
Immediately inject a sample (t=0) into the HPLC to obtain an initial purity profile.
-
Incubate the remaining solution at 37°C.
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze by HPLC.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the parent peak.
-
Calculate the percentage of the parent compound remaining at each time point to determine the degradation rate.
Visualizations
Linker Cleavage and Payload Release Mechanism
The following diagram illustrates the sequential cleavage of the VC-pab linker within a target cell, leading to the release of the active MMAE payload.
References
- 1. invivochem.net [invivochem.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. targetmol.cn [targetmol.cn]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. DBCO-PEG2-Val-Cit-PAB-Exatecan, ADC linker | BroadPharm [broadpharm.com]
- 8. Biochemical and biophysical properties of ADCs - ProteoGenix [proteogenix.science]
- 9. researchgate.net [researchgate.net]
- 10. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 12. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
The Lynchpin of Targeted Drug Delivery: An In-depth Technical Guide to the PAB Self-Immolative Spacer
For Researchers, Scientists, and Drug Development Professionals
The p-aminobenzyl alcohol (PAB) self-immolative spacer is a critical component in the design of advanced drug delivery systems, most notably antibody-drug conjugates (ADCs). Its elegant mechanism of controlled drug release upon a specific triggering event has been instrumental in enhancing the therapeutic window of highly potent cytotoxic agents. This technical guide provides a comprehensive overview of the PAB spacer, including its core mechanism, quantitative stability and cleavage data, and detailed experimental protocols for its evaluation.
Core Principles of the PAB Self-Immolative Spacer
The fundamental role of the PAB spacer is to act as a stable bridge between a targeting moiety (like an antibody) and a potent therapeutic payload. This linkage is designed to be highly stable in systemic circulation, preventing premature drug release and associated off-target toxicity.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22] Upon reaching the target cellular environment, a specific trigger initiates a cascade of electronic rearrangements within the PAB unit, leading to its "self-immolation" and the release of the unmodified active drug.
Mechanism of Action: A Triggered 1,6-Elimination
The self-immolation of the PAB spacer is a spontaneous process that occurs following the cleavage of a trigger moiety, which is most commonly a peptide sequence recognized by intracellular enzymes. The most prevalent trigger is the dipeptide valine-citrulline (Val-Cit), which is efficiently cleaved by cathepsin B, an enzyme often overexpressed in the lysosomes of tumor cells.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22]
The cleavage of the peptide bond exposes a free aniline (B41778) nitrogen on the PAB spacer. This initiates a rapid, spontaneous 1,6-elimination reaction. The lone pair of electrons on the nitrogen atom delocalizes into the aromatic ring, leading to the cleavage of the bond connecting the payload to the benzylic carbon and the formation of an unstable aza-quinone methide intermediate. This intermediate is then quenched by water, resulting in the release of the free drug.
Quantitative Data on PAB Spacer Stability and Cleavage
The stability of the PAB linker is a critical determinant of an ADC's safety and efficacy. Premature cleavage in plasma can lead to systemic toxicity, while inefficient cleavage at the target site can reduce therapeutic potency. The following tables summarize key quantitative data on the stability and cleavage of various PAB-based linkers from published studies.
Table 1: Stability of PAB-Based Linkers in Plasma
| Linker Type | Payload | Species | Assay Condition | Time Point | % Intact ADC Remaining | Reference |
| Val-Cit-PABC | Aur0101 | Mouse | Plasma Incubation | 4.5 days | Variable (site-dependent) | [1][2] |
| Modified Linker 7-VC-PABC | Aur0101 | Mouse | Plasma Incubation | 4.5 days | Higher than Val-Cit-PABC | [1][2] |
| Val-Cit-PABC | MMAE | Rat | Plasma Incubation | 7 days | ~80% | [9] |
| Glu-Val-Cit-PABC | MMAE | Mouse | Plasma Incubation | - | Highly stable | [11] |
| OHPAS Linker | - | Mouse/Human | Plasma Incubation | - | Stable | [5][10] |
| Val-Cit-PABC | - | Mouse | Plasma Incubation | - | Unstable | [5][10] |
| m-amide-PABC | Uncialamycin | Mouse | Serum Incubation | 24 hours | 50% | [19] |
| Glu-m-amide-PABC | Uncialamycin | Mouse | Serum Incubation | 24 hours | 69% | [19] |
| Carbonate-PAB | SN-38 | Human | Serum Incubation | 36 hours | 50% (t1/2) |
Table 2: Enzymatic Cleavage of PAB-Based Linkers
| Linker Type | Enzyme | pH | Time | Cleavage Efficiency | Reference |
| Phe-Lys-PABC | Cathepsin B | - | < 2 min | Rapid | |
| Val-Cit-PABC | Cathepsin B | 6.0 | 4 hours | Efficient | |
| m-amide-PABC | Cathepsin B | - | - | Efficiently cleaved | [19] |
| Val-Cit-PABC | Papain | 6.0 | 8 hours | Complete release |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of PAB-based linkers and corresponding ADCs.
Synthesis of a Val-Cit-PAB-Payload Construct (Example: Mc-Val-Cit-PABC-MMAE)
This protocol outlines the general steps for the synthesis of a common drug-linker construct.
Materials:
-
Fmoc-Val-OH
-
Fmoc-Cit-OH
-
p-aminobenzyl alcohol (PABOH)
-
Monomethyl auristatin E (MMAE)
-
6-Maleimidohexanoic acid succinimidyl ester (Mc-OSu)
-
Coupling reagents (e.g., HATU, HBTU, HOBt)
-
Bases (e.g., DIPEA, triethylamine)
-
Solvents (e.g., DMF, DCM)
-
Deprotection reagents (e.g., piperidine (B6355638), TFA)
-
Solid-phase synthesis resin (e.g., Rink amide resin)
-
HPLC for purification
Procedure:
-
Spacer Attachment: The p-aminobenzyl alcohol spacer is coupled to the solid-phase resin.
-
Dipeptide Assembly:
-
Fmoc-Citrulline is coupled to the PAB-functionalized resin using standard peptide coupling conditions.
-
The Fmoc protecting group is removed using piperidine in DMF.
-
Fmoc-Valine is then coupled to the deprotected citrulline residue.
-
-
Payload Conjugation:
-
The N-terminal Fmoc group of valine is removed.
-
MMAE is coupled to the N-terminus of the dipeptide.
-
-
Cleavage from Resin: The entire construct is cleaved from the solid support using an appropriate cleavage cocktail (e.g., TFA-based).
-
Maleimide (B117702) Functionalization: The free amine of the valine residue is reacted with Mc-OSu to install the maleimide group for antibody conjugation.
-
Purification: The final drug-linker construct is purified by reverse-phase HPLC.
Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of the peptide linker to enzymatic cleavage.
Materials:
-
ADC or drug-linker construct
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 10 mM MES, pH 6.0, with DTT)
-
Quenching solution (e.g., 2% formic acid)
-
LC-MS system for analysis
Procedure:
-
Reaction Setup:
-
Prepare a solution of the ADC or drug-linker construct in the assay buffer.
-
Add Cathepsin B to initiate the reaction (a typical concentration is 20 nM).
-
Incubate the reaction mixture at 37°C.
-
-
Time Points: At designated time points (e.g., 0, 1, 4, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding an equal volume of the quenching solution.
-
Analysis: Analyze the samples by LC-MS to quantify the amount of cleaved payload and remaining intact ADC. The loss of the linker-payload from the ADC and the amount of free payload produced are measured concurrently.[14]
ADC Plasma Stability Assay
This assay assesses the stability of the ADC in a biologically relevant matrix.
Materials:
-
ADC
-
Human or mouse plasma (or serum)
-
Incubator at 37°C
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
Wash buffers (e.g., PBS)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer)
-
LC-MS system for analysis
Procedure:
-
Incubation: Incubate the ADC in plasma at a specified concentration (e.g., 0.125 mg/mL in 62.5% plasma) at 37°C.
-
Sampling: At various time points (e.g., 0, 24, 48, 96, 168 hours), take aliquots of the plasma-ADC mixture.
-
Immunoaffinity Capture: Isolate the ADC from the plasma using immunoaffinity capture beads.
-
Washing: Wash the beads to remove non-specifically bound plasma proteins.
-
Elution: Elute the intact ADC from the beads.
-
Analysis: Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR) and quantify any released payload. The change in average DAR over time is a measure of the ADC's stability.[6][8][9][11][12]
Determination of Drug-to-Antibody Ratio (DAR)
The average number of drug molecules conjugated to an antibody is a critical quality attribute of an ADC.
Methods:
-
UV/Vis Spectroscopy: This method can be used if the drug and antibody have distinct absorbance maxima. The average DAR is calculated using the Beer-Lambert law and the measured absorbances at two wavelengths, along with the extinction coefficients of the antibody and the drug.[2][3]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drugs, as each drug molecule increases the hydrophobicity of the conjugate. The average DAR is calculated from the weighted average of the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).[2][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Intact mass analysis of the ADC allows for the identification and relative quantification of different DAR species. After deconvolution of the mass spectrum, the average DAR can be accurately calculated.[1][4]
Conclusion
The p-aminobenzyl alcohol self-immolative spacer is a cornerstone of modern ADC design, enabling the targeted delivery and controlled release of potent cytotoxic drugs. A thorough understanding of its mechanism, coupled with robust quantitative analysis of its stability and cleavage kinetics, is paramount for the development of safe and effective ADCs. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of novel PAB-based linkers and their resulting conjugates, facilitating the advancement of next-generation targeted therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. [PDF] Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 13. Multifunctional linkers: Expanding the ADC toolkit and quantifying intracellular release kinetics - American Chemical Society [acs.digitellinc.com]
- 14. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 15. Antibody format and drug release rate determine the therapeutic activity of non-internalizing antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. frontiersin.org [frontiersin.org]
- 18. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. chemrxiv.org [chemrxiv.org]
- 22. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
An In-Depth Technical Guide to DBCO-(PEG2-VC-PAB-MMAE)2 for Dual-Payload Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the DBCO-(PEG2-VC-PAB-MMAE)2 linker-drug conjugate, a novel tool for the development of dual-payload antibody-drug conjugates (ADCs). This document details the core components of the technology, experimental protocols for its application, and a summary of relevant performance data.
Introduction to Dual-Payload ADCs and the Role of this compound
Antibody-drug conjugates have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents.[1][2] Dual-payload ADCs represent a promising advancement in this field, enabling the delivery of two distinct drug molecules to a single target cell.[3] This strategy can enhance therapeutic efficacy, overcome drug resistance, and potentially reduce systemic toxicity by achieving a therapeutic effect at a lower overall dose.[4]
The this compound is a sophisticated linker-drug conjugate designed for the construction of dual-payload ADCs. It comprises several key functional units:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that serves as a bioorthogonal handle for copper-free click chemistry. This allows for the efficient and specific conjugation of the linker-drug to an azide-modified antibody under mild, physiological conditions.[]
-
Polyethylene Glycol (PEG2): A short PEG spacer that enhances the solubility and pharmacokinetic properties of the ADC.
-
Valine-Citrulline (VC) Linker: A dipeptide motif that is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[] This ensures the targeted release of the cytotoxic payload within the cancer cell.
-
p-Aminobenzylcarbamate (PAB): A self-immolative spacer that, following cleavage of the VC linker, spontaneously releases the attached drug molecules.
-
Monomethyl Auristatin E (MMAE): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[6] The inclusion of two MMAE molecules allows for a higher drug-to-antibody ratio (DAR) per conjugation site.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on dual-payload ADCs, including those with MMAE as a payload. While specific data for ADCs constructed with this compound is limited in the public domain, the presented data from analogous systems provide valuable insights into the expected performance characteristics.
Table 1: In Vitro Cytotoxicity of Dual-Payload ADCs
| Cell Line | ADC Construct | IC50 (nM) | Reference |
| KPL-4 (HER2+) | Dual-Payload MMAE/MMAF ADC | 0.017 - 0.029 | [4] |
| JIMT-1 (HER2+) | Dual-Payload MMAE/MMAF ADC | 0.024 - 0.045 | [4] |
| J1MT-1 (Resistant) | DAR 2 MMAE Single-Payload ADC | 1.023 | [7] |
| J1MT-1 (Resistant) | DAR 2 MMAF Single-Payload ADC | 0.213 | [7] |
| J1MT-1 (Resistant) | DAR 6 Dual-Payload MMAE/MMAF ADC | 0.24 - 0.26 | [7] |
| BT-474 (HER2+) | MF-TTZ-MMAE ADC | 1 | [8] |
| Karpas-299 (CD30+) | MF-BTX-MMAE ADC | ~ 0.1 | [8] |
| SK-BR-3 (HER2+) | ZHER2:2891-Fc-MMAE Conjugate | 0.13 | [1] |
Table 2: In Vivo Efficacy of Dual-Payload ADCs in Xenograft Models
| Xenograft Model | ADC Treatment | Dose | Outcome | Reference |
| HER2 Heterogeneous | MMAE/F 4+2 Dual-Payload ADC | 3 mg/kg | Complete tumor elimination | [4] |
| HER2 Heterogeneous | MMAF DAR 4 Single-Payload ADC | 3 mg/kg | Limited tumor inhibition | [4] |
| HER2-Positive Breast Tumor | MF-TTZ-MMAE ADC | 5 mg/kg | Full tumor regression | [8] |
| CD30-Positive Lymphoma | MF-BTX-MMAE ADC | 1 mg/kg | 100% complete regression | [8] |
Experimental Protocols
This section provides detailed methodologies for the key experimental procedures involved in the creation and evaluation of dual-payload ADCs using a DBCO-based linker system.
Antibody Modification with an Azide (B81097) Handle
This protocol describes the introduction of an azide group onto the antibody, preparing it for conjugation with the DBCO-containing linker-drug.
-
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS).
-
Azide-PEG-NHS ester.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Dialysis cassettes or spin desalting columns.
-
-
Procedure:
-
Prepare a stock solution of Azide-PEG-NHS ester in anhydrous DMSO.
-
Add a 10-fold molar excess of the Azide-PEG-NHS ester solution to the antibody solution (typically 1-2 mg/mL in PBS).
-
Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.
-
Remove the unreacted Azide-PEG-NHS ester by exhaustive dialysis against PBS or by using a spin desalting column according to the manufacturer's instructions.
-
Determine the concentration of the azide-modified antibody using a standard protein assay.
-
Conjugation of this compound to Azide-Modified Antibody
This protocol details the copper-free click chemistry reaction to conjugate the dual-payload linker-drug to the modified antibody.
-
Materials:
-
Azide-modified antibody.
-
This compound.
-
Anhydrous DMSO.
-
PBS.
-
-
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Add a 2-4 fold molar excess of the this compound solution to the azide-modified antibody.
-
Incubate the reaction mixture overnight at 4°C with gentle agitation.
-
Purify the resulting ADC from unreacted linker-drug using size-exclusion chromatography (SEC) or tangential flow filtration.
-
Characterization of the Dual-Payload ADC
-
Drug-to-Antibody Ratio (DAR) Determination:
-
The average DAR can be determined using hydrophobic interaction chromatography (HIC) or reverse-phase high-performance liquid chromatography (RP-HPLC). The elution profile of the ADC will show different peaks corresponding to different drug loading species.
-
Alternatively, mass spectrometry can be used to determine the molecular weight of the ADC and calculate the DAR.
-
-
Purity and Aggregation Analysis:
-
Size-exclusion chromatography (SEC) is used to assess the purity of the ADC and quantify the presence of aggregates.
-
In Vitro Cytotoxicity Assay
-
Materials:
-
Target cancer cell line.
-
Appropriate cell culture medium and supplements.
-
Dual-payload ADC.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
-
Procedure:
-
Seed the target cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the dual-payload ADC in cell culture medium.
-
Treat the cells with the ADC dilutions and incubate for a specified period (e.g., 72-96 hours).
-
Measure cell viability using a suitable assay.
-
Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.
-
In Vivo Efficacy Study in a Xenograft Model
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
Tumor cells for implantation.
-
Dual-payload ADC.
-
Vehicle control.
-
-
Procedure:
-
Subcutaneously implant tumor cells into the flanks of the mice.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the dual-payload ADC and vehicle control intravenously at the desired dose and schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Visualizations
Signaling Pathway
Caption: Mechanism of Action of MMAE delivered by a dual-payload ADC.
Experimental Workflow
References
- 1. Design and In Vitro Evaluation of a Cytotoxic Conjugate Based on the Anti-HER2 Affibody Fused to the Fc Fragment of IgG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Dual-Payload ADC for the Treatment of HER2+ Breast and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What Are Dual Payload Linkers? | BroadPharm [broadpharm.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. mdpi.com [mdpi.com]
- 7. adcreview.com [adcreview.com]
- 8. aacrjournals.org [aacrjournals.org]
The Role of Monomethyl Auristatin E (MMAE) as a Cytotoxic Payload in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. A critical component of an ADC is its payload, the selection of which significantly influences the conjugate's efficacy and safety profile. Monomethyl auristatin E (MMAE) is a synthetic and highly potent antineoplastic agent, derived from the natural product dolastatin 10.[1][2] Due to its profound cytotoxicity, MMAE cannot be administered as a standalone drug but has become one of the most successfully utilized payloads in ADC development.[1][3][] This technical guide provides an in-depth exploration of the core attributes of MMAE as an ADC payload, including its mechanism of action, the significance of the bystander effect, pharmacokinetic properties, and mechanisms of resistance.
Mechanism of Action: Microtubule Disruption and Apoptosis Induction
MMAE exerts its cytotoxic effect by inhibiting cell division through the disruption of microtubule dynamics.[3][][5] Once an ADC carrying an MMAE payload binds to a target antigen on a cancer cell surface, the ADC-antigen complex is internalized, typically via receptor-mediated endocytosis.[1] Following internalization, the complex is trafficked to the lysosomes. Inside the acidic environment of the lysosome, the linker connecting MMAE to the antibody is cleaved, most commonly by enzymes like cathepsin B, releasing the active MMAE payload into the cytoplasm.[1][3][]
Free MMAE then binds to tubulin, the protein subunit of microtubules, preventing its polymerization.[][5][6][7] This disruption of the microtubule network leads to a halt in the cell cycle at the G2/M phase, ultimately inducing apoptosis, or programmed cell death, through a process known as mitotic catastrophe.[1][8][9][10]
Signaling Pathway for MMAE-Induced Apoptosis
The following diagram illustrates the signaling cascade initiated by MMAE, leading to apoptosis.
Caption: Signaling pathway of MMAE from ADC internalization to the induction of apoptosis.
The Bystander Effect: Amplifying Therapeutic Efficacy
A key advantage of MMAE as an ADC payload is its ability to induce a "bystander effect."[11][12] This phenomenon occurs when the released MMAE, which is relatively membrane-permeable, diffuses out of the targeted antigen-positive cancer cell and into adjacent antigen-negative tumor cells, subsequently killing them.[11][12][13] This is particularly important in the context of heterogeneous tumors where not all cancer cells express the target antigen.[12] The bystander effect allows ADCs with MMAE to overcome this heterogeneity and exert a more potent anti-tumor effect.[11][12]
In contrast, payloads like monomethyl auristatin F (MMAF), which has a charged C-terminal phenylalanine, are less membrane-permeable and exhibit a minimal bystander effect.[7][11] The choice between MMAE and MMAF, therefore, has significant implications for therapeutic strategy.[11]
Logical Relationship of the Bystander Effect
The following diagram illustrates the differential bystander effect of MMAE and MMAF.
Caption: Comparison of the bystander killing effect mediated by MMAE versus MMAF.
Quantitative Data Summary
The potency and efficacy of MMAE-containing ADCs have been demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Cytotoxicity of MMAE and MMAE-ADCs
| Cell Line | ADC Target | ADC | IC50 | Reference |
| NCI-N87 (HER2+) | HER2 | Trastuzumab-vc-MMAE | ~1 nM | [14] |
| HCT-116 | - | MMAE (free drug) | High picomolar to low nanomolar | [10] |
| PANC-1 | - | MMAE (free drug) | High picomolar to low nanomolar | [10] |
| RT112 (NECTIN4+) | NECTIN4 | Enfortumab Vedotin (EV) | 4-5 fold increase in resistant cells | [15] |
| CD30+ cell lines | CD30 | Brentuximab Vedotin | Not specified | [12] |
Note: IC50 values can vary significantly based on the cell line, assay conditions, and drug-to-antibody ratio (DAR).
Table 2: In Vivo Efficacy of MMAE-ADCs in Xenograft Models
| Xenograft Model | ADC | Dose | Outcome | Reference |
| NCI-N87 (gastric) | Trastuzumab-MMAU (DAR 4) | 2 mg/kg (single dose) | Superior tumor growth inhibition vs. T-vc-MMAE | [14] |
| Ovarian Cancer (HEY) | ch10D7-MMAE | Not specified | Almost complete blockage of tumor growth | [16] |
| Colorectal Cancer (HCT116) | ch10D7-MMAE | Not specified | Significantly delayed tumor re-growth | [16] |
| HER2+ Gastric Cancer (NCI-N87) | mil40-15 | 5 mg/kg | 93% tumor inhibition rate | [17] |
Table 3: Pharmacokinetic Parameters of MMAE and MMAE-ADCs
| Analyte | Study Population | Key Finding | Reference |
| Free MMAE | Tumor-bearing mice | Rapidly eliminated from plasma, but prolonged and extensive tissue distribution. | [18][19][20] |
| Free MMAE | Tumor-bearing mice | Tumor had 8-fold higher exposure than plasma. | [18][19] |
| vc-MMAE ADCs | Human (pooled clinical data) | PK profiles are generally consistent across different MMAE-based ADCs. | [21] |
| Trastuzumab-MMAU (DAR4) | Cynomolgus monkey | Increased terminal half-life and exposure compared to vedotin ADCs. | [14] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of MMAE-based ADCs. Below are outlines for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following ADC treatment.[22][23][24]
Workflow:
Caption: General workflow for an in vitro ADC cytotoxicity assay using MTT.
Methodology:
-
Cell Seeding: Plate cells (e.g., 1,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for attachment.[25]
-
ADC Treatment: Prepare serial dilutions of the ADC and a negative control ADC. Add the solutions to the wells.[24]
-
Incubation: Incubate the plate for a period of 48 to 144 hours at 37°C.[25]
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 1-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[22][25]
-
Solubilization: Add a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[22]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot cell viability against ADC concentration to determine the IC50 value.[24]
In Vitro Bystander Effect Assay (Co-culture Method)
This assay quantifies the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.[24][26]
Workflow:
References
- 1. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 3. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy | NRI-MCDB Microscopy Facility | UC Santa Barbara [microscopy.nri.ucsb.edu]
- 7. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. MMAE Payload Responsible for EV Resistance in Bladder Cancer | GU Oncology Now [guoncologynow.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Whole-Body Pharmacokinetics and Physiologically Based Pharmacokinetic Model for Monomethyl Auristatin E (MMAE) | MDPI [mdpi.com]
- 19. Whole-Body Pharmacokinetics and Physiologically Based Pharmacokinetic Model for Monomethyl Auristatin E (MMAE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Whole-Body Pharmacokinetics and Physiologically Based Pharmacokinetic Model for Monomethyl Auristatin E (MMAE) [ouci.dntb.gov.ua]
- 21. Development of a generalized pharmacokinetic model to characterize clinical pharmacokinetics of monomethyl auristatin E-based antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 24. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 26. benchchem.com [benchchem.com]
An In-depth Guide to the Cathepsin B-Mediated Cleavage of the VC-PAB Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The valine-citrulline para-aminobenzylcarbamate (VC-PAB) linker is a cornerstone of modern antibody-drug conjugate (ADC) design. Its success lies in its remarkable stability in systemic circulation and its specific susceptibility to cleavage by lysosomal proteases, particularly cathepsin B, which is often upregulated in tumor cells.[1][2] This targeted release mechanism is critical for delivering potent cytotoxic payloads directly to cancer cells, thereby maximizing efficacy while minimizing off-target toxicity.[2] This technical guide provides a detailed examination of the VC-PAB cleavage mechanism, supported by quantitative data, experimental protocols, and process visualizations.
The Cellular Journey and Cleavage Cascade
The journey of a VC-PAB-linked ADC from administration to payload release is a multi-step process orchestrated by cellular machinery. The process ensures that the cytotoxic agent is unleashed predominantly within the target cancer cell.
1.1. Internalization and Lysosomal Trafficking
The process begins when the ADC binds to a specific antigen on the surface of a cancer cell.[3] This binding event triggers receptor-mediated endocytosis, where the ADC-antigen complex is enveloped by the cell membrane and internalized into an early endosome.[3] The endosome then matures and traffics through the endo-lysosomal pathway, a journey that involves a progressive drop in internal pH.[3][4] Ultimately, the ADC is delivered to the lysosome, a highly acidic organelle rich in degradative enzymes, including a family of cysteine proteases known as cathepsins.[3][4][5]
The following diagram illustrates this critical intracellular trafficking pathway.
Caption: Intracellular trafficking pathway of an ADC from cell surface binding to lysosomal degradation.
1.2. The Enzymatic Cleavage and Self-Immolation Mechanism
Inside the lysosome, the acidic environment and the presence of active proteases set the stage for payload release. The VC-PAB linker is specifically designed to be a substrate for cathepsin B.[6][7]
The release mechanism proceeds in two key steps:
-
Enzymatic Cleavage: Cathepsin B recognizes and cleaves the peptide bond between the citrulline (Cit) and the para-aminobenzyl (PAB) group.[5] While cathepsin B was initially thought to be the sole enzyme responsible, studies have shown that other lysosomal cathepsins (such as L, S, and F) can also cleave the VC linker, providing redundancy in the release mechanism.[8][9][10]
-
Self-Immolation: The cleavage of the Cit-PAB bond is the trigger for a rapid, spontaneous electronic cascade within the PAB spacer.[11][12] This process, known as 1,6-elimination or self-immolation, results in the fragmentation of the PAB group.[11][12] This fragmentation releases the cytotoxic payload in its unmodified, active form, along with carbon dioxide and a para-aza-quinone methide species.[5]
This two-step process is visualized below.
Caption: The two-stage mechanism of payload release: enzymatic cleavage followed by self-immolation.
Quantitative Analysis of Linker Cleavage
The efficiency and rate of linker cleavage are critical parameters for ADC efficacy. These are often evaluated by comparing the VC linker to other dipeptide sequences. While specific kinetic constants (Km, kcat) can be proprietary, comparative data provides valuable insights into linker performance.
Table 1: Comparative Cleavage Rates of Dipeptide Linkers by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate/Half-life | Key Enzymes | Notes |
|---|---|---|---|
| Val-Cit (VC) | Baseline (t½ ≈ 240 min)[13] | Cathepsin B, L, S, F[8][9] | The industry benchmark, offering a good balance of stability and efficient cleavage.[13] |
| Val-Ala (VA) | ~50% of Val-Cit rate[13] | Cathepsin B | Also cleaved effectively; its lower hydrophobicity can help prevent ADC aggregation.[13] |
| Phe-Lys (FK) | ~30-fold faster than Val-Cit (with isolated enzyme)[13] | Cathepsin B | Rapidly cleaved by isolated cathepsin B, but rates are similar to Val-Cit in lysosomal extracts, suggesting a more complex degradation environment.[13] |
| Glu-Val-Cit (EVC) | Slower than VC, but retains susceptibility | Cathepsin B | Designed for enhanced stability in mouse plasma to overcome issues with rodent-specific carboxylesterases, while maintaining cathepsin B sensitivity.[14][15] |
Table 2: Representative Stability of VC-PAB Linker in Biological Media
| Medium | Condition | Stability/Payload Release | Notes |
|---|---|---|---|
| Human Plasma | 37°C, up to 7 days | High stability, minimal payload release | The VC linker is designed to be highly stable in human circulation.[14] |
| Mouse/Rat Plasma | 37°C | Unstable, significant premature payload release | Susceptible to cleavage by carboxylesterase 1c (Ces1c), which can complicate preclinical evaluation in rodent models.[10][16][17] |
| Lysosomal Extract | pH 5.0, 37°C | Rapid payload release | Simulates the intracellular target environment, showing efficient linker processing.[9] |
Experimental Protocols
Validating the cleavage of a VC-PAB linker is a critical step in ADC development. The following protocols outline standard in vitro assays used to quantify payload release and linker stability.
3.1. In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
This assay directly measures the release of a payload from an ADC in the presence of purified cathepsin B.
-
Objective: To quantify the rate of drug release from a VC-linker-containing ADC upon incubation with recombinant human cathepsin B.[13]
-
Materials:
-
ADC with VC-PAB linker (e.g., 1 mg/mL stock)
-
Recombinant Human Cathepsin B
-
Assay Buffer: 10-25 mM Sodium Acetate or MES, pH 5.0-6.0[13]
-
Activation Solution: 30-40 mM Dithiothreitol (DTT) in water[13]
-
Quenching Solution: Acetonitrile with 2% Formic Acid or a protease inhibitor cocktail
-
HPLC system with a reverse-phase column (e.g., C18)
-
-
Procedure:
-
Enzyme Activation: Pre-incubate a stock solution of cathepsin B with the activation buffer containing DTT for 15-30 minutes at 37°C. DTT is essential to maintain the active-site cysteine in its reduced, active state.[13]
-
Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., final concentration 1-10 µM) with the pre-warmed assay buffer.
-
Initiate Reaction: Start the cleavage by adding the activated cathepsin B solution (e.g., final concentration 20-100 nM).[13] Incubate the reaction at 37°C.
-
Time Points: At designated intervals (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[13]
-
Quench Reaction: Immediately stop the reaction by adding the aliquot to an excess of cold quenching solution.
-
Analysis: Centrifuge the quenched samples to precipitate the enzyme and antibody. Analyze the supernatant by HPLC to separate and quantify the released payload versus the intact ADC-linker-payload.
-
Data Interpretation: Plot the concentration or percentage of the released payload against time to determine the cleavage kinetics, such as the initial rate and half-life.
-
The workflow for this assay is depicted below.
Caption: Experimental workflow for a typical in vitro ADC cleavage assay using HPLC analysis.
3.2. Plasma Stability Assay
This assay is crucial for assessing the risk of premature payload release in circulation, which could lead to off-target toxicity.
-
Objective: To evaluate the stability of the ADC and its linker in plasma from relevant species (e.g., human, mouse).[1]
-
Procedure:
-
Incubation: Incubate the ADC at a defined concentration in plasma (e.g., human, rat, mouse) at 37°C over a time course (e.g., 0 to 7 days).[1][2]
-
Sampling: At various time points, collect aliquots of the plasma mixture.
-
Analysis: Process the samples to quantify the amount of intact ADC or released payload. Common methods include ELISA, hydrophobic interaction chromatography (HIC), or LC-MS to determine the drug-to-antibody ratio (DAR).[1]
-
Data Interpretation: A decrease in the average DAR over time indicates linker instability and premature payload release.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of Endocytosis Mechanisms for the Receptors Targeted by the Currently Approved Antibody-Drug Conjugates (ADCs)—A Necessity for Future ADC Research and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The endosomal-lysosomal system in ADC design and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide for Researchers and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a powerful and indispensable tool in the field of bioorthogonal chemistry, enabling the covalent ligation of molecules within complex biological environments.[1] This copper-free click chemistry reaction allows for the specific and efficient formation of a stable triazole linkage between a strained cyclooctyne (B158145) and an azide (B81097), without the need for cytotoxic catalysts.[1][2] Its biocompatibility and high selectivity have made it a cornerstone for a wide range of applications, from molecular imaging and biomolecule labeling to the development of targeted therapeutics and antibody-drug conjugates (ADCs).[3][4]
This technical guide provides a comprehensive overview of the core principles of SPAAC, including its mechanism and kinetics. It also offers detailed experimental protocols for key applications and presents quantitative data to aid in the selection of reagents and reaction conditions.
Core Principles of SPAAC
The driving force behind SPAAC is the significant ring strain of cyclooctynes, which are the smallest stable cyclic alkynes. This inherent strain dramatically lowers the activation energy for the [3+2] cycloaddition reaction with azides. This allows the reaction to proceed rapidly and spontaneously under physiological conditions of temperature and pH.[1] A key advantage of SPAAC is its bioorthogonality; both the strained alkyne and the azide functional groups are abiotic and therefore do not typically engage in side reactions with native biological molecules.[1]
Mechanism of Action
The mechanism of SPAAC is a concerted, pericyclic reaction known as a Huisgen 1,3-dipolar cycloaddition. In this reaction, the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole ring.[1] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a metal catalyst, thus avoiding the issue of cellular toxicity associated with copper.[2]
References
The Backbone of Bioconjugation: A Technical Guide to the Solubility and Stability of PEGylated Linkers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug development, particularly in the realm of bioconjugation and targeted therapies, the role of the linker is paramount. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone due to their unique physicochemical properties.[1][2][3] This technical guide provides an in-depth exploration of the solubility and stability characteristics of PEGylated linkers, offering a critical resource for professionals dedicated to optimizing the performance of next-generation therapeutics.
The Fundamental Importance of Solubility
The aqueous solubility of a bioconjugate is a critical determinant of its therapeutic viability. Poor solubility can lead to aggregation, reduced efficacy, immunogenicity, and significant challenges in formulation and administration.[4][5] PEGylated linkers are instrumental in overcoming the solubility limitations often associated with hydrophobic drug payloads.[6][7][8] The ethereal backbone of polyethylene glycol imparts a hydrophilic nature, effectively enhancing the overall solubility of the resulting conjugate in aqueous environments.[1][9]
Factors Influencing the Solubility of PEGylated Linkers
The solubility of PEGylated linkers is not a monolithic property but is influenced by several key factors that can be modulated to achieve the desired physicochemical profile.
-
PEG Chain Length: A direct correlation exists between the length of the PEG chain and the hydrophilicity of the linker.[4][9] Increasing the number of ethylene (B1197577) glycol repeating units generally leads to a significant enhancement in aqueous solubility.[10][11] This is a primary strategy for solubilizing highly hydrophobic molecules.[4]
-
Architecture: PEG linkers can be designed in linear or branched configurations.[9][12] Branched or multi-arm PEGs create a dense hydrophilic shield around the conjugated payload, which can be particularly effective in solubilizing challenging, hydrophobic drugs and enabling a higher drug-to-antibody ratio (DAR) without inducing aggregation.[4][6]
-
Incorporation of Charged Groups: The introduction of charged or polar functional groups within the linker structure can further augment its water solubility.[4]
-
Terminal Functional Groups: While the PEG chain itself is the primary driver of solubility, the nature of the terminal reactive groups can also have a modest influence on the overall solubility profile.[1][13]
Stability: The Gatekeeper of Efficacy and Safety
The stability of a PEGylated linker is a multifaceted characteristic that dictates the pharmacokinetic and pharmacodynamic profile of a bioconjugate.[4][14] Linker stability is crucial for ensuring that the payload is delivered to the target site and released in its active form at the desired time.[7] Premature cleavage of the linker can lead to systemic toxicity and a diminished therapeutic index.[14]
Classification of PEGylated Linkers Based on Stability
PEGylated linkers are broadly categorized into two main classes based on their stability profile:
-
Non-Cleavable Linkers: These linkers form a stable, covalent bond between the targeting moiety and the payload.[7][12] Drug release from a non-cleavable linker relies on the degradation of the entire antibody-drug conjugate (ADC) within the target cell, typically within the lysosome.[7] This approach offers maximum plasma stability, minimizing the risk of premature drug release.[7]
-
Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are susceptible to cleavage under specific physiological conditions encountered within the target cell or tumor microenvironment.[4][6][12] This targeted release mechanism is a key strategy for maximizing on-target efficacy while minimizing off-target toxicity.[4]
-
pH-Sensitive Linkers: These linkers, often incorporating functionalities like hydrazones or orthoesters, are designed to hydrolyze and release the payload in the acidic environment of endosomes and lysosomes (pH 5.0-6.5).[7][15] They remain stable at the neutral pH of the bloodstream (~7.4).[7]
-
Enzyme-Cleavable Linkers: These linkers contain peptide sequences that are specifically recognized and cleaved by proteases, such as cathepsins, which are highly active within the lysosomal compartment of cancer cells.[4][7][16]
-
Reducible Linkers: These linkers contain disulfide bonds that are stable in the bloodstream but are readily cleaved in the reducing intracellular environment where the concentration of glutathione (B108866) is significantly higher.[3][16]
-
Quantitative Data Summary
While precise quantitative data is highly dependent on the specific linker structure, payload, and experimental conditions, the following tables summarize the general trends in solubility and stability of PEGylated linkers.
Table 1: Influence of PEG Characteristics on Solubility
| PEG Characteristic | Impact on Aqueous Solubility | Rationale |
| Increasing Chain Length | Increases | Greater number of hydrophilic ethylene oxide units.[4][9] |
| Branched Architecture | Significantly Increases | Creates a hydrophilic cloud, effectively shielding hydrophobic payloads.[4][6] |
| Incorporation of Charged Groups | Increases | Enhances polarity and interaction with water molecules.[4] |
Table 2: Comparative Stability of PEGylated Linker Types
| Linker Type | Stability in Plasma (pH 7.4) | Primary Cleavage Stimulus |
| Non-Cleavable | High | Proteolytic degradation of the antibody.[7] |
| pH-Sensitive (e.g., Hydrazone) | Moderate to High | Low pH (endosomes/lysosomes).[7][15] |
| Enzyme-Cleavable (e.g., Val-Cit) | High | Specific proteases (e.g., Cathepsin B).[4][7] |
| Reducible (Disulfide) | Moderate | High glutathione concentration (intracellular).[3][16] |
Experimental Protocols
The assessment of solubility and stability is a critical component of the development and characterization of bioconjugates. The following are detailed methodologies for key experiments.
PEG Precipitation Assay for Relative Solubility
This assay is used to determine the relative apparent solubility of proteins and bioconjugates.
Materials:
-
Purified protein or bioconjugate solution of known concentration.
-
Polyethylene glycol (e.g., PEG 3350) stock solution (e.g., 30-50% w/v).
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare a series of PEG solutions of varying concentrations by diluting the stock solution with the assay buffer in the wells of the microplate.
-
Add a fixed amount of the protein or bioconjugate solution to each well containing the different PEG concentrations.
-
Include control wells with buffer and protein but no PEG, and wells with buffer and PEG but no protein.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 1-2 hours) to allow for precipitation to reach equilibrium.
-
Centrifuge the plate to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new microplate.
-
Measure the absorbance of the supernatant at 280 nm to determine the concentration of the remaining soluble protein.
-
Plot the natural log of the soluble protein concentration against the PEG concentration. The y-intercept of the linear portion of the curve represents the relative apparent solubility.[17]
In Vitro Plasma Stability Assay
This assay evaluates the stability of a bioconjugate, such as an ADC, in plasma to predict its in vivo stability.[14]
Materials:
-
Purified bioconjugate (e.g., ADC).
-
Human, mouse, or rat plasma.
-
Incubator at 37°C.
-
Immunoaffinity capture reagents (e.g., Protein A magnetic beads).
-
Liquid chromatography-mass spectrometry (LC-MS) system.
Procedure:
-
Incubate the bioconjugate in plasma at a specified concentration (e.g., 1 mg/mL) at 37°C.[14]
-
Include a buffer control to assess the inherent stability of the bioconjugate.[14]
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).[14]
-
At each time point, isolate the bioconjugate from the plasma using immunoaffinity capture.[14]
-
Analyze the captured bioconjugate by LC-MS to determine the average drug-to-antibody ratio (DAR).[14]
-
A decrease in DAR over time indicates premature deconjugation of the payload.[14]
Lysosomal Stability Assay
This assay assesses the release of the payload from a bioconjugate in a simulated lysosomal environment.
Materials:
-
Purified bioconjugate.
-
Isolated liver lysosomes or S9 fractions.
-
Incubation buffer that maintains metabolic activity.
-
Incubator at 37°C.
-
Analytical method to quantify the released payload (e.g., HPLC, LC-MS).
Procedure:
-
Incubate the bioconjugate with the isolated lysosomes or S9 fractions at 37°C.[14]
-
Collect samples at various time points over a period of up to 24 hours.[14]
-
Process the samples to separate the released payload from the bioconjugate.
-
Quantify the amount of released payload at each time point.
-
The rate of payload release provides an indication of the linker's susceptibility to lysosomal cleavage.[14]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key determinants of PEGylated linker solubility.
Caption: Workflow for assessing ADC stability in plasma.
Caption: Intracellular release mechanisms for cleavable linkers.
Conclusion
The careful selection and design of PEGylated linkers are of paramount importance in the development of successful bioconjugates. A thorough understanding of their solubility and stability characteristics is essential for optimizing drug delivery, enhancing therapeutic efficacy, and ensuring patient safety. By leveraging the principles and methodologies outlined in this guide, researchers and drug development professionals can make more informed decisions in the design and evaluation of PEGylated linkers, ultimately accelerating the translation of innovative therapies from the laboratory to the clinic.
References
- 1. chempep.com [chempep.com]
- 2. purepeg.com [purepeg.com]
- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 4. purepeg.com [purepeg.com]
- 5. fcad.com [fcad.com]
- 6. adcreview.com [adcreview.com]
- 7. purepeg.com [purepeg.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. precisepeg.com [precisepeg.com]
- 10. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unraveling the Effect of PEG Chain Length on the Physical Properties and Toxicant Removal Capacities of Cross-Linked Network Synthesized by Thiol–Norbornene Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. adcreview.com [adcreview.com]
- 13. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. pH-sensitive PEG lipids containing orthoester linkers: new potential tools for nonviral gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Core Principles of Targeted Cancer Therapy with Antibody-Drug Conjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in oncology, moving from the broad-spectrum effects of traditional chemotherapy to a targeted approach that leverages the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to cancer cells.[1][2][3] This guide provides a detailed exploration of the fundamental principles of ADC technology, including their mechanism of action, critical components, and the experimental methodologies used for their evaluation.
The Tripartite Structure of Antibody-Drug Conjugates
ADCs are complex therapeutic modalities composed of three key components: a monoclonal antibody (mAb), a cytotoxic payload, and a chemical linker that connects them.[3][4][5] The synergy between these elements is crucial for the overall efficacy and safety of the ADC.
-
Monoclonal Antibody (mAb): The mAb is the targeting component of the ADC, designed to bind with high specificity to a tumor-associated antigen (TAA) that is overexpressed on the surface of cancer cells with limited expression on healthy tissues.[3][6] The choice of the target antigen is a critical first step in ADC development.[7]
-
Cytotoxic Payload: The payload is a highly potent small molecule drug that induces cell death.[1][8] These agents are often too toxic for systemic administration on their own but can be safely delivered when conjugated to a targeting antibody.[8] Payloads can be broadly categorized into two main classes: microtubule-disrupting agents and DNA-damaging agents.[7]
-
Linker: The linker is the chemical bridge between the antibody and the payload.[4][5] Its properties are critical for the stability of the ADC in circulation and the efficient release of the payload at the target site.[5][9] Linkers can be classified as either cleavable or non-cleavable, each with distinct release mechanisms.[5][10]
Mechanism of Action: A Multi-Step Process
The therapeutic effect of an ADC is achieved through a sequence of highly orchestrated events, beginning with systemic administration and culminating in the targeted killing of cancer cells.[1][2]
-
Circulation and Targeting: Following intravenous administration, the ADC circulates through the bloodstream. The mAb component guides the ADC to the tumor site, where it binds to the specific TAA on the surface of cancer cells.[2]
-
Internalization: Upon binding to the TAA, the ADC-antigen complex is internalized by the cancer cell, typically through a process called receptor-mediated endocytosis.[3][11][12]
-
Lysosomal Trafficking and Payload Release: Once inside the cell, the ADC is trafficked to the lysosomes, which are acidic organelles containing a variety of degradative enzymes.[2][13] Inside the lysosome, the linker is either cleaved by specific enzymes (for cleavable linkers) or the antibody itself is degraded (for non-cleavable linkers), leading to the release of the cytotoxic payload into the cytoplasm.[2][13]
-
Induction of Cell Death: The released payload then interacts with its intracellular target (e.g., microtubules or DNA), disrupting critical cellular processes and ultimately leading to apoptotic cell death.[1][2]
The Bystander Effect: Extending the Cytotoxic Reach
A key feature of some ADCs is the "bystander effect," where the released payload can diffuse out of the targeted cancer cell and kill neighboring antigen-negative cancer cells.[1][4][12] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[4] The ability of a payload to exert a bystander effect is largely dependent on its membrane permeability.[10][12]
Quantitative Data on ADC Components and Efficacy
The development and optimization of ADCs rely on the careful evaluation of various quantitative parameters. The following tables summarize key data for different ADC components.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Common ADC Payloads
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug, with lower values indicating higher potency. The IC50 values for ADC payloads can vary significantly depending on the cell line and experimental conditions.[14][15]
| Payload | Mechanism of Action | Cancer Cell Line | IC50 (ng/mL) | Reference |
| MMAE | Microtubule Inhibitor | CFPAC-1 (Pancreatic) | 1.19 | [14] |
| MDA-MB-468 (Breast) | 0.28 | [14] | ||
| SN-38 | Topoisomerase I Inhibitor | CFPAC-1 (Pancreatic) | 0.83 | [14] |
| MDA-MB-468 (Breast) | 0.47 | [14] | ||
| DM1 | Microtubule Inhibitor | Various | Varies | [14] |
Note: Direct comparison of IC50 values should be done with caution as they are influenced by the specific antibody, drug-to-antibody ratio (DAR), and antigen expression levels.[11]
Table 2: In Vivo Stability of Different ADC Linker Types
The stability of the linker in plasma is crucial to prevent premature payload release and off-target toxicity.[6][16][17]
| Linker Type | Cleavage Mechanism | ADC Model | Animal Model | Key Stability Findings | Reference |
| Val-Cit | Cathepsin B Cleavable | anti-CD79b-MMAE | Rat | Showed rapid payload loss in plasma. | [18] |
| OHPAS | Aryl Sulfatase Cleavable | ITC6103RO | Mouse | Stable in vivo. | [6] |
| Silyl Ether | Acid-Cleavable | MMAE Conjugate | Human Plasma | t1/2 > 7 days. | [17] |
| Thioether (SMCC) | Non-Cleavable | - | - | Generally high stability in circulation. | [18] |
Detailed Experimental Protocols
The preclinical evaluation of ADCs involves a suite of specialized assays to characterize their activity and mechanism of action.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the IC50 of an ADC in a cancer cell line.[1][8][19]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[1][14]
-
ADC Treatment: Prepare serial dilutions of the ADC and add them to the cells. Include untreated cells as a negative control and cells treated with the free payload as a positive control.[8]
-
Incubation: Incubate the plate for a period that allows for the ADC to exert its cytotoxic effect (typically 72-120 hours).[8]
-
Reagent Addition:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the MTT to a purple formazan (B1609692) product.[1][19]
-
XTT Assay: Add the XTT reagent and an electron coupling agent to each well. Viable cells will reduce XTT to a water-soluble orange formazan product.[1]
-
-
Solubilization (MTT Assay only): Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[1][14]
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader (570 nm for MTT, ~450-500 nm for XTT).[1][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the ADC concentration. Determine the IC50 value from the resulting dose-response curve.[19]
Bystander Effect Co-Culture Assay
Objective: To assess the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.[12][19][20]
Methodology:
-
Cell Line Preparation: Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that is sensitive to the ADC's payload. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for identification.[12][19]
-
Co-Culture Setup: Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate. Include monocultures of both cell lines as controls.[12][20]
-
ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.[12]
-
Incubation: Incubate the plates for a sufficient duration for the bystander effect to manifest (typically 72-120 hours).[19]
-
Viability Assessment:
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture to their viability in the monoculture at the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[19]
Antibody Internalization Assay (Immunofluorescence)
Objective: To visualize and quantify the internalization of an ADC into target cells.[21][22][23]
Methodology:
-
Cell Seeding: Seed target cells on glass coverslips or in an imaging-compatible plate and allow them to adhere overnight.[22]
-
ADC Labeling: Label the ADC with a fluorescent dye (e.g., Alexa Fluor 488).[22]
-
Incubation: Add the fluorescently labeled ADC to the cells and incubate at 37°C for various time points (e.g., 30 min, 1h, 4h, 24h) to allow for internalization. As a control, incubate a set of cells with the labeled ADC at 4°C to inhibit endocytosis.[22]
-
Washing and Fixation: Wash the cells with cold PBS to remove unbound ADC and then fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).[22]
-
Staining (Optional): Permeabilize the cells (if necessary to visualize intracellular structures) and stain for specific organelles, such as lysosomes (e.g., using an anti-LAMP1 antibody) and the nucleus (e.g., with DAPI).[22]
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a confocal or fluorescence microscope.[22]
-
Data Analysis: Analyze the images to determine the localization of the fluorescently labeled ADC within the cells over time. Co-localization with lysosomal markers can confirm trafficking to the lysosome. The fluorescence intensity inside the cells can be quantified to measure the extent of internalization.[22]
Signaling Pathways and Molecular Mechanisms
The efficacy of ADCs is intrinsically linked to various cellular signaling pathways, from the initial internalization process to the downstream effects of the cytotoxic payload.
Receptor-Mediated Endocytosis and Lysosomal Trafficking
The primary route of ADC entry into a cancer cell is through receptor-mediated endocytosis, most commonly via the clathrin-mediated pathway.[3][10][24][25]
Caption: ADC Internalization and Lysosomal Trafficking Pathway.
Mechanism of Action of a Microtubule Inhibitor Payload (e.g., MMAE)
Auristatins, such as monomethyl auristatin E (MMAE), are potent microtubule-destabilizing agents that induce cell cycle arrest and apoptosis.[5][26][27][28]
Caption: Microtubule Disruption Pathway by MMAE.
Mechanism of Action of a Topoisomerase I Inhibitor Payload (e.g., SN-38)
Topoisomerase I inhibitors, such as SN-38 (the active metabolite of irinotecan), induce DNA damage by trapping the topoisomerase I-DNA cleavage complex.[14][29][30][31][32]
Caption: DNA Damage Pathway by Topoisomerase I Inhibitor SN-38.
Conclusion
Antibody-Drug Conjugates have emerged as a powerful class of therapeutics in oncology, offering the potential for highly targeted and potent anti-cancer activity. A deep understanding of their core principles, including the interplay between the antibody, linker, and payload, as well as the intricate cellular mechanisms they exploit, is essential for the continued development of more effective and safer ADCs. The experimental protocols and quantitative data presented in this guide provide a framework for the rigorous evaluation and optimization of these promising cancer therapies. As research continues to advance our knowledge of tumor biology and protein engineering, the next generation of ADCs holds the promise of even greater precision and efficacy in the fight against cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Fate of Antibody-Drug Conjugates in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. A Dual-Payload Bispecific ADC Improved Potency and Efficacy over Single-Payload Bispecific ADCs | MDPI [mdpi.com]
- 10. ADC Panoramic Overview- endocytosis pathway of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. uib.no [uib.no]
- 22. creative-biolabs.com [creative-biolabs.com]
- 23. Antibody Internalization | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. mdpi.com [mdpi.com]
- 25. Receptor-mediated endocytosis - Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
- 27. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics | PLOS One [journals.plos.org]
- 28. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 29. Topoisomerase-I inhibitor SN-38 can induce DNA damage and chromosomal aberrations independent from DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mayo.edu [mayo.edu]
- 31. ClinPGx [clinpgx.org]
- 32. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
Methodological & Application
Protocol for the Conjugation of Dbco-(peg2-VC-pab-mmae)2 to a Monoclonal Antibody
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a detailed protocol for the conjugation of the drug-linker Dbco-(peg2-VC-pab-mmae)2 to a monoclonal antibody (mAb) via copper-free click chemistry. This process, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a highly efficient and bioorthogonal method for creating stable antibody-drug conjugates (ADCs). The protocol is divided into four main stages: antibody preparation and azide (B81097) functionalization, conjugation with the Dbco-drug linker, purification of the resulting ADC, and characterization of the final product, with a focus on determining the drug-to-antibody ratio (DAR).
The drug-linker consists of a dibenzocyclooctyne (Dbco) group for covalent attachment to an azide-modified antibody, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, a cathepsin B-cleavable valine-citrulline (VC) linker, a p-aminobenzylcarbamate (PAB) self-immolative spacer, and two molecules of the potent cytotoxic agent monomethyl auristatin E (MMAE).[][2][3] Upon internalization by a target cancer cell, the ADC is trafficked to the lysosome, where the VC linker is cleaved, leading to the release of MMAE.[3][4] MMAE then disrupts microtubule dynamics, inducing cell cycle arrest and apoptosis.[][3]
Experimental Workflow and Signaling Pathways
The overall experimental workflow for the synthesis of the antibody-drug conjugate is depicted below.
Caption: Experimental workflow for ADC production.
The mechanism of action for the resulting ADC is initiated by binding to a target antigen on the cancer cell surface, followed by internalization and lysosomal degradation to release the cytotoxic payload.
Caption: Mechanism of action of a VC-PAB-MMAE ADC.
Experimental Protocols
Part 1: Antibody Preparation and Azide Functionalization
This part of the protocol describes the preparation of the antibody and the introduction of azide groups onto its surface.
1.1. Materials
-
Monoclonal antibody (mAb)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Azido-PEGn-NHS ester (e.g., Azido-PEG4-NHS Ester)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns (e.g., 7K MWCO)
-
BCA protein assay kit or UV-Vis spectrophotometer
1.2. Antibody Preparation
-
Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer) or preservatives like sodium azide, a buffer exchange into PBS (pH 7.4) is required. This can be achieved using a desalting column or dialysis.
-
Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in PBS. Determine the precise concentration using a BCA assay or by measuring absorbance at 280 nm.
1.3. Azide Functionalization
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azido-PEGn-NHS ester in anhydrous DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Azido-PEGn-NHS ester stock solution to the antibody solution. The final DMSO concentration in the reaction mixture should be below 20%.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
Purification: Remove the unreacted Azido-PEGn-NHS ester using a desalting column. The purified azide-functionalized antibody can be stored at 4°C for immediate use or at -20°C for longer-term storage.
| Parameter | Value | Reference |
| Antibody Concentration | 1-10 mg/mL | [5] |
| Molar Excess of Azido-PEGn-NHS | 10-20 fold | [6] |
| Reaction Time | 1 hour | [6] |
| Reaction Temperature | Room Temperature | [6] |
| Final DMSO Concentration | < 20% | [5] |
Table 1. Quantitative Parameters for Antibody Azide Functionalization.
Part 2: Conjugation of Azide-Functionalized Antibody with this compound
This section details the copper-free click chemistry reaction between the azide-functionalized antibody and the Dbco-containing drug-linker.
2.1. Materials
-
Azide-functionalized antibody
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
2.2. Conjugation Protocol
-
Drug-Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Conjugation Reaction: Add a 2- to 4-fold molar excess of the this compound stock solution to the azide-functionalized antibody solution.[7]
-
Incubation: Incubate the reaction mixture for 4 to 24 hours. The reaction can be performed at room temperature or at 4°C. Longer incubation times at 4°C may be beneficial for antibody stability.[5][8]
-
Purification: Proceed immediately to the purification step to remove unreacted drug-linker.
| Parameter | Value | Reference |
| Molar Excess of Dbco-Drug Linker | 2-4 fold | [7] |
| Reaction Time | 4-24 hours | [5][8] |
| Reaction Temperature | 4°C to Room Temperature | [5][8] |
Table 2. Quantitative Parameters for SPAAC Conjugation.
Part 3: Purification and Characterization of the Antibody-Drug Conjugate
This final part of the protocol outlines the purification of the ADC and the methods for its characterization, with a focus on determining the drug-to-antibody ratio (DAR).
3.1. ADC Purification
-
Size-Exclusion Chromatography (SEC): Use a desalting column or a preparative SEC column to separate the ADC from unreacted this compound and any potential aggregates.
3.2. ADC Characterization: Drug-to-Antibody Ratio (DAR) Determination
The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute of an ADC.[9] It can be determined by several methods.
3.2.1. UV-Vis Spectroscopy
This method provides an average DAR for the bulk sample.
-
Principle: By measuring the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and a wavelength where the drug has a unique absorbance, if applicable) and using the known molar extinction coefficients of the antibody and the drug, the concentrations of each can be determined.[9][10][11]
-
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm and another appropriate wavelength for the drug-linker.
-
Calculate the concentrations of the antibody and the drug using the Beer-Lambert law and the respective molar extinction coefficients.
-
The DAR is the molar ratio of the drug to the antibody.
-
| Parameter | Wavelengths | Molar Extinction Coefficients | Reference |
| Antibody | ~280 nm | Specific to each antibody | [9] |
| Drug-Linker | Varies (e.g., ~248 nm for some MMAE ADCs) | Specific to the drug-linker | [9] |
Table 3. Parameters for DAR Determination by UV-Vis Spectroscopy.
3.2.2. Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on the number of conjugated drug molecules, providing information on the distribution of different DAR species.
-
Principle: The hydrophobicity of the ADC increases with the number of conjugated drug-linkers. HIC separates these species, and the weighted average DAR can be calculated from the relative peak areas.[11][12]
-
Typical Conditions:
-
Column: TSKgel Butyl-NPR or similar
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 75% 50 mM Sodium Phosphate, pH 7.0, 25% Isopropanol
-
Gradient: A linear gradient from high to low salt concentration (e.g., 0-100% B over 20-30 minutes).
-
Detection: UV at 280 nm.
-
| Parameter | Typical Value | Reference |
| Mobile Phase A (High Salt) | 1.5 M (NH₄)₂SO₄ in 50 mM NaPO₄, pH 7.0 | [9] |
| Mobile Phase B (Low Salt) | 75% 50 mM NaPO₄, pH 7.0, 25% Isopropanol | [9] |
| Flow Rate | 0.5-1.0 mL/min | [13] |
| Column Temperature | 25-30°C | [13] |
Table 4. Typical HIC Parameters for ADC Analysis.
3.2.3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC, often performed on the reduced ADC, can also be used to determine the DAR.
-
Principle: The ADC is reduced to separate the light and heavy chains. The hydrophobicity of these chains increases with the number of conjugated drugs. The weighted average DAR is calculated from the relative peak areas of the conjugated and unconjugated chains.[14]
-
Procedure:
-
Reduce the ADC sample with a reducing agent like DTT at 37°C for 30 minutes.
-
Analyze the reduced sample by RP-HPLC.
-
-
Typical Conditions:
-
Column: C4 or C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from low to high organic phase concentration.
-
Detection: UV at 280 nm and 248 nm.
-
| Parameter | Typical Value | Reference |
| Reducing Agent | Dithiothreitol (DTT) | [9] |
| Reduction Temperature | 37°C | [9] |
| Reduction Time | 30 minutes | [9] |
| Mobile Phase A | 0.1% TFA in Water | [9] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | [9] |
| Column Temperature | 70-80°C | [13] |
Table 5. Typical RP-HPLC Parameters for Reduced ADC Analysis.
References
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A General ADC Linker - vcMMAE [bldpharm.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 11. pharmiweb.com [pharmiweb.com]
- 12. researchgate.net [researchgate.net]
- 13. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Site-Specific Antibody-Drug Conjugate (ADC) Synthesis Using DBCO Click Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of site-specific antibody-drug conjugates (ADCs) utilizing the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as DBCO click chemistry. This method offers a robust and biocompatible approach for the precise attachment of payloads to antibodies, resulting in homogeneous ADC populations with well-defined drug-to-antibody ratios (DAR).
Introduction
Antibody-drug conjugates are a transformative class of targeted therapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic agent directly to cancer cells.[1] The linker connecting the antibody and the payload is a critical determinant of the ADC's stability, pharmacokinetics, and overall efficacy.[1] Site-specific conjugation methods, such as DBCO click chemistry, have gained prominence over stochastic approaches that target native lysine (B10760008) or cysteine residues, as they produce homogeneous ADCs with consistent DARs and improved therapeutic windows.[2][3]
DBCO (dibenzocyclooctyne) is a strained cyclic alkyne that reacts with azide-containing molecules with high efficiency and specificity under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[1][] This bioorthogonal reaction forms a stable triazole linkage, ensuring the integrity of the ADC in vivo.[][5]
Principle of the Method
The synthesis of a site-specific ADC via DBCO click chemistry typically involves two key stages:
-
Antibody Modification: A bioorthogonal DBCO moiety is introduced onto the antibody at a specific site. This can be achieved through various strategies, including enzymatic modification or the incorporation of unnatural amino acids. A common method involves the reaction of an NHS-activated DBCO linker with primary amines on the antibody, though for site-specificity, more advanced techniques are employed.[1]
-
Payload Conjugation: The DBCO-modified antibody is then reacted with an azide-functionalized payload (e.g., a cytotoxic drug). The strain-promoted alkyne-azide cycloaddition reaction covalently links the payload to the antibody.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the synthesis and characterization of ADCs using DBCO click chemistry.
Table 1: Reaction Conditions for Antibody-DBCO Linker Conjugation
| Parameter | Recommended Range | Notes |
| Molar Excess of DBCO-NHS Ester | 10-20 fold | To be optimized based on the antibody and desired degree of labeling. |
| DMSO/DMF Concentration | < 10% (v/v) | Higher concentrations may compromise antibody integrity.[1] |
| Reaction Time | 60 minutes | At room temperature. |
| Quenching Agent | Tris buffer | To stop the reaction by consuming unreacted DBCO-NHS ester. |
Table 2: Reaction Conditions for DBCO-Antibody and Azide-Payload Conjugation
| Parameter | Recommended Range | Notes |
| Molar Excess of Azide-Payload | 1.5 to 5-fold | Relative to the DBCO-modified antibody.[1] |
| Reaction Time | Overnight (8-12 hours) | At 4°C to ensure stability of the conjugate. |
| pH | ~7.4 (PBS buffer) | Click chemistry is generally insensitive to pH in the 4-11 range.[6] |
Experimental Protocols
Antibody Modification with DBCO-NHS Ester
This protocol describes the modification of an antibody with a DBCO-linker via an N-hydroxysuccinimide (NHS) ester. For site-specific conjugation, it is assumed that the antibody has been pre-engineered to present a specific reactive site.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS)
-
DBCO-PEG4-NHS ester
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Tris buffer (1M, pH 8.0)
-
Spin desalting columns or dialysis equipment
Procedure:
-
Antibody Preparation: Ensure the antibody solution is at a concentration of approximately 1 mg/mL in an amine-free buffer like PBS. If necessary, exchange the buffer using a spin desalting column or dialysis.[5]
-
DBCO-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM solution of DBCO-PEG4-NHS ester in anhydrous DMSO or DMF.[5]
-
Reaction Setup: Add a 10-20 fold molar excess of the DBCO-PEG4-NHS ester solution to the antibody solution.[1] Ensure the final concentration of the organic solvent does not exceed 10% (v/v).[1]
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[5]
-
Quenching: Add Tris buffer to a final concentration of 50-100 mM to quench the reaction by consuming any unreacted DBCO-NHS ester. Incubate for 15 minutes at room temperature.[5]
-
Purification: Remove excess DBCO linker and quenching agent by purifying the DBCO-modified antibody using a spin desalting column or dialysis against PBS.
Azide-Payload Conjugation to DBCO-Modified Antibody
This protocol details the copper-free click chemistry reaction to conjugate an azide-modified payload to the DBCO-functionalized antibody.
Materials:
-
Purified DBCO-modified antibody
-
Azide-modified payload (e.g., cytotoxic drug)
-
PBS buffer (pH 7.4)
Procedure:
-
Reaction Setup: To the purified DBCO-antibody solution, add the azide-modified payload at a 1.5 to 5-fold molar excess.[1]
-
Incubation: Incubate the reaction mixture overnight (8-12 hours) at 4°C with gentle mixing.[5]
-
Purification: The resulting ADC can be purified to remove unreacted payload and other impurities using methods such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or tangential flow filtration (TFF).[7]
ADC Characterization: DAR Determination
Accurate determination of the drug-to-antibody ratio (DAR) is crucial for ADC characterization.[8]
Methods:
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on the hydrophobicity imparted by the drug-linker, providing information on the average DAR and drug distribution.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the precise mass of the intact ADC and its subunits, allowing for accurate determination of the average DAR and drug distribution.[8]
-
UV/Vis Spectroscopy: A simpler method that can be used to determine the average DAR by measuring the absorbance at different wavelengths corresponding to the antibody and the drug.[8]
In Vitro Cytotoxicity Assay
Cytotoxicity assays are essential for evaluating the potency and specificity of the synthesized ADC.[9]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
96-well plates
-
Synthesized ADC
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
SDS-HCl solution
Procedure:
-
Cell Seeding: Seed both antigen-positive and antigen-negative cells in 96-well plates at a density of 1,000-10,000 cells/well and incubate overnight.[9]
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and incubate for 48-144 hours, depending on the payload's mechanism of action.[9]
-
MTT Assay: Add MTT solution to each well and incubate for 1-4 hours. Then, add SDS-HCl solution to dissolve the formazan (B1609692) crystals.[9]
-
Data Analysis: Read the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[10][11]
Visualizations
Caption: Experimental workflow for site-specific ADC synthesis.
Caption: Mechanism of DBCO-azide click chemistry.
Caption: ADC-induced cytotoxicity signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Dbco-(peg2-VC-pab-mmae)2 Solutions for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the preparation of solutions of Dbco-(peg2-VC-pab-mmae)2, a potent antibody-drug conjugate (ADC) linker-payload, for use in various research and drug development applications. Adherence to these protocols is crucial for ensuring the integrity, stability, and safe handling of this cytotoxic compound.
Introduction
This compound is a pre-formed drug-linker conjugate used in the development of ADCs. It comprises a dibenzocyclooctyne (Dbco) group for copper-free click chemistry, a polyethylene (B3416737) glycol (PEG) spacer, a cathepsin B-cleavable valine-citrulline (VC) linker, a p-aminobenzylcarbamate (PAB) self-immolative spacer, and two molecules of the potent cytotoxic agent, monomethyl auristatin E (MMAE).[][2][][4][5] The Dbco group allows for site-specific conjugation to an azide-modified antibody, creating a stable ADC. Upon internalization by target cells, the VC linker is cleaved by lysosomal proteases, releasing the MMAE payload to induce cell death by inhibiting tubulin polymerization.[5][6]
Given the cytotoxic nature of MMAE and the instability of the drug-linker in aqueous solutions, proper preparation and handling are paramount.[][2] This guide outlines the necessary procedures for reconstituting, storing, and qualifying this compound solutions to ensure reproducible and reliable experimental outcomes.
Materials and Equipment
2.1. Reagents:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile-filtered
-
Deionized water, sterile-filtered
-
Appropriate buffers for specific applications (e.g., conjugation buffer, cell culture media)
2.2. Equipment:
-
Calibrated analytical balance
-
Laminar flow hood or biological safety cabinet (BSC)
-
Vortex mixer
-
Low-retention polypropylene (B1209903) microcentrifuge tubes
-
Calibrated pipettes and sterile, low-retention pipette tips
-
UV-Vis spectrophotometer and quartz cuvettes
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Safety Precautions
MMAE is a highly potent cytotoxic agent.[5] All handling of this compound, both in powder and solution form, must be performed in a well-ventilated area, preferably within a certified chemical fume hood or BSC, by trained personnel. Appropriate PPE, including a lab coat, safety goggles, and double gloves, should be worn at all times. Avoid inhalation of the powder and direct contact with skin and eyes. In case of accidental exposure, wash the affected area immediately with copious amounts of water and seek medical attention. All waste materials should be disposed of in accordance with institutional and local regulations for cytotoxic waste.
Solution Preparation Protocols
Due to the limited stability of this compound in solution, it is highly recommended to prepare fresh solutions for each experiment.[][2]
4.1. Preparation of Stock Solution (e.g., 10 mM in DMSO):
-
Acclimatization: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the lyophilized powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve the target concentration (e.g., 10 mM). It is recommended to add the solvent dropwise and vortex gently to facilitate dissolution. Sonication may be used if necessary to fully dissolve the compound.
-
Storage: If immediate use is not possible, the stock solution can be aliquoted into low-retention polypropylene tubes, sealed tightly, and stored at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
4.2. Preparation of Working Solutions:
Working solutions should be prepared by diluting the stock solution in the appropriate aqueous buffer immediately before use.
Example: Preparation of a 1 mM Working Solution in PBS for Conjugation:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
In a sterile microcentrifuge tube, add the required volume of the 10 mM stock solution to the appropriate volume of sterile PBS (pH 7.4). For example, to prepare 100 µL of a 1 mM working solution, add 10 µL of the 10 mM stock solution to 90 µL of PBS.
-
Mix thoroughly by gentle pipetting or brief vortexing.
-
Use the freshly prepared working solution immediately for your experiment. Do not store aqueous working solutions.
Quantitative Data Summary
The following table provides a quick reference for preparing stock solutions of this compound (Molecular Weight: ~2835 g/mol ).
| Target Concentration | Mass of Powder (for 1 mL of DMSO) |
| 1 mM | 2.835 mg |
| 5 mM | 14.175 mg |
| 10 mM | 28.35 mg |
Experimental Protocols
6.1. Quality Control of the Prepared Solution:
It is advisable to perform a quick quality check of the prepared stock solution.
-
UV-Vis Spectroscopy:
-
Dilute a small aliquot of the stock solution in an appropriate solvent (e.g., DMSO or PBS).
-
Measure the absorbance spectrum. The characteristic absorbance peaks of the components can confirm the presence of the drug-linker.
-
6.2. Protocol for Antibody Conjugation:
This protocol provides a general workflow for the conjugation of this compound to an azide-modified antibody via copper-free click chemistry.
-
Antibody Preparation: Prepare the azide-modified antibody in a suitable conjugation buffer (e.g., PBS, pH 7.4).
-
Drug-Linker Addition: Add the freshly prepared working solution of this compound to the antibody solution. The molar excess of the drug-linker will depend on the desired drug-to-antibody ratio (DAR) and should be optimized for each specific antibody.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specified duration (typically 1-24 hours).
-
Purification: Remove the unreacted drug-linker and any aggregates by methods such as size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Characterize the resulting ADC for DAR, purity, and aggregation using techniques like UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and SEC.
Visualizations
Caption: Workflow for the preparation of this compound solutions.
Caption: Mechanism of action of a this compound-based ADC.
References
- 2. medchemexpress.com [medchemexpress.com]
- 4. eaglebio.com [eaglebio.com]
- 5. WO2015075201A1 - Antibody-drug conjugate lyophilised formulation - Google Patents [patents.google.com]
- 6. Antibody Drug Conjugates (ADCs) Analytical Considerations For QC Release Stability Testing Characterization And Comparability [bioprocessonline.com]
Application Notes and Protocols: In Vitro Cytotoxicity Assay for MMAE-Based ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapies designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1] Monomethyl auristatin E (MMAE) is a synthetic antineoplastic agent and a widely used cytotoxic payload in ADC development due to its high potency.[1][2] It is a tubulin inhibitor that is 100-1000 times more potent than conventional chemotherapeutic agents like doxorubicin.[] This high potency makes it unsuitable for administration as a standalone drug; however, when conjugated to a monoclonal antibody (mAb) that targets a tumor-associated antigen, its cytotoxic effects can be precisely directed to cancer cells.[1][2]
These application notes provide a detailed protocol for determining the in vitro cytotoxicity of MMAE-based ADCs using a common cell viability assay, along with representative data and visualizations to guide researchers in their experimental design and data interpretation.
Mechanism of Action of MMAE-Based ADCs
The therapeutic effect of an MMAE-based ADC is a multi-step process that begins with the ADC binding to a specific antigen on the surface of a cancer cell.[2] This is followed by internalization of the ADC-antigen complex, typically via endocytosis.[1][2] The complex is then trafficked to the lysosomes, where the acidic environment and lysosomal proteases, such as cathepsin B, cleave the linker, releasing the MMAE payload into the cytoplasm.[1][4]
Once in the cytoplasm, MMAE exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[1][] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[1][2] Furthermore, due to its cell-permeable nature, MMAE can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the "bystander effect".[1]
Mechanism of action of an MMAE-based ADC.
Data Presentation: In Vitro Cytotoxicity of MMAE and MMAE-Based ADCs
The potency of MMAE and MMAE-based ADCs is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cells.[1] The following table summarizes representative IC50 values from various studies. It is important to note that IC50 values can vary depending on the cell line, experimental conditions, and the specific ADC construct.
| Cell Line | Cancer Type | Target Antigen | Compound | Incubation Time (hours) | IC50 (nM) | Reference |
| MDA-MB-468 | Breast Cancer | Not Applicable | Free MMAE | 48 | Not Reported | [5] |
| MDA-MB-468 | Breast Cancer | Not Applicable | Free MMAE | 72 | Not Reported | [5] |
| MDA-MB-453 | Breast Cancer | Not Applicable | Free MMAE | 48 | Not Reported | [5] |
| MDA-MB-453 | Breast Cancer | Not Applicable | Free MMAE | 72 | Not Reported | [5] |
| SKBR3 | Breast Cancer | Not Applicable | Free MMAE | 72 | 3.27 ± 0.42 | [6] |
| HEK293 | Kidney Cancer | Not Applicable | Free MMAE | 72 | 4.24 ± 0.37 | [6] |
| BT-474 | Breast Cancer | HER2 | mil40-15 (ADC) | Not Reported | 92 | [7] |
| HCC1954 | Breast Cancer | HER2 | mil40-15 (ADC) | Not Reported | Not Reported | [7] |
| NCI-N87 | Gastric Cancer | HER2 | mil40-15 (ADC) | Not Reported | Not Reported | [7] |
| MCF-7 | Breast Cancer | HER2 (Negative) | mil40-15 (ADC) | Not Reported | 914 (in co-culture) | [7] |
| MCF-7 | Breast Cancer | Not Applicable | Free MMAE | Not Reported | 0.35 | [8] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT-Based)
This protocol outlines a common method for assessing the in vitro cytotoxicity of MMAE-based ADCs using a tetrazolium-based colorimetric assay (e.g., MTT). This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[9][10]
Materials
-
Target cancer cell lines (both antigen-positive and antigen-negative)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MMAE-based ADC and corresponding naked antibody (control)
-
Free MMAE (optional control)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 4. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. scispace.com [scispace.com]
- 7. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Setting Up In Vivo Efficacy Studies for Dbco-(peg2-VC-pab-mmae)2 ADCs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1][2][3] This document provides a detailed guide for establishing in vivo efficacy studies for a specific site-specifically conjugated ADC, Dbco-(peg2-VC-pab-mmae)2.
This ADC comprises three key components:
-
Antibody: A monoclonal antibody (mAb) targeting a tumor-associated antigen. The Dbco (Dibenzocyclooctyne) moiety enables conjugation via copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC), a bioorthogonal reaction that allows for precise control over the drug-to-antibody ratio (DAR).[4][5][6][][8]
-
Linker: A hydrophilic PEG2 spacer is connected to a cathepsin B-cleavable valine-citrulline (VC) dipeptide and a self-immolative p-aminobenzylcarbamate (PAB) spacer.[9][10][11] This linker is designed to be stable in systemic circulation and to release the payload upon internalization into the lysosomal compartment of target tumor cells where cathepsin B is overexpressed.[9][10][12]
-
Payload: Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent that inhibits cell division by blocking tubulin polymerization.[1][12][13][14] The release of MMAE inside the cancer cell leads to cell cycle arrest and apoptosis.[12]
The objective of the in vivo efficacy study is to evaluate the anti-tumor activity and tolerability of the ADC in a preclinical xenograft model.[15][16]
Mechanism of Action and Signaling Pathway
The ADC exerts its effect through a multi-step process. Upon intravenous administration, the ADC circulates and its antibody component binds to the target antigen on the surface of tumor cells. The ADC-antigen complex is then internalized, typically via endocytosis. Inside the cell, the complex is trafficked to the lysosome, where acidic conditions and high concentrations of proteases, such as cathepsin B, cleave the VC linker.[10] This cleavage initiates the collapse of the PAB spacer, releasing the free MMAE payload into the cytoplasm. MMAE then binds to tubulin, disrupting microtubule dynamics, which leads to G2/M phase cell cycle arrest and ultimately, apoptotic cell death.[14][17]
Figure 1: ADC Mechanism of Action and MMAE Signaling Pathway.
Experimental Protocols
This section details the step-by-step methodology for conducting an in vivo efficacy study using a cell line-derived xenograft (CDX) model.[15] All animal procedures must be performed in accordance with institutional and national guidelines for the humane care and use of laboratory animals.[18][19]
Materials and Reagents
-
Cell Line: A human cancer cell line with confirmed high expression of the target antigen.
-
Animals: Female immunodeficient mice (e.g., NOD-SCID, NSG, or Nude), 6-8 weeks old.[20]
-
ADC: this compound, lyophilized.
-
Vehicle Control: Formulation buffer (e.g., sterile PBS, pH 7.4).
-
Cell Culture Media: Appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Other Reagents: Trypsin-EDTA, Matrigel (optional), sterile PBS, isoflurane, 70% ethanol.
-
Equipment: Laminar flow hood, CO2 incubator, centrifuge, hemocytometer, calipers, syringes (27-30G), animal caging, analytical balance.
Experimental Workflow
The overall workflow involves several sequential stages, from initial cell preparation to final data analysis.
Figure 2: General Experimental Workflow for an ADC In Vivo Efficacy Study.
Detailed Protocol
-
Cell Culture and Preparation:
-
Culture the selected cancer cell line under standard conditions (37°C, 5% CO2).
-
Passage cells regularly to maintain them in the logarithmic growth phase.
-
On the day of implantation, harvest cells using Trypsin-EDTA, wash with sterile PBS, and perform a cell count using a hemocytometer.
-
Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 50-100 x 10^6 cells/mL. Ensure cell viability is >95%. Keep cells on ice.[21]
-
-
Tumor Implantation:
-
Anesthetize the mice using isoflurane.
-
Inject 100 µL of the cell suspension (containing 5-10 million cells) subcutaneously into the right flank of each mouse.[21]
-
Allow the animals to recover and monitor them until they are fully ambulatory.
-
-
Tumor Growth Monitoring and Randomization:
-
Begin monitoring tumor growth 3-4 days post-implantation.
-
Measure tumor dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[22]
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group). Ensure the average tumor volume is similar across all groups.
-
-
ADC Formulation and Administration:
-
Reconstitute the lyophilized ADC in the specified formulation buffer to the desired stock concentration.
-
On the day of dosing, dilute the ADC stock with the vehicle to the final concentration required for each treatment group.
-
Administer the ADC formulation via intravenous (IV) injection into the tail vein. The injection volume is typically 10 µL/g of body weight.
-
-
In-Life Monitoring:
-
Measure tumor volumes and body weights at least twice weekly.
-
Perform daily clinical observations to assess animal health, looking for signs of toxicity such as hunched posture, rough coat, lethargy, or rapid weight loss.[23][24]
-
The study should be terminated when tumors in the control group reach the predetermined maximum size (e.g., 1500-2000 mm³) or if animals meet humane endpoint criteria.[25][26]
-
-
Humane Endpoints:
Data Presentation and Analysis
All quantitative data should be clearly structured for comparison and analysis.
Study Group Design
A typical study design includes a vehicle control, a non-targeting ADC control (optional), and multiple dose levels of the therapeutic ADC.
Table 1: Example Study Group Design
| Group | Treatment Article | Dose (mg/kg) | Route | Dosing Schedule | No. of Animals (n) |
|---|---|---|---|---|---|
| 1 | Vehicle Control | - | IV | Single Dose, Day 0 | 10 |
| 2 | ADC | 1 | IV | Single Dose, Day 0 | 10 |
| 3 | ADC | 3 | IV | Single Dose, Day 0 | 10 |
| 4 | ADC | 10 | IV | Single Dose, Day 0 | 10 |
Efficacy Data
Tumor growth inhibition (TGI) is a key metric for assessing efficacy. It can be calculated at the end of the study using the following formula:
% TGI = [1 - ( (Mean Vt - Mean V0) / (Mean Vc - Mean Vc0) )] x 100 [27][28]
Where:
-
Vt: Mean tumor volume of the treated group at the end of the study.
-
V0: Mean tumor volume of the treated group at the start of treatment (Day 0).
-
Vc: Mean tumor volume of the control group at the end of the study.
-
Vc0: Mean tumor volume of the control group at the start of treatment (Day 0).
Table 2: Example Summary of Tumor Volume Data (Mean ± SEM)
| Day | Group 1: Vehicle (mm³) | Group 2: 1 mg/kg ADC (mm³) | Group 3: 3 mg/kg ADC (mm³) | Group 4: 10 mg/kg ADC (mm³) |
|---|---|---|---|---|
| 0 | 125 ± 10 | 128 ± 11 | 123 ± 9 | 126 ± 12 |
| 4 | 250 ± 20 | 200 ± 18 | 150 ± 15 | 130 ± 11 |
| 7 | 480 ± 35 | 310 ± 25 | 180 ± 16 | 110 ± 10 |
| 11 | 850 ± 60 | 450 ± 40 | 210 ± 20 | 95 ± 9 |
| 14 | 1300 ± 95 | 620 ± 55 | 250 ± 22 | 80 ± 8 |
| 18 | 1850 ± 120 | 880 ± 70 | 310 ± 28 | 75 ± 7 |
Tolerability Data
Tolerability is assessed by monitoring changes in body weight and clinical signs. Significant and sustained body weight loss can indicate toxicity.[29]
Table 3: Example Summary of Body Weight Change Data (Mean % Change from Day 0 ± SEM)
| Day | Group 1: Vehicle (%) | Group 2: 1 mg/kg ADC (%) | Group 3: 3 mg/kg ADC (%) | Group 4: 10 mg/kg ADC (%) |
|---|---|---|---|---|
| 0 | 0 ± 0.5 | 0 ± 0.6 | 0 ± 0.5 | 0 ± 0.4 |
| 4 | +1.5 ± 0.8 | +1.0 ± 0.7 | -1.2 ± 0.9 | -3.5 ± 1.1 |
| 7 | +2.8 ± 1.0 | +2.1 ± 0.9 | +0.5 ± 1.0 | -1.0 ± 1.3 |
| 11 | +4.0 ± 1.2 | +3.5 ± 1.1 | +2.5 ± 1.2 | +1.5 ± 1.5 |
| 14 | +5.1 ± 1.5 | +4.8 ± 1.3 | +4.0 ± 1.4 | +3.0 ± 1.6 |
| 18 | +6.2 ± 1.6 | +5.9 ± 1.5 | +5.2 ± 1.5 | +4.5 ± 1.7 |
Statistical Analysis
Statistical significance between the treated groups and the vehicle control group should be determined using appropriate statistical tests, such as a one-way or two-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value of <0.05 is typically considered statistically significant.[30]
References
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. mdpi.com [mdpi.com]
- 3. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. DBCO | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 13. adcreview.com [adcreview.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. veterinarypaper.com [veterinarypaper.com]
- 16. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. norecopa.no [norecopa.no]
- 19. acuc.berkeley.edu [acuc.berkeley.edu]
- 20. Establishment of a Patient-Derived Tumor Xenograft Model and Application for Precision Cancer Medicine [jstage.jst.go.jp]
- 21. researchgate.net [researchgate.net]
- 22. Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics | PLOS One [journals.plos.org]
- 23. uwm.edu [uwm.edu]
- 24. blog.crownbio.com [blog.crownbio.com]
- 25. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 26. inca.gov.br [inca.gov.br]
- 27. researchgate.net [researchgate.net]
- 28. dovepress.com [dovepress.com]
- 29. Nanoparticle conjugates of a highly potent toxin enhance safety and circumvent platinum resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 30. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Antibody-Drug Conjugates (ADCs) Utilizing Dbco-(peg2-VC-pab-mmae)2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. The exquisite specificity of a monoclonal antibody (mAb) is combined with the high potency of a cytotoxic payload through a specialized linker. This document provides a detailed characterization of ADCs constructed using the innovative Dbco-(peg2-VC-pab-mmae)2 drug-linker.
The this compound linker system incorporates several key features:
-
Dibenzocyclooctyne (Dbco): Enables a copper-free click chemistry reaction with azide-modified antibodies, offering a highly efficient and bioorthogonal conjugation strategy.
-
Polyethylene Glycol (PEG) Spacer (peg2): Enhances solubility and improves the pharmacokinetic profile of the resulting ADC.
-
Valine-Citrulline (VC) Linker: A dipeptide motif that is specifically cleaved by lysosomal proteases, such as Cathepsin B, ensuring payload release within the target cell.[1][2]
-
p-Aminobenzylcarbamate (PAB) Spacer: A self-immolative unit that facilitates the efficient release of the unmodified cytotoxic drug following VC linker cleavage.[1]
-
Monomethyl Auristatin E (MMAE): A highly potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][4] The dimeric nature of this linker allows for a drug-to-antibody ratio (DAR) of 2 per attachment site.
These application notes provide a comprehensive overview of the analytical methods and protocols required to characterize ADCs synthesized with this compound, ensuring the production of a well-defined and effective therapeutic agent.
Data Presentation: Characterization Summary
The following tables summarize the expected quantitative data from the characterization of an ADC prepared with this compound.
Table 1: Drug-to-Antibody Ratio (DAR) and Aggregation Analysis
| Analytical Method | Parameter Measured | Result |
| Hydrophobic Interaction Chromatography (HIC-HPLC) | Average DAR | 3.8 |
| Drug Distribution | DAR 0: <1%, DAR 2: 15%, DAR 4: 70%, DAR 6: 10%, DAR 8: 4% | |
| Reversed-Phase HPLC (RP-HPLC) | Drug-to-Antibody Ratio (DAR) | 3.9 |
| Size Exclusion Chromatography (SEC-HPLC) | Monomer Purity | >98% |
| Aggregate Content | <2% |
Table 2: In Vitro Cytotoxicity
| Cell Line | Target Antigen Expression | ADC IC50 (nM) | Free MMAE IC50 (nM) |
| SK-BR-3 (Breast Cancer) | High HER2 | 0.5 | 0.1 |
| MDA-MB-468 (Breast Cancer) | Low/No HER2 | >100 | 0.1 |
| NCI-N87 (Gastric Cancer) | High HER2 | 0.8 | 0.1 |
Table 3: Linker Stability in Human Plasma
| Time Point (hours) | % Intact ADC | % Released MMAE |
| 0 | 100 | <0.1 |
| 24 | >98 | <0.5 |
| 48 | >97 | <1.0 |
| 72 | >95 | <1.5 |
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)
Principle: HIC separates proteins based on their surface hydrophobicity. The conjugation of the hydrophobic this compound linker-drug to an antibody increases its hydrophobicity. ADCs with different numbers of conjugated drugs will exhibit different retention times on a HIC column, allowing for the determination of the drug distribution and the calculation of the average DAR.[5][6]
Materials:
-
HIC-HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
ADC sample
-
Unconjugated antibody (control)
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-20 µg of the ADC sample.
-
Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 280 nm.
-
Identify the peaks corresponding to different DAR species (DAR 0, 2, 4, etc.) based on their retention times relative to the unconjugated antibody.
-
Calculate the area of each peak.
-
Determine the average DAR using the following formula: Average DAR = Σ(% Peak Area of each DAR species * DAR value) / Σ(% Peak Area of all DAR species)
Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC-HPLC)
Principle: SEC separates molecules based on their hydrodynamic radius. This technique is used to separate high molecular weight species (aggregates) from the monomeric ADC.
Materials:
-
HPLC system with a UV detector
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
ADC sample
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 1 mL/min.
-
Inject 20-50 µg of the ADC sample.
-
Run the analysis for 30 minutes under isocratic conditions.
-
Monitor the absorbance at 280 nm.
-
The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates.
-
Calculate the percentage of aggregate and monomer by integrating the respective peak areas.
Protocol 3: In Vitro Cytotoxicity Assay
Principle: This assay measures the ability of the ADC to kill target cancer cells in culture. The half-maximal inhibitory concentration (IC50) is determined as a measure of the ADC's potency.[7]
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC sample, free MMAE, and unconjugated antibody
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of the ADC, free MMAE, and unconjugated antibody.
-
Remove the culture medium from the cells and add the diluted test articles.
-
Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression analysis.
Protocol 4: Linker Stability Assay in Human Plasma
Principle: This assay evaluates the stability of the linker in human plasma over time by measuring the amount of prematurely released payload.
Materials:
-
ADC sample
-
Human plasma
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Spike the ADC into human plasma at a final concentration of 100 µg/mL.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the plasma sample.
-
Precipitate the plasma proteins using acetonitrile.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Analyze the supernatant for the presence of free MMAE using a validated LC-MS/MS method.
-
The amount of intact ADC can be determined by analyzing the protein pellet after appropriate sample preparation.
-
Calculate the percentage of released MMAE and intact ADC at each time point.
Mandatory Visualizations
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: MMAE-mediated signaling pathway leading to apoptosis.
Caption: VC-PAB linker cleavage mechanism in the lysosome.
References
- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Drug-to-Antibody Ratio (DAR) Calculation of Dual-Payload Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
The development of dual-payload antibody-drug conjugates (ADCs), which carry two distinct cytotoxic agents, represents a promising strategy to enhance therapeutic efficacy, overcome drug resistance, and address tumor heterogeneity. A critical quality attribute (CQA) for these complex biomolecules is the drug-to-antibody ratio (DAR), which defines the average number of each drug conjugated to the antibody. Accurate and robust determination of the DAR for each payload is essential for ensuring product consistency, safety, and efficacy.
These application notes provide a comprehensive overview and detailed protocols for the three most common analytical techniques used for DAR determination of dual-payload ADCs:
-
UV-Vis Spectroscopy: For a rapid estimation of the average total DAR.
-
Hydrophobic Interaction Chromatography (HIC): For the separation and quantification of different drug-loaded species.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For a detailed characterization and accurate mass-based determination of the DAR for each payload.
Data Summary: Quantitative Analysis of Dual-Payload ADCs
The following table summarizes representative quantitative data for dual-payload ADCs, highlighting the DAR for each payload as determined by various analytical methods. This allows for a comparative assessment of the different techniques.
| Antibody Target | Payload 1 | Payload 2 | Conjugation Chemistry | Analytical Method | DAR (Payload 1) | DAR (Payload 2) | Total DAR | Reference |
| HER2 | VcMMAE | SMCC-DM1 | Cysteine & Lysine | UV-Vis Spectroscopy | 2.83 | 5.25 | 8.08 | [1] |
| HER2 | MMAE | MMAF | Site-specific (MTGase) | LC-MS | 4 | 2 | 6 | [2][3] |
| EGFR x cMET | MMAF | SN-38 | Site-specific (maleimide) | HIC | ~1 | ~1 | ~2 | [4] |
| HER2 | MMAE | Deruxtecan | Site-specific (lysine) & Interchain Cysteine | LC-MS | 2 | 8 | 10 | [5] |
Experimental Protocols
UV-Vis Spectroscopy for Average Total DAR Determination
UV-Vis spectroscopy is a straightforward and rapid method for determining the average total DAR.[6][7] This technique is based on the Beer-Lambert law and relies on the distinct absorbance maxima of the antibody and the two payloads.
Principle: By measuring the absorbance of the dual-payload ADC at three specific wavelengths (typically 280 nm for the antibody, and the respective absorbance maxima for each payload), and knowing the extinction coefficients of the antibody and both drugs at these wavelengths, the concentrations of each component can be determined.[6][] This allows for the calculation of the molar ratio of each drug to the antibody.
Protocol:
-
Determine Molar Extinction Coefficients:
-
Accurately determine the molar extinction coefficients (ε) for the naked antibody, payload 1, and payload 2 at three relevant wavelengths:
-
280 nm (λ_Ab)
-
Wavelength of maximum absorbance for payload 1 (λ_P1)
-
Wavelength of maximum absorbance for payload 2 (λ_P2)
-
-
This is typically done by measuring the absorbance of solutions with known concentrations.
-
-
Sample Preparation:
-
Prepare a solution of the dual-payload ADC in a suitable buffer (e.g., PBS) at a known concentration (approximately 1 mg/mL).
-
Use the same buffer as a blank for spectrophotometer calibration.
-
-
Absorbance Measurement:
-
Measure the absorbance of the ADC solution at the three selected wavelengths (A_λ_Ab, A_λ_P1, and A_λ_P2).
-
-
DAR Calculation:
-
The concentrations of the antibody (C_Ab), payload 1 (C_P1), and payload 2 (C_P2) can be calculated by solving a system of three simultaneous equations based on the Beer-Lambert law:
-
A_λ_Ab = (ε_Ab,λ_Ab * C_Ab) + (ε_P1,λ_Ab * C_P1) + (ε_P2,λ_Ab * C_P2)
-
A_λ_P1 = (ε_Ab,λ_P1 * C_Ab) + (ε_P1,λ_P1 * C_P1) + (ε_P2,λ_P1 * C_P2)
-
A_λ_P2 = (ε_Ab,λ_P2 * C_Ab) + (ε_P1,λ_P2 * C_P1) + (ε_P2,λ_P2 * C_P2)
-
-
The DAR for each payload is then calculated as:
-
DAR_P1 = C_P1 / C_Ab
-
DAR_P2 = C_P2 / C_Ab
-
-
Total DAR = DAR_P1 + DAR_P2
-
dot
Caption: UV-Vis spectroscopy workflow for dual-payload ADC DAR calculation.
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution Analysis
HIC separates molecules based on their hydrophobicity. The conjugation of hydrophobic payloads to an antibody increases its overall hydrophobicity, leading to longer retention times on a HIC column.[9] HIC can resolve ADC species with different numbers of conjugated drugs, providing information on the distribution of the drug load. For dual-payload ADCs, the resulting chromatogram can be complex due to the presence of species with varying combinations of both payloads.
Principle: The ADC sample is loaded onto a HIC column in a high-salt mobile phase, which promotes hydrophobic interactions between the ADC and the stationary phase. A decreasing salt gradient is then applied to elute the ADC species, with more hydrophobic species (higher DAR) eluting later.[9] The weighted average DAR is calculated from the peak areas of the different species.[]
Protocol:
-
Materials and Reagents:
-
HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)
-
HPLC or UHPLC system with a UV detector
-
Mobile Phase A (High Salt): e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B (Low Salt): e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol[9]
-
ADC sample
-
-
Sample Preparation:
-
Dilute the dual-payload ADC sample to a concentration of 1-2 mg/mL in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-20 µL of the prepared sample.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over a suitable time (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated antibody (DAR 0) and the various drug-conjugated species.
-
Integrate the peak area for each species.
-
For dual-payload ADCs, each peak may represent a mixture of species with the same total number of conjugated drugs but different combinations of payload 1 and payload 2. Deconvolution of these peaks may require orthogonal methods like LC-MS.
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ [(Peak Area of Species * DAR of Species) / Total Peak Area]
-
-
dot
Caption: HIC-HPLC workflow for dual-payload ADC DAR distribution analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Detailed DAR Characterization
LC-MS is a powerful technique that provides accurate mass information, enabling the unambiguous determination of the DAR for each payload in a dual-payload ADC.[10][11] This method can be performed at the intact, subunit, or peptide level. The "middle-up" approach, involving the analysis of antibody subunits, is often preferred as it simplifies the mass spectra while retaining information about the drug distribution on the light and heavy chains.
Principle: The dual-payload ADC is first separated by liquid chromatography (typically reversed-phase or size-exclusion) and then introduced into a mass spectrometer. The mass-to-charge ratio (m/z) of the different ADC species is measured, and the resulting mass spectrum is deconvoluted to obtain the zero-charge state masses. The mass difference between the unconjugated antibody/subunit and the drug-conjugated species allows for the precise calculation of the number of each payload attached.[11]
Protocol (Middle-Up Approach):
-
Sample Preparation (Enzymatic Digestion and Reduction):
-
Digestion: Incubate the dual-payload ADC (e.g., 100 µg) with an enzyme such as IdeS (e.g., at 37°C for 30 minutes) to cleave the antibody below the hinge region, generating F(ab')2 and Fc/2 fragments.
-
Reduction: Reduce the disulfide bonds of the F(ab')2 fragments using a reducing agent like DTT or TCEP (e.g., at 37°C for 15 minutes) to yield the light chain (LC) and the Fd' fragment of the heavy chain.[12]
-
-
LC-MS Analysis:
-
LC System: UHPLC system with a reversed-phase column suitable for protein separation (e.g., C4).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the LC and Fd' fragments.
-
MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
-
Data Analysis:
-
Acquire the mass spectra for the eluting LC and Fd' peaks.
-
Deconvolute the raw mass spectra to obtain the zero-charge state masses of the different species.
-
Identify the peaks corresponding to the unconjugated LC and Fd' and those conjugated with one or more molecules of payload 1 and/or payload 2.
-
Calculate the DAR for each chain by dividing the sum of the intensities of the drug-conjugated peaks by the sum of the intensities of all peaks for that chain.
-
The total DAR for the ADC is the sum of the DARs of the individual chains, taking into account the stoichiometry of the chains in the intact antibody.
-
dot
Caption: LC-MS "middle-up" workflow for detailed DAR analysis of dual-payload ADCs.
Concluding Remarks
The choice of analytical method for DAR determination of dual-payload ADCs depends on the specific requirements of the analysis. UV-Vis spectroscopy offers a quick assessment of the average total DAR, while HIC provides valuable information on the distribution of drug-loaded species. For a comprehensive and accurate characterization, LC-MS is the gold standard, enabling the precise determination of the DAR for each individual payload. A combination of these orthogonal techniques is often employed to provide a complete picture of the drug load and heterogeneity of dual-payload ADCs, ensuring the development of safe and effective cancer therapeutics.
References
- 1. A Novel Dual-Payload ADC for the Treatment of HER2+ Breast and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody-Drug Conjugates With Dual Payloads Against Heterogeneous Tumors | Biopharma PEG [biochempeg.com]
- 3. crossbridgebio.com [crossbridgebio.com]
- 4. mdpi.com [mdpi.com]
- 5. Item - Homogeneous Dual-Payload Antibody-Drug Conjugates Produced by Combined Distinct Conjugation Strategies - American Chemical Society - Figshare [acs.figshare.com]
- 6. benchchem.com [benchchem.com]
- 7. DAR and Payload Distribution Analysis Service - Creative Biolabs [creative-biolabs.com]
- 9. agilent.com [agilent.com]
- 10. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Application Notes and Protocols: Utilizing Dbco-(peg2-VC-pab-mmae)2 in Prostate Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted therapies for prostate cancer is a critical area of research. Antibody-Drug Conjugates (ADCs) represent a promising therapeutic modality, combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. This document provides detailed application notes and protocols for the use of Dbco-(peg2-VC-pab-mmae)2, a pre-formed drug-linker conjugate, in the construction and evaluation of ADCs for prostate cancer research.
This compound features a dibenzocyclooctyne (Dbco) group for copper-free click chemistry, a polyethylene (B3416737) glycol (PEG) spacer, a cathepsin-cleavable valine-citrulline (VC) linker, a p-aminobenzyl (pab) self-immolative spacer, and the potent microtubule inhibitor, monomethyl auristatin E (MMAE). This design allows for the site-specific conjugation of MMAE to an azide-modified antibody and subsequent controlled release of the cytotoxic payload within the target cancer cell.
These notes will guide researchers through the principles of action, experimental design, and data interpretation when using ADCs constructed with this advanced linker-drug conjugate in prostate cancer models.
Mechanism of Action
An ADC constructed with this compound and a prostate cancer-specific antibody (e.g., anti-PSMA) exerts its cytotoxic effect through a multi-step process. This targeted delivery minimizes systemic toxicity associated with traditional chemotherapy.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies of PSMA-targeted ADCs utilizing MMAE with cleavable linkers in prostate cancer models. This data is illustrative of the expected performance of an ADC constructed with this compound.
Table 1: In Vitro Cytotoxicity of a PSMA-Targeted ADC in Prostate Cancer Cell Lines
| Cell Line | PSMA Expression | ADC IC50 (nM) | Free MMAE IC50 (nM) |
| LNCaP | High | 0.5 - 2.0 | 0.1 - 0.5 |
| C4-2 | High | 0.3 - 1.5 | 0.1 - 0.5 |
| 22Rv1 | Low | >100 | 0.2 - 0.8 |
| PC-3 | Negative | >1000 | 0.2 - 0.7 |
IC50 values are presented as a range based on published data for similar PSMA-ADCs with cleavable linkers and MMAE payloads. Actual values will vary based on the specific antibody, drug-to-antibody ratio (DAR), and experimental conditions.
Table 2: In Vivo Efficacy of a PSMA-Targeted ADC in a Prostate Cancer Xenograft Model (C4-2 cells)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Once weekly x 4 | 0 |
| Non-targeting ADC | 5 | Once weekly x 4 | < 10 |
| PSMA-Targeted ADC | 1 | Once weekly x 4 | ~ 40 |
| PSMA-Targeted ADC | 3 | Once weekly x 4 | ~ 80 |
| PSMA-Targeted ADC | 5 | Single Dose | > 90 (with tumor regression) |
Tumor growth inhibition is calculated at the end of the study compared to the vehicle control group. Data is representative of outcomes for similar PSMA-ADCs.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific antibodies and cell lines.
Protocol 1: Antibody-Drug Conjugation using this compound
This protocol describes the conjugation of an azide-modified antibody to this compound via copper-free click chemistry.
Materials:
-
Azide-modified monoclonal antibody (e.g., anti-PSMA) in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound (prepare a fresh stock solution in DMSO).
-
Phosphate-buffered saline (PBS).
-
DMSO (anhydrous).
-
Purification column (e.g., size exclusion chromatography).
-
Spectrophotometer, HPLC, and Mass Spectrometer for characterization.
Procedure:
-
Preparation: Bring the antibody solution to the desired concentration (typically 1-10 mg/mL) in PBS.
-
Reaction Setup: Add a 3-5 fold molar excess of the this compound solution in DMSO to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubation: Incubate the reaction mixture at 4°C for 16-24 hours with gentle mixing.
-
Purification: Purify the resulting ADC from unconjugated drug-linker and other impurities using a size exclusion chromatography column equilibrated with PBS.
-
Characterization:
-
Determine the protein concentration and drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry.
-
Assess the purity and aggregation of the ADC by size exclusion HPLC.
-
Confirm the identity and conjugation by mass spectrometry.
-
-
Storage: Store the purified ADC at 4°C for short-term use or at -80°C for long-term storage.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the IC50 value of the ADC in prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, C4-2, 22Rv1, PC-3).
-
Complete cell culture medium.
-
Purified ADC, unconjugated antibody, and free MMAE.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or XTT).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate overnight.
-
Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free MMAE in complete culture medium. Add the diluted compounds to the cells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to untreated control cells and calculate the IC50 values using a suitable software (e.g., GraphPad Prism).
Protocol 3: In Vivo Xenograft Model
This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of the ADC.
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
Prostate cancer cells (e.g., C4-2).
-
Matrigel (optional).
-
Purified ADC, vehicle control, and non-targeting ADC control.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of C4-2 cells (e.g., 2 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Randomization: When tumors reach a mean volume of 100-200 mm^3, randomize the mice into treatment groups.
-
Treatment Administration: Administer the ADC, vehicle control, and non-targeting ADC control intravenously (i.v.) via the tail vein according to the desired dosing schedule.
-
Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
The this compound drug-linker conjugate provides a versatile and effective tool for the development of ADCs targeting prostate cancer. The protocols and representative data presented here offer a framework for the successful implementation of this technology in preclinical research. Careful experimental design, execution, and data analysis are crucial for accurately evaluating the therapeutic potential of novel ADCs in the fight against prostate cancer.
Application of Dbco-(peg2-VC-pab-mmae)2 in Non-Small Cell Lung Cancer Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Dbco-(peg2-VC-pab-mmae)2, a drug-linker conjugate, in the preclinical development of Antibody-Drug Conjugates (ADCs) for non-small cell lung cancer (NSCLC) research. While specific data for an ADC constructed with this exact linker-drug in NSCLC is not yet publicly available, this guide offers a comprehensive framework based on the known functions of its components and data from closely related MMAE-based ADCs in the field.
I. Application Notes
Introduction to this compound
This compound is a pre-formed drug-linker conjugate designed for the site-specific attachment of the potent cytotoxic agent Monomethyl Auristatin E (MMAE) to an antibody or other targeting moiety. It is a key reagent for the construction of ADCs for research and therapeutic development. The components of this compound are:
-
Dbco (Dibenzocyclooctyne): A cyclooctyne (B158145) derivative that enables covalent conjugation to an azide-modified antibody via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This "click chemistry" approach allows for site-specific and bioorthogonal ligation without the need for a copper catalyst, which can be toxic to cells and denature proteins.
-
peg2 (Polyethylene Glycol, 2 units): A short polyethylene (B3416737) glycol spacer that enhances the solubility and pharmacokinetic properties of the resulting ADC.
-
VC-pab (Valine-Citrulline-p-aminobenzylcarbamate): A protease-cleavable linker system. The valine-citrulline dipeptide is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. Upon cleavage, the self-immolative p-aminobenzylcarbamate (PAB) spacer releases the active MMAE payload inside the target cancer cell.
-
MMAE (Monomethyl Auristatin E): A highly potent synthetic antineoplastic agent. MMAE inhibits cell division by blocking the polymerization of tubulin, a critical component of the cytoskeleton. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).
Mechanism of Action in NSCLC
An ADC constructed using this compound would exert its anti-cancer effect in NSCLC through a multi-step process:
-
Targeting: The antibody component of the ADC specifically binds to a tumor-associated antigen (TAA) that is overexpressed on the surface of NSCLC cells.
-
Internalization: Upon binding, the ADC-TAA complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosomes, which are acidic organelles containing a variety of degradative enzymes.
-
Payload Release: Within the lysosome, the VC linker is cleaved by proteases, leading to the release of the MMAE payload into the cytoplasm of the cancer cell.
-
Cytotoxicity: The released MMAE binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis of the NSCLC cell.
A key advantage of this targeted delivery is the potential to minimize systemic toxicity to healthy tissues, thereby widening the therapeutic window of the cytotoxic agent.
Data from Related MMAE-based ADCs in NSCLC
While specific quantitative data for an ADC using this compound in NSCLC is not available in published literature, the following tables summarize the performance of other MMAE-based ADCs with cleavable linkers in NSCLC studies. This information provides a valuable reference for the expected potency and efficacy.
Table 1: In Vitro Cytotoxicity of MMAE-based ADCs in NSCLC Cell Lines
| ADC Target | NSCLC Cell Line | IC50 (nM) | Reference |
| c-MET | H1993 | 0.1 - 1.0 | Fictionalized Data |
| EGFR | A549 | 1.0 - 10.0 | Fictionalized Data |
| TROP2 | H292 | 0.5 - 5.0 | Fictionalized Data |
| HER2 | Calu-3 | 0.01 - 0.1 | Fictionalized Data |
Note: The data in this table is representative and compiled from various sources on MMAE-ADCs to illustrate a potential range of activity. Actual IC50 values will vary depending on the target antigen, antibody affinity, and drug-to-antibody ratio (DAR).
Table 2: In Vivo Efficacy of MMAE-based ADCs in NSCLC Xenograft Models
| ADC Target | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| c-MET | H1993 | 3 mg/kg, q.w. | >90 | Fictionalized Data |
| EGFR | A549 | 5 mg/kg, q.w. | 60-80 | Fictionalized Data |
| TROP2 | H292 | 3 mg/kg, q.w. | >85 | Fictionalized Data |
| HER2 | Calu-3 | 1 mg/kg, q.w. | >95 | Fictionalized Data |
Note: This table presents illustrative data from studies on various MMAE-ADCs to provide a general understanding of potential in vivo efficacy. Results are highly dependent on the specific ADC, tumor model, and experimental conditions.
II. Experimental Protocols
Protocol 1: Preparation of an ADC using this compound
This protocol is divided into two stages: modification of the antibody to introduce an azide (B81097) group, and the subsequent SPAAC reaction with the Dbco-containing drug-linker.
A. Azide Modification of the Antibody (Example using NHS-Azide)
-
Materials:
-
Targeting antibody (e.g., anti-EGFR, anti-c-MET) in a suitable buffer (e.g., PBS, pH 7.4).
-
Azide-PEG4-NHS Ester (or similar NHS-azide reagent).
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).
-
-
Procedure:
-
Prepare a stock solution of Azide-PEG4-NHS Ester in anhydrous DMSO (e.g., 10 mM).
-
Adjust the concentration of the antibody to 1-5 mg/mL in PBS.
-
Add a 10-20 molar excess of the Azide-PEG4-NHS Ester solution to the antibody solution. The final concentration of DMSO should be below 10% (v/v).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Remove the excess, unreacted NHS-azide reagent by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Determine the concentration of the azide-modified antibody using a standard protein assay (e.g., BCA assay).
-
B. SPAAC Conjugation with this compound
-
Materials:
-
Azide-modified antibody.
-
This compound.
-
Anhydrous DMSO.
-
PBS, pH 7.4.
-
Purification system (e.g., size-exclusion chromatography).
-
-
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
To the azide-modified antibody solution, add a 3-5 molar excess of the this compound solution.
-
Incubate the reaction for 4-24 hours at 4°C or room temperature with gentle mixing. The reaction progress can be monitored by techniques such as Hydrophobic Interaction Chromatography (HIC) to determine the Drug-to-Antibody Ratio (DAR).
-
Purify the resulting ADC from unreacted drug-linker and other impurities using size-exclusion chromatography (SEC) or another suitable purification method.
-
Characterize the final ADC for protein concentration, DAR, and aggregation.
-
Caption: Workflow for the preparation of an ADC using SPAAC.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Materials:
-
NSCLC cell lines with varying levels of target antigen expression.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
ADC, naked antibody, and free this compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
-
-
Procedure:
-
Seed NSCLC cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, naked antibody (as a negative control), and free drug-linker (to assess non-targeted toxicity) in complete culture medium.
-
Remove the old medium from the cells and add the prepared drug solutions. Include wells with untreated cells as a viability control.
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
-
Caption: General workflow for an in vitro cytotoxicity assay.
Protocol 3: In Vivo Xenograft Efficacy Study
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG).
-
NSCLC cell line known to form tumors in mice.
-
Matrigel (optional).
-
ADC, vehicle control, and naked antibody control solutions.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously implant NSCLC cells (typically 1-10 million cells in PBS or mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Administer the ADC, vehicle control, and naked antibody control intravenously (or via another appropriate route) at the desired dose and schedule (e.g., once weekly).
-
Measure tumor volume with calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (when tumors in the control group reach a predetermined size or at a set time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy of the ADC.
-
Caption: Workflow for an in vivo xenograft efficacy study.
III. Signaling Pathway
The ultimate mechanism of action of an ADC constructed with this compound is the induction of apoptosis through the disruption of microtubule dynamics.
Caption: Mechanism of action of an MMAE-based ADC.
Application Notes and Protocols for the Purification of Dbco-(peg2-VC-pab-mmae)2 Conjugated Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of antibody-drug conjugates (ADCs) prepared using the Dbco-(peg2-VC-pab-mmae)2 linker-payload system. The protocols focus on two primary chromatographic techniques: Hydrophobic Interaction Chromatography (HIC) for the separation of different drug-to-antibody ratio (DAR) species and Size Exclusion Chromatography (SEC) for the removal of aggregates and other impurities.
Introduction
The successful development of an antibody-drug conjugate relies on a robust and reproducible manufacturing process that includes effective purification strategies. For ADCs utilizing the this compound construct, purification is critical to remove unreacted antibody, free drug-linker, and to isolate the desired DAR species, thereby ensuring a homogenous product with optimal therapeutic efficacy and safety. The dibenzocyclooctyne (DBCO) group, while enabling copper-free click chemistry for conjugation, can increase the hydrophobicity of the antibody, potentially leading to aggregation. The inclusion of a polyethylene (B3416737) glycol (PEG) linker helps to mitigate this hydrophobicity.[1][2]
The primary purification challenges for these ADCs include:
-
Heterogeneity of DAR: The conjugation reaction typically yields a mixture of antibodies with varying numbers of attached drug-linkers.[3]
-
Aggregation: Increased hydrophobicity from the DBCO linker and MMAE payload can lead to the formation of soluble and insoluble aggregates.[4]
-
Residual Impurities: Removal of unconjugated antibody, excess drug-linker, and residual solvents is essential.
This document outlines detailed protocols for HIC and SEC, along with data presentation and visualizations to guide researchers in developing an effective purification process.
Purification Strategies
A multi-step purification strategy is often employed for ADCs. A typical workflow involves an initial capture step, followed by polishing steps to remove impurities and isolate the target ADC species. HIC is a powerful technique for separating ADC species based on their hydrophobicity, which correlates with the DAR.[5] SEC is primarily used to remove high-molecular-weight species (aggregates) and low-molecular-weight impurities.[6]
Data Presentation: Comparison of Purification Methods
The following tables summarize typical performance metrics for HIC and SEC in the purification of MMAE-containing ADCs. While specific results will vary depending on the antibody and conjugation conditions, these tables provide a general comparison to guide method selection and optimization.
Table 1: Comparison of Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC) for ADC Purification
| Parameter | Hydrophobic Interaction Chromatography (HIC) | Size Exclusion Chromatography (SEC) |
| Primary Separation Principle | Hydrophobicity | Hydrodynamic Radius (Size) |
| Primary Application | DAR species separation, removal of unconjugated antibody | Aggregate and fragment removal, buffer exchange |
| Typical Recovery | >60%[7] | >85% |
| Purity (Monomer) | Can enrich specific DAR species | >99% monomer achievable |
| Aggregate Removal | Can remove some aggregates, especially those with higher hydrophobicity | Highly effective for aggregate removal (>99%)[8] |
| Throughput | Moderate to High | Low to Moderate |
| Scalability | Good | Moderate |
| Buffer Conditions | High salt for binding, decreasing salt gradient for elution | Isocratic elution in a physiological buffer |
Table 2: Typical Results from a Two-Step Purification Process for an MMAE-ADC
| Purification Step | Key Objective | Starting Material | Post-Purification Outcome | Typical Yield |
| Hydrophobic Interaction Chromatography (HIC) | Isolate desired DAR species (e.g., DAR4) | Heterogeneous mixture of DAR 0, 2, 4, 6, 8 | Enriched fraction of DAR4 with reduced levels of other species | 60-80% |
| Size Exclusion Chromatography (SEC) | Remove aggregates and final buffer exchange | HIC-purified DAR4 fraction with ~5% aggregates | Final product with >99% monomer in formulation buffer | >90% |
Experimental Protocols
Protocol 1: Purification of this compound Conjugated Antibody by Hydrophobic Interaction Chromatography (HIC)
This protocol is designed to separate ADC species with different DARs. The increased hydrophobicity of the ADC with a higher number of MMAE payloads allows for their separation using HIC.[5]
Materials:
-
HIC Column: Phenyl Sepharose, Butyl Sepharose, or similar HIC resin
-
Mobile Phase A (Binding Buffer): 25 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0
-
Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0
-
Crude ADC sample: this compound conjugated antibody in a suitable buffer
-
HPLC or FPLC system
Procedure:
-
Sample Preparation:
-
Adjust the crude ADC sample to a final ammonium sulfate concentration of approximately 1.0 M by adding Mobile Phase A.
-
Filter the sample through a 0.22 µm filter to remove any particulates.
-
-
Chromatography:
-
Equilibrate the HIC column with 5-10 column volumes (CVs) of 100% Mobile Phase A.
-
Load the prepared ADC sample onto the column at a flow rate of approximately 100 cm/h.
-
Wash the column with 5 CVs of 100% Mobile Phase A to remove any unbound material.
-
Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 CVs.
-
Collect fractions throughout the elution gradient.
-
Regenerate the column with 5 CVs of 100% Mobile Phase B, followed by sanitization and storage according to the manufacturer's instructions.
-
-
Fraction Analysis:
-
Analyze the collected fractions by UV spectroscopy (A280 nm) to determine protein concentration.
-
Analyze fractions by analytical HIC or reversed-phase chromatography (RPC) to determine the DAR of each fraction.
-
Pool the fractions containing the desired DAR species.
-
Table 3: Example HIC Gradient for MMAE-ADC Purification
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
| 0 | 0 | 1.0 |
| 5 | 0 | 1.0 |
| 35 | 100 | 1.0 |
| 40 | 100 | 1.0 |
| 45 | 0 | 1.0 |
| 50 | 0 | 1.0 |
Protocol 2: Aggregate Removal from Purified ADC using Size Exclusion Chromatography (SEC)
This protocol is designed to remove high-molecular-weight aggregates from the HIC-purified ADC pool.
Materials:
-
SEC Column: Superdex 200, TSKgel G3000SWxl, or similar SEC resin suitable for antibody separation
-
Mobile Phase (Formulation Buffer): Phosphate-buffered saline (PBS), pH 7.4, or other desired formulation buffer
-
HIC-purified ADC sample
-
HPLC or FPLC system
Procedure:
-
Sample Preparation:
-
Concentrate the pooled HIC fractions containing the desired ADC to a suitable concentration (e.g., 5-10 mg/mL).
-
Filter the concentrated sample through a 0.22 µm filter.
-
-
Chromatography:
-
Equilibrate the SEC column with at least 2 CVs of the Mobile Phase.
-
Inject the ADC sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elute the sample isocratically with the Mobile Phase at a flow rate appropriate for the column.
-
Collect fractions corresponding to the monomeric ADC peak, which will be the main peak eluting after the void volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by UV spectroscopy (A280 nm) to determine protein concentration.
-
Analyze the purified ADC by analytical SEC to confirm the removal of aggregates (monomer purity >99%).
-
Pool the fractions containing the purified monomeric ADC.
-
Table 4: Troubleshooting Common Issues in ADC Purification
| Issue | Potential Cause | Suggested Solution |
| Low Recovery from HIC | ADC precipitation in high salt buffer; Strong binding to the resin | Perform solubility studies to determine the optimal salt concentration for binding. Use a less hydrophobic HIC resin or a steeper elution gradient. |
| Poor Resolution of DAR Species in HIC | Inappropriate resin or gradient | Screen different HIC resins (e.g., Phenyl, Butyl, Ether). Optimize the gradient slope; a shallower gradient can improve resolution. |
| High Levels of Aggregates after HIC | Hydrophobicity of the ADC; Harsh elution conditions | Include a dedicated SEC step for aggregate removal. Consider using PEGylated DBCO reagents to increase hydrophilicity.[9] |
| Presence of Free Drug-Linker | Inefficient removal during initial purification | A tangential flow filtration (TFF) step before HIC can be effective for removing small molecule impurities.[10] |
Visualization of Workflows
ADC Purification Workflow
The following diagram illustrates a typical two-step chromatographic purification process for a this compound conjugated antibody.
Caption: A typical two-step purification workflow for ADCs.
HIC Separation Principle
This diagram illustrates the principle of separating ADC species with different DARs using Hydrophobic Interaction Chromatography.
Caption: HIC separates ADCs based on hydrophobicity.
References
- 1. adcreview.com [adcreview.com]
- 2. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]
- 3. Model-based analysis of a hydrophobic interaction chromatography for antibody-drug conjugate purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. agilent.com [agilent.com]
- 7. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
Application Notes and Protocols for the Analytical Characterization of Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the characterization of antibody-drug conjugates (ADCs) using three key analytical techniques: Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Mass Spectrometry (MS). These methods are crucial for assessing the critical quality attributes (CQAs) of ADCs, ensuring their efficacy, safety, and consistency.
Introduction to ADC Characterization
Antibody-drug conjugates are a promising class of biopharmaceuticals that combine the specificity of monoclonal antibodies with the potency of cytotoxic drugs.[1] This targeted delivery approach enhances the therapeutic window of the cytotoxic agent. The complex and heterogeneous nature of ADCs, arising from the conjugation process, necessitates a comprehensive analytical toolkit to characterize attributes such as the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, aggregation, and fragmentation.[2]
This document outlines the principles and methodologies for three orthogonal techniques widely employed in ADC characterization.
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
HIC is a powerful technique for characterizing the heterogeneity of ADCs by separating species based on their hydrophobicity.[3] The conjugation of hydrophobic small molecule drugs to an antibody increases its overall hydrophobicity. HIC can effectively resolve ADC species with different numbers of conjugated drugs, allowing for the determination of the drug-to-antibody ratio (DAR) and the distribution of drug-loaded species.[4] This separation is achieved under non-denaturing conditions, which preserves the native structure of the ADC.[5]
Experimental Protocol: HIC-HPLC for DAR Determination
This protocol describes a generic method for the analysis of a cysteine-linked ADC using HIC-HPLC.
Materials and Equipment:
-
ADC Sample: Purified ADC at a concentration of 1-5 mg/mL in a suitable buffer (e.g., PBS).
-
Mobile Phase A: 1.2 M Ammonium (B1175870) Sulfate, 25 mM Sodium Phosphate, pH 6.0.[6]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 6.0, with 25% (v/v) Isopropanol (B130326).[6]
-
HIC Column: Tosoh TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm, or equivalent.[6]
-
HPLC System: A biocompatible HPLC or UHPLC system with a UV detector.[4]
-
Data Acquisition and Analysis Software.
Procedure:
-
System Preparation: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min until a stable baseline is achieved.[6]
-
Sample Injection: Inject 10-50 µg of the ADC sample onto the column.
-
Chromatographic Separation: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.). Calculate the average DAR using the following formula:
Average DAR = Σ (Peak Area of each DAR species × Number of Drugs) / Σ (Total Peak Area)
Data Presentation: HIC Analysis of a Cysteine-Linked ADC
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 | 5.2 | 10.5 |
| DAR2 | 8.9 | 35.2 |
| DAR4 | 12.1 | 40.8 |
| DAR6 | 14.5 | 11.3 |
| DAR8 | 16.2 | 2.2 |
| Average DAR | 3.7 |
Note: The data presented is representative and may vary depending on the specific ADC and experimental conditions.[4]
HIC Experimental Workflow
Caption: Workflow for ADC DAR analysis using HIC-HPLC.
Size Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis
SEC separates molecules based on their hydrodynamic radius. It is the primary method for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments) in ADC preparations.[7] The presence of aggregates is a critical quality attribute to monitor as they can potentially induce an immunogenic response.[8] The hydrophobic nature of some ADCs can lead to non-specific interactions with the SEC stationary phase, causing peak tailing. This can often be mitigated by the addition of organic modifiers to the mobile phase.[7]
Experimental Protocol: SEC-HPLC for Aggregate and Fragment Analysis
This protocol provides a general method for analyzing ADC size variants.
Materials and Equipment:
-
ADC Sample: Purified ADC at a concentration of 1-10 mg/mL.
-
Mobile Phase: 50 mM Sodium Phosphate, 200 mM NaCl, pH 7.0.[9] For hydrophobic ADCs, the addition of an organic modifier like 15% isopropanol or acetonitrile (B52724) may be necessary.[7][10]
-
SEC Column: Agilent AdvanceBio SEC 200 Å, 1.9 µm, or equivalent.[9]
-
HPLC System: A biocompatible HPLC or UHPLC system with a UV detector.
-
Data Acquisition and Analysis Software.
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a typical flow rate of 0.35 mL/min until a stable baseline is observed.[9]
-
Sample Injection: Inject an appropriate amount of the ADC sample (e.g., 10-100 µg).
-
Chromatographic Separation: Perform an isocratic elution with the mobile phase for a sufficient time to allow for the elution of the monomer, aggregates, and any fragments.
-
Data Acquisition: Monitor the eluate at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to the high molecular weight (HMW) species, the main monomer peak, and low molecular weight (LMW) species. Calculate the percentage of each species relative to the total peak area.
Data Presentation: SEC Analysis of an ADC
| Species | Retention Time (min) | Peak Area (%) |
| High Molecular Weight (HMW) | 8.5 | 1.8 |
| Monomer | 10.2 | 97.5 |
| Low Molecular Weight (LMW) | 12.1 | 0.7 |
Note: The data presented is representative and will vary based on the ADC and storage conditions.
SEC Experimental Workflow
Caption: Workflow for ADC aggregate and fragment analysis using SEC-HPLC.
Mass Spectrometry (MS) for Intact Mass and Conjugation Site Analysis
Mass spectrometry is an indispensable tool for the detailed structural characterization of ADCs. It provides accurate molecular weight information for the intact ADC and its subunits, confirming the drug load distribution and identifying the presence of different glycoforms.[11] When coupled with liquid chromatography (LC-MS), it allows for the characterization of individual species separated by techniques like HIC or SEC.[12] Peptide mapping, which involves digesting the ADC and analyzing the resulting peptides by LC-MS/MS, can be used to identify the specific sites of drug conjugation.[1]
Experimental Protocol: Intact Mass Analysis by LC-MS
This protocol outlines a general procedure for intact mass analysis of a deglycosylated ADC.
Materials and Equipment:
-
ADC Sample: Purified ADC.
-
Deglycosylation Enzyme: PNGase F.
-
LC-MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.[13]
-
Columns: A reversed-phase column for desalting and separation (e.g., Agilent PLRP-S) or a size-exclusion column for native MS analysis.[12][14]
-
Mobile Phases (Reversed-Phase):
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Mobile Phase (Native SEC): Ammonium acetate (B1210297) buffer (e.g., 100 mM).[12]
-
Data Analysis Software: Software capable of deconvoluting the mass spectra of large molecules.
Procedure:
-
Sample Preparation (Optional but Recommended): Deglycosylate the ADC sample using PNGase F according to the manufacturer's protocol to reduce spectral complexity.[14]
-
LC-MS Analysis:
-
Inject the prepared sample into the LC-MS system.
-
For reversed-phase analysis, perform a gradient elution from a low to high percentage of Mobile Phase B to elute the ADC.
-
For native SEC-MS, perform an isocratic elution with the ammonium acetate buffer.[12]
-
-
Mass Spectrometry: Acquire mass spectra in the appropriate m/z range for the expected charge state distribution of the ADC.
-
Data Analysis:
-
Process the raw mass spectrum to obtain a charge state envelope.
-
Deconvolute the spectrum to obtain the zero-charge mass of the different ADC species.
-
Calculate the average DAR based on the masses and relative abundances of the different drug-loaded species.
-
Data Presentation: Intact Mass Analysis of a Deglycosylated ADC
| Species | Observed Mass (Da) | Calculated Mass (Da) | Drug Load |
| Unconjugated mAb | 148,250.5 | 148,250.2 | 0 |
| ADC | 149,420.8 | 149,420.6 | 1 |
| ADC | 150,591.2 | 150,591.0 | 2 |
| ADC | 151,761.5 | 151,761.4 | 3 |
| Average DAR | ~3.5 |
Note: Representative data. The observed masses will depend on the specific antibody, linker, and payload.
Mass Spectrometry Experimental Workflow
Caption: Workflow for intact mass analysis of ADCs by LC-MS.
Orthogonal Approach to ADC Characterization
A comprehensive characterization of an ADC relies on the use of orthogonal analytical techniques. Each method provides a unique piece of information, and together they build a complete picture of the ADC's quality attributes.
References
- 1. pharmafocusamerica.com [pharmafocusamerica.com]
- 2. adcreview.com [adcreview.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 12. agilent.com [agilent.com]
- 13. lcms.cz [lcms.cz]
- 14. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Troubleshooting low conjugation efficiency with Dbco-(peg2-VC-pab-mmae)2
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dbco-(peg2-VC-pab-mmae)2 for antibody-drug conjugate (ADC) development.
Troubleshooting Guide: Low Conjugation Efficiency
Low conjugation efficiency, resulting in a low Drug-to-Antibody Ratio (DAR), is a common challenge in ADC development. This guide provides a systematic approach to identifying and resolving potential issues during the conjugation of an azide-modified antibody with this compound via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Visualizing the Troubleshooting Workflow
Caption: A flowchart for troubleshooting low Drug-to-Antibody Ratio (DAR).
| Potential Issue | Possible Cause | Recommended Action |
| Reagent Quality and Handling | This compound is unstable in solution.[1][2] | Always prepare a fresh solution of the Dbco-drug linker in an appropriate organic solvent (e.g., DMSO) immediately before use. |
| Inaccurate concentration of the Dbco-drug linker or antibody. | Verify the concentration of both the antibody and the Dbco-drug linker stock solution using a reliable method such as UV-Vis spectroscopy. | |
| Azide-Modified Antibody | Inefficient incorporation of the azide group onto the antibody. | Confirm the presence and extent of azide modification on the antibody using a suitable analytical technique before proceeding with the conjugation reaction. |
| Antibody aggregation. | Analyze the azide-modified antibody for aggregates using Size Exclusion Chromatography (SEC). Aggregated antibody may have reduced reactivity. | |
| Presence of interfering substances in the antibody preparation. | Ensure the antibody is in a suitable buffer, free from amines or other nucleophiles that could react with the Dbco-linker. Use dialysis or a desalting column to exchange the buffer if necessary. | |
| Reaction Conditions | Suboptimal pH of the reaction buffer. | The SPAAC reaction is pH-sensitive.[3][4] Maintain the reaction pH between 7.0 and 9.0 for optimal efficiency.[4][5] Buffers such as PBS (phosphate-buffered saline) or HEPES are commonly used.[3][5] |
| Insufficient molar excess of the Dbco-drug linker. | Increase the molar excess of the this compound relative to the azide-modified antibody. A typical starting point is a 5-10 fold molar excess. | |
| Incompatible reaction buffer. | Avoid using buffers containing primary amines (e.g., Tris) or azides, as these can compete with the desired reaction.[5] | |
| Low reaction temperature or insufficient reaction time. | While the SPAAC reaction can proceed at 4°C, room temperature (20-25°C) or 37°C will increase the reaction rate.[6] Extend the reaction time (e.g., overnight) to improve conjugation efficiency. | |
| Purification and Analysis | Loss of the ADC during the purification process. | Optimize the purification method (e.g., SEC, HIC) to minimize non-specific binding and loss of the conjugated antibody. |
| Inaccurate DAR determination. | Use orthogonal analytical methods to confirm the DAR, such as Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] Ensure correct extinction coefficients are used for UV-Vis spectroscopy calculations. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for the SPAAC conjugation reaction?
For the SPAAC reaction, it is recommended to use non-amine-containing buffers with a pH between 7.0 and 9.0.[4][5] Suitable buffers include phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers.[3][5] Avoid buffers containing Tris or glycine, as the primary amines can potentially react with other components. Also, ensure the buffer is free of any azide compounds.[5]
Q2: How should I prepare and store the this compound?
This compound can be unstable in solution and should be prepared fresh immediately before use.[1][2] Dissolve the required amount in a small volume of an anhydrous organic solvent such as DMSO. For long-term storage, keep the solid compound at -20°C, protected from light and moisture.
Q3: What molar ratio of Dbco-drug linker to antibody should I use?
A molar excess of the Dbco-drug linker is necessary to drive the conjugation reaction to completion. A starting point of a 5 to 10-fold molar excess of this compound to the azide-modified antibody is recommended. This ratio may need to be optimized depending on the specific antibody and desired final DAR.
Q4: How can I remove unconjugated this compound after the reaction?
Unconjugated Dbco-drug linker can be removed using purification methods that separate molecules based on size or hydrophobicity.[9] Size Exclusion Chromatography (SEC) using a desalting column is effective for removing small molecules from the larger antibody conjugate.[10] Hydrophobic Interaction Chromatography (HIC) can also be used to separate the ADC from the more hydrophobic free drug-linker.[11]
Q5: Which methods are best for determining the Drug-to-Antibody Ratio (DAR)?
A multi-faceted approach is recommended for accurate DAR determination.[12]
-
Hydrophobic Interaction Chromatography (HIC): This is a powerful technique that separates ADC species based on the number of conjugated drug molecules, providing information on the distribution of different DAR species (e.g., DAR0, DAR2, DAR4).[13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides precise mass measurements of the intact ADC or its subunits, allowing for unambiguous confirmation of the DAR.[7][8]
-
UV/Vis Spectroscopy: This is a rapid method for determining the average DAR by measuring the absorbance at two different wavelengths (typically 280 nm for the antibody and another wavelength specific to the drug-linker).[13][15] This method requires accurate extinction coefficients for both the antibody and the drug-linker.
Experimental Protocols
Protocol 1: General Conjugation of Azide-Modified Antibody with this compound
This protocol provides a general starting point. Optimization may be required for your specific antibody.
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting column for purification
Procedure:
-
Antibody Preparation: Ensure the azide-modified antibody is at a concentration of 1-10 mg/mL in the reaction buffer.
-
Dbco-drug Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Conjugation Reaction:
-
Add a 5 to 10-fold molar excess of the Dbco-drug linker solution to the antibody solution.
-
Ensure the final concentration of DMSO is below 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction mixture at room temperature (20-25°C) for 4-12 hours with gentle mixing. For sensitive antibodies, the reaction can be performed at 4°C for 12-24 hours.
-
-
Purification:
-
Remove the unreacted Dbco-drug linker and DMSO by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the protein concentration of the purified ADC using a standard protein assay (e.g., BCA) or UV-Vis at 280 nm.
-
Analyze the DAR using HIC, LC-MS, or UV/Vis spectroscopy (see protocols below).
-
Visualizing the Conjugation and Purification Workflow
Caption: Workflow for ADC synthesis and characterization.
Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
HIC column (e.g., Tosoh Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20-25% isopropanol (B130326) (v/v)
Procedure:
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Elute the bound species with a linear gradient from 0% to 100% Mobile Phase B over approximately 20-30 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated antibody (DAR0) and the different drug-loaded species (e.g., DAR2, DAR4). Peaks will elute in order of increasing hydrophobicity (and thus, increasing DAR).
-
Calculate the average DAR by integrating the peak areas for each species, multiplying by the DAR of that species, summing the results, and dividing by the total peak area.
-
| Parameter | Typical Value/Range |
| Column | Tosoh Butyl-NPR, 4.6 x 35 mm, 2.5 µm |
| Mobile Phase A | 1.2-1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 6.0-7.0 |
| Mobile Phase B | 25 mM Sodium Phosphate, pH 6.0-7.0, with 25% Isopropanol |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Detection | 280 nm |
Table data based on information from[16].
Protocol 3: DAR Analysis by UV/Vis Spectroscopy
Principle: This method relies on the different absorbance spectra of the antibody and the MMAE payload. By measuring the absorbance of the ADC at two wavelengths (280 nm for the antibody and ~248 nm for MMAE), the concentrations of each component can be determined and the average DAR calculated.[13]
Required Information:
-
Extinction coefficient of the antibody at 280 nm and 248 nm.
-
Extinction coefficient of this compound at 280 nm and 248 nm. (Note: The extinction coefficient for MMAE at 248 nm is approximately 15,900 L/mol·cm⁻¹ and at 280 nm is approximately 1500 L/mol·cm⁻¹[17]).
Procedure:
-
Sample Preparation: Prepare a solution of the ADC in a suitable buffer (e.g., PBS) at a known concentration.
-
Absorbance Measurement: Measure the absorbance of the ADC solution at 280 nm and 248 nm using a spectrophotometer.
-
Calculation: Use the following equations to calculate the average DAR:
-
A280 = (εAb,280 * CAb) + (εDrug,280 * CDrug)
-
A248 = (εAb,248 * CAb) + (εDrug,248 * CDrug)
-
Solve the simultaneous equations for CAb (antibody concentration) and CDrug (drug concentration).
-
DAR = CDrug / CAb
-
| Parameter | Typical Value |
| Antibody Absorbance Max | ~280 nm |
| MMAE Absorbance Max | ~248 nm |
| εMMAE,248 | 15,900 L/mol·cm⁻¹ |
| εMMAE,280 | 1,500 L/mol·cm⁻¹ |
Table data based on information from[17].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Preventing Aggregation of Antibody-Drug Conjugates (ADCs) with Hydrophobic Payloads
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of ADC aggregation induced by hydrophobic payloads.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in our ADCs with hydrophobic payloads?
A1: The aggregation of Antibody-Drug Conjugates (ADCs) with hydrophobic payloads is a multifaceted issue primarily driven by the increased surface hydrophobicity of the antibody upon conjugation. Most cytotoxic drugs used as payloads are highly hydrophobic, and their attachment to the antibody can lead to the following:
-
Increased Hydrophobicity and Self-Association: The conjugation of hydrophobic drug-linker molecules to the antibody surface creates hydrophobic patches. These patches can interact with similar regions on other ADC molecules, leading to self-association and the formation of soluble and insoluble aggregates.[1]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR generally correlates with increased hydrophobicity and a greater propensity for aggregation.[2] While a high DAR can enhance cytotoxicity, it often negatively impacts the physicochemical properties of the ADC.[1]
-
Conformational Changes: The attachment of payloads can induce conformational changes in the antibody, potentially exposing previously buried hydrophobic regions and promoting protein-protein interactions.[3][4]
-
Unfavorable Formulation Conditions: Suboptimal formulation conditions can destabilize the ADC and promote aggregation. Key factors include:
-
pH: Holding the ADC near its isoelectric point (pI) can minimize electrostatic repulsion and increase aggregation.
-
Ionic Strength: Both low and high salt concentrations can promote aggregation by failing to screen charge interactions or by promoting hydrophobic interactions, respectively.
-
Co-solvents: Organic co-solvents used to dissolve the hydrophobic payload-linker during conjugation can sometimes promote aggregation if not adequately removed.[3][4]
-
Q2: What are the potential consequences of ADC aggregation in our experiments?
A2: ADC aggregation can have significant detrimental effects on the therapeutic potential and manufacturability of your product, including:
-
Reduced Efficacy: Aggregated ADCs may exhibit altered binding affinity for the target antigen and are often cleared more rapidly from circulation, leading to reduced therapeutic efficacy.
-
Increased Immunogenicity: Aggregates, particularly high molecular weight (HMW) species, can be recognized by the immune system as foreign, potentially eliciting an immunogenic response. This can lead to the production of anti-drug antibodies (ADAs), which can neutralize the therapeutic effect and cause adverse reactions.
-
Physical Instability: Aggregation can lead to the formation of visible and sub-visible particles, opalescence, and precipitation, which compromises the stability, shelf-life, and manufacturability of the ADC product.
-
Altered Pharmacokinetics (PK): Aggregated ADCs generally have a shorter plasma half-life due to faster clearance, which reduces the overall exposure of the tumor to the therapeutic.[1][2]
-
Potential for Off-Target Toxicity: In some cases, aggregates can lead to off-target toxicity.
Troubleshooting Guides
Issue 1: My SEC analysis shows a significant increase in high molecular weight (HMW) species after conjugation.
-
Possible Cause: Increased hydrophobicity due to the conjugated payload is leading to self-association.
-
Troubleshooting Steps:
-
Re-evaluate the Drug-to-Antibody Ratio (DAR): A high DAR is a common cause of aggregation. Consider reducing the DAR to see if it mitigates the issue.
-
Assess Payload and Linker Hydrophobicity: If possible, consider using a more hydrophilic payload or incorporating a hydrophilic linker (e.g., polyethylene (B3416737) glycol [PEG], sulfonate, or pyrophosphate diester groups) to counteract the hydrophobicity of the drug.[1][3]
-
Optimize Conjugation Conditions:
-
Temperature: Perform the conjugation at a lower temperature to reduce the rate of aggregation.
-
pH: Ensure the pH of the conjugation buffer is not near the pI of the antibody.
-
Co-solvents: Minimize the concentration of organic co-solvents and ensure their efficient removal post-conjugation.
-
-
Consider Site-Specific Conjugation: Site-specific conjugation can produce more homogeneous ADCs and may allow for the placement of hydrophobic payloads in regions that are less likely to promote aggregation.[2][5]
-
Issue 2: My ADC solution becomes cloudy or forms a precipitate during storage.
-
Possible Cause: The formulation is not adequately stabilizing the ADC, leading to the formation of insoluble aggregates.
-
Troubleshooting Steps:
-
Optimize Formulation Buffer:
-
pH: Screen a range of pH values to find the optimal pH for stability, typically 1-2 units away from the pI.
-
Ionic Strength: Evaluate the effect of different salt concentrations (e.g., 50-200 mM NaCl) on aggregation.
-
-
Incorporate Stabilizing Excipients:
-
Surfactants: Non-ionic surfactants like polysorbate 20 or 80 can help prevent surface-induced aggregation and stabilize the ADC.
-
Sugars and Polyols: Sugars such as sucrose (B13894) and trehalose, and polyols like mannitol, can act as cryoprotectants and lyoprotectants, stabilizing the ADC during freeze-thawing and lyophilization.
-
Amino Acids: Certain amino acids, such as arginine and glycine, can act as aggregation inhibitors.
-
-
Issue 3: I am observing inconsistent results in my in vitro cell-based assays.
-
Possible Cause: The presence of aggregates in your ADC preparation is leading to variability in potency and target engagement.
-
Troubleshooting Steps:
-
Purify the ADC: Use size exclusion chromatography (SEC) to remove aggregates and isolate the monomeric ADC fraction before performing cell-based assays.
-
Characterize the Purified Fractions: Analyze the purified monomeric and aggregated fractions separately to understand their respective contributions to the observed activity.
-
Ensure Consistent Sample Handling: Avoid repeated freeze-thaw cycles by aliquoting your ADC into single-use vials.
-
Data Presentation
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on ADC Aggregation
| ADC Construct | DAR | Payload | % Aggregation (by SEC) | Reference |
| Trastuzumab-MMAE | 2 | MMAE | < 1% | Fictionalized Data |
| Trastuzumab-MMAE | 4 | MMAE | ~5% | Fictionalized Data |
| Trastuzumab-MMAE | 8 | MMAE | > 20% | [6] |
Table 2: Comparison of Hydrophilic vs. Hydrophobic Linkers on ADC Aggregation
| ADC Construct | Linker Type | DAR | % Aggregation (at 40°C) | Reference |
| Trastuzumab-vc-MMAE | Hydrophobic (Val-Cit) | 8 | > 95% | [6] |
| Trastuzumab-Glycoside-MMAE | Hydrophilic | 8 | ~2% | [6] |
| Anti-CD30-Val-Cit-PBD | Hydrophobic | 4 | Significant Aggregation | Fictionalized Data |
| Anti-CD30-PEG4-PBD | Hydrophilic | 4 | < 2% | Fictionalized Data |
Table 3: Effect of Excipients on ADC Stability
| ADC Formulation | Excipient | Condition | % Monomer Remaining | Reference |
| ADC in Histidine Buffer | None | 40°C, 2 weeks | 85% | Fictionalized Data |
| ADC in Histidine Buffer | 0.02% Polysorbate 20 | 40°C, 2 weeks | 95% | Fictionalized Data |
| ADC in Histidine Buffer | 200 mM Sucrose | 40°C, 2 weeks | 92% | Fictionalized Data |
| ADC in Histidine Buffer | 100 mM Arginine | 40°C, 2 weeks | 94% | Fictionalized Data |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify high molecular weight (HMW) species, monomers, and fragments in an ADC sample.
Materials:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl, 7.8 mm x 300 mm, 5 µm).
-
Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8 (filter and degas).
-
ADC sample.
-
Low-protein-binding 0.22 µm syringe filters.
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase. If necessary, filter the sample through a 0.22 µm syringe filter.
-
Injection: Inject 20 µL of the prepared sample onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm for approximately 30 minutes.
-
Data Analysis: Integrate the peak areas for the HMW species (eluting first), the monomer, and any low molecular weight (LMW) species. Calculate the percentage of each species relative to the total peak area.
Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis
Objective: To determine the hydrodynamic radius (Rh) and polydispersity index (PDI) of an ADC sample as an indicator of aggregation.
Materials:
-
DLS instrument.
-
Low-volume disposable or quartz cuvettes.
-
ADC sample.
-
Filtered (0.22 µm) formulation buffer.
Procedure:
-
Instrument Setup: Set the instrument parameters, including the desired temperature (e.g., 25°C) and scattering angle (e.g., 173°).
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the filtered formulation buffer. Centrifuge the sample at 10,000 x g for 5 minutes to remove any large particulates.
-
Measurement: Carefully transfer the supernatant to a clean, dust-free cuvette. Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature for at least 5 minutes.
-
Data Acquisition: Perform at least three measurements to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to obtain the intensity-weighted size distribution, the average hydrodynamic radius (Rh), and the polydispersity index (PDI). An increase in Rh or a PDI value significantly greater than 0.2 may indicate the presence of aggregates.
Protocol 3: Differential Scanning Fluorimetry (DSF) for Thermal Stability Assessment
Objective: To determine the melting temperature (Tm) of an ADC as an indicator of its conformational stability.
Materials:
-
Real-time PCR instrument capable of performing a thermal melt.
-
Fluorescent dye (e.g., SYPRO Orange).
-
ADC sample.
-
Formulation buffer.
-
96-well PCR plates and optical seals.
Procedure:
-
Reagent Preparation: Prepare a working solution of the fluorescent dye according to the manufacturer's instructions. Prepare the ADC sample at a concentration of approximately 0.2 mg/mL in the desired formulation buffer.
-
Plate Setup: In a 96-well PCR plate, add the ADC sample and the fluorescent dye to each well. Include a buffer-only control with the dye.
-
Thermal Melt: Place the plate in the real-time PCR instrument and perform a thermal melt from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Data Acquisition: Monitor the fluorescence intensity as a function of temperature.
-
Data Analysis: Plot the fluorescence intensity versus temperature. The melting temperature (Tm) is the temperature at the midpoint of the unfolding transition, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melt curve. A lower Tm for an ADC compared to the unconjugated antibody may indicate decreased conformational stability.
Visualizations
Caption: Troubleshooting workflow for addressing ADC aggregation.
Caption: Mechanism of ADC aggregation induced by hydrophobic payloads.
References
Addressing stability issues of Dbco-(peg2-VC-pab-mmae)2 in aqueous buffers
Welcome to the technical support center for Dbco-(peg2-VC-pab-mmae)2. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this antibody-drug conjugate (ADC) linker-payload in aqueous buffers. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous buffers?
A1: The primary stability concerns for this compound in aqueous solutions are aggregation, premature deconjugation of the MMAE payload, and degradation of the Dbco linker.[1][2] The hydrophobic nature of both the DBCO group and the MMAE payload can contribute to the formation of aggregates, especially at higher concentrations.[1] The valine-citrulline (VC) linker is designed to be cleaved by lysosomal proteases like Cathepsin B, but it can also be susceptible to premature cleavage under certain conditions.[][4][5] Additionally, the DBCO group can degrade over time in aqueous environments.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C.[6] In solution, the compound is known to be unstable, and freshly prepared solutions are strongly recommended for conjugation reactions and experiments.[][4][7][8] If short-term storage in solution is necessary, it should be kept at 4°C for no longer than a few days, though some degradation may still occur.
Q3: Which buffers are recommended for working with this compound?
A3: Phosphate-buffered saline (PBS) at a pH of around 7.4 is a commonly used buffer for conjugation reactions involving DBCO linkers.[9] However, the optimal buffer may depend on the specific antibody and experimental conditions. It is crucial to avoid buffers containing azides, as they will react with the DBCO group.[1] For formulation and stability studies, buffers such as histidine or acetate (B1210297) may also be considered, and a pH screening study is often recommended to determine the optimal conditions for a specific ADC.[7]
Q4: How can I monitor the stability of my ADC conjugated with this compound?
A4: Several analytical techniques can be used to monitor the stability of your ADC:
-
Size Exclusion Chromatography (SEC): To detect and quantify aggregation (high molecular weight species) and fragmentation (low molecular weight species).[1][10]
-
Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) and detect changes due to payload deconjugation.[9]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): To analyze the release of the free drug-linker or payload.
-
Mass Spectrometry (MS): To identify and characterize degradation products of both the antibody and the linker-payload.[1]
Troubleshooting Guides
Issue 1: ADC Aggregation
Symptom: Visible precipitation or cloudiness in the ADC solution. An increase in high molecular weight species (HMWS) is detected by Size Exclusion Chromatography (SEC).[1]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Hydrophobicity | The inherent hydrophobicity of the DBCO linker and MMAE payload can lead to self-association and aggregation.[1] Consider using formulation buffers with excipients like polysorbates (e.g., Tween 20) or sugars (e.g., sucrose, trehalose) to improve solubility and stability.[7] Optimizing the pH of the buffer can also help, as aggregation can be more pronounced near the isoelectric point of the antibody.[2] |
| High Drug-to-Antibody Ratio (DAR) | A higher DAR increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[1] If possible, aim for a lower, more controlled DAR during the conjugation reaction. |
| Buffer Conditions | Unfavorable buffer conditions, such as incorrect pH or low ionic strength, can promote aggregation.[2] Screen different buffer systems (e.g., histidine, acetate) and salt concentrations to find the optimal formulation for your specific ADC. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can induce stress and lead to aggregation.[7] Aliquot the ADC solution into single-use vials to minimize freeze-thaw cycles. |
Issue 2: Premature Payload Deconjugation
Symptom: A decrease in the average Drug-to-Antibody Ratio (DAR) over time, as measured by HIC or Mass Spectrometry. Detection of free this compound or MMAE in the solution.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Linker Instability | The Val-Cit linker is susceptible to enzymatic cleavage.[4] Ensure that the ADC preparation is free from contaminating proteases. The stability of the linker is also pH-dependent.[11] Storing the ADC at a slightly acidic pH (e.g., pH 5.5-6.0) may improve linker stability compared to neutral pH.[11] |
| Hydrolysis | The ester bonds within the linker structure can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. Store the ADC at recommended low temperatures and in a buffer with a pH that minimizes hydrolysis. |
Experimental Protocols
Protocol 1: Stability Assessment by Size Exclusion Chromatography (SEC)
This protocol outlines a general method for assessing the aggregation and fragmentation of an ADC in an aqueous buffer.
1. Materials:
- ADC sample (e.g., 1 mg/mL in desired buffer)
- Mobile Phase: A suitable buffer such as 150 mM sodium phosphate, pH 7.0. The addition of a salt like 150 mM NaCl can help reduce secondary interactions.[12]
- SEC column suitable for monoclonal antibody analysis (e.g., TSKgel G3000SWxl or similar)
- HPLC or UHPLC system with a UV detector
2. Method:
- Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[13]
- Sample Preparation: Prepare the ADC sample at a known concentration (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a 0.22 µm filter if any particulate matter is visible.
- Injection: Inject a defined volume of the sample (e.g., 20 µL) onto the column.[14]
- Elution: Elute the sample isocratically with the mobile phase.
- Detection: Monitor the elution profile at 280 nm.
- Data Analysis: Integrate the peaks corresponding to the monomer, aggregates (eluting earlier than the monomer), and fragments (eluting later than the monomer). Calculate the percentage of each species relative to the total peak area.
- Stability Study: To assess stability over time, incubate the ADC solution under desired conditions (e.g., 4°C, 25°C, 40°C) and analyze samples at different time points (e.g., day 0, day 7, day 14, day 28).
Table 1: Example Data Presentation for SEC Stability Study
| Time Point | Temperature | % Monomer | % Aggregates | % Fragments |
| Day 0 | 4°C | 98.5 | 1.2 | 0.3 |
| Day 7 | 4°C | 98.2 | 1.5 | 0.3 |
| Day 14 | 4°C | 97.9 | 1.8 | 0.3 |
| Day 0 | 25°C | 98.5 | 1.2 | 0.3 |
| Day 7 | 25°C | 95.3 | 4.2 | 0.5 |
| Day 14 | 25°C | 92.1 | 7.1 | 0.8 |
Visualizations
Degradation Pathway of this compound ADC
Caption: Potential degradation pathways for an ADC with this compound.
Experimental Workflow for Stability Testing
Caption: A general workflow for assessing the stability of ADCs in aqueous buffers.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 4. Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shimadzu.com [shimadzu.com]
- 13. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 14. usp.org [usp.org]
Technical Support Center: Managing Premature Payload Release from VC-PAB Linkers
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the premature release of payloads from valine-citrulline-p-aminobenzylcarbamate (VC-PAB) linkers in antibody-drug conjugates (ADCs).
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the premature cleavage of VC-PAB linkers.
Issue: ADC shows instability in preclinical mouse models, but not in human plasma.
-
Possible Cause: The Val-Cit dipeptide linker is known to be susceptible to cleavage by mouse carboxylesterase 1C (Ces1c), an enzyme present in rodent plasma but not to the same extent in human plasma.[1][2][3][4][5] This can lead to off-target toxicity and reduced efficacy in preclinical rodent models.[1]
-
Troubleshooting Steps:
-
Confirm Ces1c Sensitivity: Conduct an in vitro plasma stability assay using both mouse and human plasma.[1] A significant difference in stability, with higher payload release in mouse plasma, points to Ces1c susceptibility.
-
Utilize Ces1c Knockout Mice: If available, performing in vivo studies in Ces1c knockout mice can confirm if premature release is mitigated, directly implicating the enzyme.[1]
-
Linker Modification:
-
Introduce a hydrophilic group at the P3 position of the peptide linker. For example, a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker has been shown to significantly reduce susceptibility to Ces1c cleavage while maintaining sensitivity to Cathepsin B.[1][6]
-
Explore "Exo-Cleavable Linkers" where the peptide linker is repositioned to mask the payload's hydrophobicity and has shown resistance to Ces1c.[6][7][8]
-
-
Alternative Linker Strategies: Evaluate other linker chemistries not susceptible to Ces1c, such as triglycyl peptide linkers.[1]
-
Issue: Evidence of off-target toxicity, particularly neutropenia, in human cell-based assays or in vivo studies.
-
Possible Cause: Premature drug release may be mediated by human neutrophil elastase (NE), which is secreted by neutrophils and can cleave the Val-Cit linker.[1][4][6] This can lead to toxic effects on neutrophils, resulting in neutropenia.[1]
-
Troubleshooting Steps:
-
Assess NE Sensitivity: Perform an in vitro assay by incubating your Val-Cit ADC with purified human neutrophil elastase and monitor for payload release over time.[1]
-
Linker Modification:
-
Incorporate amino acids that confer resistance to NE cleavage. For instance, replacing valine with glycine (B1666218) at the P2 position to create a glutamic acid-glycine-citrulline (EGCit) tripeptide linker has been shown to resist NE-mediated degradation.[1]
-
Exo-cleavable linkers with a Glu-containing peptide have also demonstrated resistance to NE-mediated cleavage.[8]
-
-
Consider Alternative Payloads: If linker modification is not feasible, evaluate a different payload with a wider therapeutic window to mitigate the toxic effects of premature release.[1]
-
Issue: ADC aggregation is observed during development and storage.
-
Possible Cause: The hydrophobic nature of the VC-PAB linker, especially when combined with a hydrophobic payload like MMAE, can lead to aggregation, particularly at higher drug-to-antibody ratios (DARs).[1][6][7][] This can negatively impact the ADC's pharmacokinetics and manufacturing feasibility.[1]
-
Troubleshooting Steps:
-
Optimize DAR: Aim for a lower, more homogenous DAR through site-specific conjugation methods.[10]
-
Use Hydrophilic Linkers/PEGylation: Incorporating hydrophilic linkers or polyethylene (B3416737) glycol (PEG) groups can decrease the overall hydrophobicity of the ADC, reducing non-specific binding and aggregation.[]
-
Payload Modification: If possible, introduce hydrophilic substituents to the payload to improve its water solubility.[]
-
Formulation Optimization: Adjusting the formulation, including pH and the use of specific excipients, can help to stabilize the ADC and prevent aggregation.[][10]
-
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of payload release for a VC-PAB linker?
A1: The valine-citrulline (Val-Cit) linker is designed to be selectively cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[1][11] Following internalization of the ADC into the target cancer cell, the linker is exposed to Cathepsin B in the lysosome, leading to the release of the cytotoxic payload.[1][11] Other cathepsins, such as S, L, and F, may also be involved in the cleavage mechanism.[12]
Q2: How does the p-aminobenzylcarbamate (PABC) spacer work?
A2: The PABC spacer is a self-immolative unit. After the Val-Cit dipeptide is cleaved by cathepsins, the PABC moiety undergoes a 1,6-elimination reaction, which then releases the unmodified payload.[12]
Q3: Can the conjugation chemistry affect the stability of the linker?
A3: Yes. For instance, maleimide-based conjugation to cysteine residues can be unstable and undergo a retro-Michael reaction, leading to premature payload release.[13] Strategies to improve stability include promoting the hydrolysis of the maleimide (B117702) ring post-conjugation through the introduction of electron-withdrawing groups or strategically placed basic amino groups.[13]
Q4: What are the key differences between cleavable and non-cleavable linkers?
A4: Cleavable linkers, like VC-PAB, are designed to be stable in circulation and release their payload in response to specific triggers in the tumor microenvironment (e.g., enzymes, pH).[14][15] This can lead to a "bystander effect," where the released drug can kill neighboring cancer cells.[15] Non-cleavable linkers are more stable and rely on the complete degradation of the antibody in the lysosome to release the payload, which remains attached to the linker and an amino acid residue.[15] This can reduce off-target toxicity but may result in lower efficacy if the resulting complex has reduced cell permeability or activity.[15]
Quantitative Data Summary
Table 1: In Vitro Cleavage of Dipeptide Linkers by Cathepsin B
| Linker | Relative Cleavage Rate (Val-Cit = 1) | Reference |
|---|---|---|
| Val-Cit | 1 | [1] |
| Val-Ala | 0.5 |[1] |
Table 2: Stability of VC-PAB Linker in Different Plasma
| ADC Linker | Plasma Source | Stability Profile | Key Enzyme |
|---|---|---|---|
| VC-PABC | Human | Relatively Stable | - |
| VC-PABC | Mouse | Unstable, premature cleavage | Carboxylesterase 1c (Ces1c) |
| Glu-Val-Cit-PABC | Mouse | Significantly more stable than VC-PABC | Resistant to Ces1c |
Experimental Protocols
1. In Vitro Plasma Stability Assay
-
Objective: To assess the stability of the ADC and quantify premature payload release in plasma from different species.
-
Methodology:
-
Incubate the ADC at a predetermined concentration (e.g., 1 mg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[16]
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).[15]
-
Immediately quench the reaction by diluting the aliquot in cold PBS or by adding a precipitation solvent like acetonitrile.[1][15]
-
Process the samples to separate the free payload from the intact ADC. This is typically done by protein precipitation with an organic solvent (e.g., acetonitrile).[14][15]
-
Centrifuge the samples to pellet the precipitated proteins.[14]
-
Analyze the supernatant containing the released payload by LC-MS/MS to quantify its concentration.[14][15]
-
Calculate the percentage of released payload at each time point relative to the initial total conjugated payload.[15]
-
2. Lysosomal Cleavage Assay
-
Objective: To evaluate the cleavage of the VC-PAB linker by lysosomal proteases.[1]
-
Methodology:
-
Prepare a reaction mixture containing the ADC (e.g., final concentration ~10 µM) in an appropriate assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT).[1]
-
Add isolated human liver lysosomes or purified Cathepsin B to the reaction mixture.[1][16] For a negative control, a Cathepsin B inhibitor can be added to a separate reaction.[1]
-
Incubate the samples at 37°C.[1]
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the enzymatic reaction, for example, by heat inactivation or by adding a quenching solution.[15][16]
-
Process the samples to remove proteins, typically by precipitation.[16]
-
Analyze the supernatant by LC-MS to quantify the amount of released payload over time.[1][16]
-
Visualizations
Caption: Intended signaling pathway of VC-PAB linker cleavage.
Caption: Workflow for plasma and lysosomal stability assays.
Caption: Logic for troubleshooting premature payload release.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adcreview.com [adcreview.com]
- 10. leukocare.com [leukocare.com]
- 11. benchchem.com [benchchem.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Control and Achieve a Specific Drug-to-Antibody Ratio (DAR)
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control and achieve a specific Drug-to-Antibody Ratio (DAR) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute for ADCs?
The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[1][2] It is a critical quality attribute because it directly influences the ADC's therapeutic window, impacting its efficacy, toxicity, and pharmacokinetics (PK).[1][3] An optimal DAR ensures a balance between delivering a potent cytotoxic payload to the target cells and maintaining favorable drug-like properties.[4]
Q2: What is a typical or optimal DAR?
There is no universal "optimal" DAR for all ADCs; it must be determined empirically for each specific antibody, linker, and payload combination.[4] Historically, many successful ADCs have an average DAR of 2 to 4.[4][5] This range is often considered a good balance between efficacy and safety.[4] However, some newer ADCs have a higher DAR of approximately 8.[4] The ideal DAR is influenced by factors such as the potency of the payload, the stability of the linker, and the expression level of the target antigen.[4]
Q3: What are the main strategies for controlling DAR during conjugation?
There are two main categories of conjugation strategies to control DAR:
-
Non-Specific (Stochastic) Conjugation: This traditional approach targets native amino acid residues, most commonly lysines or cysteines from reduced interchain disulfides.[4] This method results in a heterogeneous mixture of ADC species with a range of DAR values (e.g., 0, 2, 4, 6, 8 for cysteine conjugation).[4] Achieving a consistent average DAR with this method requires strict control over reaction parameters.[4]
-
Site-Specific Conjugation: This modern approach involves engineering the antibody to introduce specific and uniquely reactive conjugation sites.[1][6] This allows for the production of a homogeneous ADC with a uniform DAR, leading to a more consistent product with predictable behavior and improved pharmacokinetics.[6] Methods include incorporating engineered cysteines, non-natural amino acids, or using enzymatic conjugation.[1]
Q4: How does a high DAR affect the properties of an ADC?
A high DAR can have both positive and negative effects on an ADC:
-
Increased Potency: A higher DAR can lead to increased cytotoxic efficacy.[5][7]
-
Altered Pharmacokinetics: ADCs with a high DAR (e.g., >4) tend to be more hydrophobic, which can lead to faster clearance from circulation and reduced overall exposure.[4][5]
-
Increased Toxicity: A DAR greater than 4 has been linked to a higher incidence of adverse events.[4]
-
Aggregation: Higher DARs can increase the propensity for aggregation due to increased hydrophobicity.[6]
Troubleshooting Guide
This guide addresses common issues encountered during ADC conjugation and DAR characterization.
Problem 1: Consistently Low Drug-to-Antibody Ratio (DAR)
| Potential Cause | Recommended Solution |
| Inefficient Antibody Reduction (for cysteine conjugation) | Ensure complete reduction of interchain disulfide bonds by optimizing the concentration of the reducing agent (e.g., TCEP, DTT), temperature, and incubation time.[8] |
| Inefficient Conjugation Reaction | Optimize reaction conditions such as pH, temperature, reaction time, and reagent concentrations.[6] |
| Steric Hindrance | Consider using a linker with a longer spacer arm to reduce steric hindrance at the conjugation site.[6] Explore different site-specific conjugation methods that target more accessible amino acid residues.[6] |
| Hydrolysis of Linker or Drug | Ensure that the linker and drug are stable under the conjugation conditions. Use anhydrous solvents and protect the reaction from moisture if necessary. |
| Inaccurate Reagent Concentration | Verify the purity and concentration of the linker-payload, reducing agents, and buffers before each experiment.[4] |
Problem 2: Inconsistent DAR Between Batches
| Potential Cause | Recommended Solution |
| Variability in Reactant Stoichiometry | Ensure precise and consistent molar ratios of the linker-payload to the antibody in each batch.[4] |
| Inconsistent Antibody Reduction | Tightly control the reduction conditions (reagent concentration, temperature, time) to ensure consistent exposure of thiol groups.[8] |
| Reagent Quality and Stability | Use fresh reagents and verify the concentration of stock solutions before each conjugation reaction.[4] |
| Variations in Reaction Parameters | Maintain strict control over pH, temperature, and incubation times throughout the conjugation process.[1] |
Problem 3: ADC Aggregation
| Potential Cause | Recommended Solution |
| High Hydrophobicity of the Drug-Linker | Use more hydrophilic linkers to decrease the overall hydrophobicity of the ADC.[1][6] |
| High DAR | Optimize the conjugation process to achieve a lower, more optimal DAR.[6] |
| Inappropriate Buffer Conditions | Screen different buffer formulations (pH, excipients) to identify conditions that minimize aggregation. |
| Post-Conjugation Handling | Handle the ADC gently and avoid harsh conditions such as vigorous mixing or freeze-thaw cycles. |
Experimental Protocols
Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general methodology for determining the average DAR and drug-load distribution for a cysteine-linked ADC.[4][6]
Materials:
-
ADC sample
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)[6]
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)[6]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)[6]
-
HPLC system with a UV detector
Methodology:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.[6]
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A for at least 10 column volumes.[4]
-
Sample Injection: Inject 10-50 µg of the ADC sample onto the column.[4]
-
Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes) to elute the ADC species based on their hydrophobicity.[6]
-
Detection: Monitor the elution profile at 280 nm.[6]
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated antibody (DAR0) and the different drug-loaded species (DAR2, DAR4, etc.).[8]
-
Integrate the area of each peak.[8]
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100
-
Protocol 2: General Protocol for Cysteine-Based ADC Conjugation
This protocol describes a two-step process for conjugating a linker-payload to a monoclonal antibody via interchain cysteine residues.[4][9]
Step 1: Antibody Reduction
-
Prepare the antibody in a suitable buffer (e.g., PBS with EDTA).[4]
-
Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A typical molar ratio is 2-5 moles of TCEP per mole of antibody.[4]
-
Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol (-SH) groups.[4][9]
-
Remove the excess reducing agent using a desalting column or buffer exchange.[9]
Step 2: Conjugation
-
Dissolve the maleimide-activated drug-linker in a suitable solvent (e.g., DMSO).[10]
-
Add the drug-linker solution to the reduced antibody solution. A typical molar excess of the drug-linker is 1.5 to 5-fold over the available thiol groups.[10]
-
Incubate the reaction on ice or at room temperature for 1-2 hours.[8][9]
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide (B117702) groups.[8][10]
-
Purify the ADC using size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker, quenching agent, and aggregates.[8]
Data Presentation
Table 1: Comparison of Common DAR Measurement Techniques
| Technique | Principle | Advantages | Limitations |
| UV-Vis Spectrophotometry | Measures absorbance at different wavelengths to determine the concentrations of antibody and drug based on their extinction coefficients.[][12] | Simple, rapid, and convenient.[7][] | Provides only an average DAR, no information on drug load distribution.[2][7] Can be inaccurate if the drug and antibody spectra overlap significantly.[] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on their hydrophobicity. The more drug molecules attached, the more hydrophobic the ADC.[12][13] | Provides information on both average DAR and drug load distribution.[2][7] The analysis is performed under non-denaturing conditions.[2] | May have low resolution for highly hydrophobic ADCs or those with high DARs.[14] Not suitable for all types of ADCs (e.g., lysine-conjugated).[12] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates ADC components (light and heavy chains) under denaturing conditions based on their polarity.[][12] | Can provide detailed DAR analysis and drug load distribution.[7] Compatible with mass spectrometry.[2] | Denaturing conditions can lead to the dissociation of ADC components.[2][12] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates ADC species and determines their molecular weights to identify different drug-loaded forms.[7][] | Provides detailed information on DAR, drug load distribution, and can identify by-products.[] Highly sensitive and accurate. | Can be complex and requires specialized equipment. Denaturing conditions may be required. |
Visualizations
Caption: Workflow for cysteine-based antibody-drug conjugate production.
References
- 1. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 2. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 3. Analytical Strategies For Impurity Control In Antibody-Drug Conjugates [bioprocessonline.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 12. pharmiweb.com [pharmiweb.com]
- 13. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: The Impact of PEG Linker Length on ADC Stability and Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of Polyethylene Glycol (PEG) linker length on the performance of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in an ADC?
A: A PEG linker is a hydrophilic spacer that connects the antibody to the cytotoxic payload.[1][] Its primary roles are to:
-
Increase Solubility: Many potent cytotoxic payloads are hydrophobic, which can cause the ADC to aggregate in aqueous solutions.[1][3][4] The hydrophilic nature of PEG forms a "hydration shell" around the payload, significantly enhancing the overall solubility of the ADC.[3][5]
-
Improve Pharmacokinetics (PK): The PEG chain increases the ADC's hydrodynamic volume, which slows its clearance from the body, leading to a longer circulation half-life and increased area under the curve (AUC).[1][3][5]
-
Enhance Stability: PEG linkers can create a protective layer on the ADC surface, reducing non-specific interactions with other proteins and enzymes in the blood, which helps maintain the ADC's structural integrity.[3]
-
Reduce Immunogenicity: By shielding the payload and potentially immunogenic epitopes, PEG linkers can lower the risk of an immune response against the ADC.[5][6]
Q2: How does increasing the PEG linker length generally affect ADC properties?
A: Increasing the PEG linker length has several significant, and sometimes competing, effects on an ADC's performance:
-
Increased Stability and Solubility: Longer PEG chains are more effective at masking the hydrophobicity of the payload, which can reduce aggregation and improve plasma stability.[3][7]
-
Improved Pharmacokinetics: Longer PEG chains generally lead to longer circulation half-lives and reduced clearance rates.[7][8][9][10] This provides a greater opportunity for the ADC to accumulate in tumor tissues.[9]
-
Potentially Reduced Cytotoxicity: While improving PK, very long PEG chains can sometimes hinder the ADC's ability to be internalized by the target cell or interfere with the payload's release mechanism, which may lead to a decrease in in vitro cytotoxicity.[8][10]
-
Enhanced In Vivo Efficacy: Despite potentially lower in vitro potency, the improved PK profile from longer PEG linkers often leads to superior in vivo efficacy.[8][9][10] The extended circulation allows for greater tumor accumulation, ultimately delivering more payload to the target site over time.[9]
Q3: Is there an "optimal" PEG linker length?
A: There is no single "optimal" PEG linker length; the ideal length is a balance that depends on multiple factors including the specific antibody, the properties of the payload (especially its hydrophobicity), the target antigen's biology, and the conjugation site.[3][11] For example, ADCs with linkers containing 8, 12, or 24 PEG units have shown significantly higher tumor exposure and efficacy compared to those with 2 or 4 units.[9] However, another study found that for targeting dendritic cells, a longer PEG linker (5 kDa) was better for primary cells, while a shorter one (0.65 kDa) was superior for a cell line.[12][13] The goal is to find the "sweet spot" that maximizes stability and circulation time without compromising payload release and efficacy.[11][14]
Q4: What is the difference between monodisperse and polydisperse PEG linkers, and why is it important?
A: The distinction is critical for ADC development:
-
Polydisperse PEG: A conventional PEG is a mixture of chains with a range of different lengths and molecular weights. This leads to a heterogeneous ADC product, where each molecule may have a slightly different linker length.[5] This heterogeneity can complicate manufacturing, characterization, and may lead to batch-to-batch variability.[5]
-
Monodisperse PEG (dPEG®): A monodisperse PEG consists of chains that are all a single, defined length and molecular weight.[5][15] Using monodisperse PEGs results in a homogeneous ADC product, which improves reproducibility, simplifies characterization, and can lead to a better safety profile by reducing risks associated with heterogeneity.[5]
Troubleshooting Guides
Issue 1: ADC Aggregation and Precipitation During or After Conjugation
-
Symptoms: You observe visible precipitation, turbidity, or an increase in high molecular weight species when analyzing your ADC by Size Exclusion Chromatography (SEC).[16]
-
Possible Cause: The cytotoxic payload is highly hydrophobic, causing the ADC to self-associate and aggregate in aqueous buffers, especially at a high drug-to-antibody ratio (DAR).[1][16][17] The current PEG linker may be too short to adequately shield the payload's hydrophobicity.[16]
-
Troubleshooting Steps & Solutions:
-
Increase PEG Linker Length: The most direct solution is to screen a panel of linker-payloads with longer PEG chains (e.g., PEG8, PEG12, PEG24).[3][16] Longer PEGs are more effective at increasing the hydrophilicity of the final conjugate.[3][18]
-
Optimize Conjugation Conditions: Introduce a small amount of an organic co-solvent like DMSO to the reaction to improve the solubility of the linker-payload, but be careful not to denature the antibody.[19]
-
Consider Branched PEG Linkers: Multi-arm or branched PEG linkers can create a denser hydrophilic shield around the payload, which can be highly effective at preventing aggregation, even at high DARs.[1][3]
-
Issue 2: Low In Vivo Efficacy Despite High In Vitro Cytotoxicity
-
Symptoms: Your ADC is highly potent against target cancer cell lines in culture, but it fails to control tumor growth in xenograft models.[7]
-
Possible Cause: The ADC has poor pharmacokinetic properties. A short PEG linker may not be sufficient to prevent rapid clearance of the ADC from circulation.[7] This is a common issue for ADCs with hydrophobic payloads, which are cleared more quickly.[4][7]
-
Troubleshooting Steps & Solutions:
-
Evaluate Longer PEG Linkers: Synthesize and test ADCs with systematically longer PEG chains. Longer PEGs (e.g., PEG8 or greater) have been shown to significantly reduce clearance rates and prolong half-life.[7][9]
-
Conduct a Pharmacokinetic (PK) Study: Perform a PK study in rodents (e.g., rats or mice) to measure the clearance and half-life of ADCs with different PEG linker lengths.[7][20] This will provide quantitative data to correlate with efficacy outcomes.
-
Analyze ADC Stability in Plasma: Assess the stability of your ADC variants in mouse and human plasma in vitro. A decrease in the average DAR over time indicates premature drug deconjugation.[21][22] A linker that is unstable in plasma will not deliver the payload to the tumor effectively.[23]
-
Issue 3: Inconsistent Drug-to-Antibody Ratio (DAR)
-
Symptoms: You are unable to achieve the target DAR, or the DAR is inconsistent between batches. Analysis by Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry shows a high proportion of unconjugated or low-DAR species.[16]
-
Possible Cause: Steric hindrance from the PEG linker may be preventing efficient conjugation, especially if the conjugation site on the antibody is not easily accessible.[16] While PEG linkers are intended to improve properties, their bulkiness can sometimes interfere with the conjugation reaction itself.[16]
-
Troubleshooting Steps & Solutions:
-
Screen Different Linker Lengths: A PEG linker that is too long or too short might create steric hindrance. Testing a variety of lengths can help identify the optimal balance between providing hydrophilicity and allowing efficient access to the conjugation site.[11][16]
-
Optimize Reaction Conditions: Increase the molar equivalents of the linker-payload to drive the reaction equilibrium towards a higher DAR.[19] Also, optimize the reaction time, temperature, and pH.[19]
-
Evaluate Conjugation Site: The location of the conjugation site on the antibody is critical.[11][15] Some sites are more sterically hindered than others. If using site-specific conjugation, ensure the chosen site is accessible. Combining an optimal PEG length with a favorable conjugation site can improve stability and consistency.[15]
-
Quantitative Data Summary
The length of the PEG linker has a quantifiable impact on the pharmacokinetics and efficacy of ADCs. Longer linkers generally improve half-life, which can translate to better tumor control in vivo even if in vitro cytotoxicity is reduced.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (PK) and Tolerability (Data adapted from studies on MMAE-based ADCs)
| PEG Linker Length | Clearance Rate (mL/day/kg) in Rats | Tolerability in Mice (at 50 mg/kg) |
| PEG2 | High | Not Tolerated |
| PEG4 | High | Not Tolerated |
| PEG6 | Moderate-High | Not Tolerated |
| PEG8 | Low | Tolerated |
| PEG12 | Low | Tolerated |
| PEG24 | Low | Tolerated |
| Source: Adapted from Burke et al., 2017.[7] |
Table 2: Impact of PEG Linker Length on Half-Life and Efficacy of Miniaturized ADCs (Data from a study on Affibody-based drug conjugates with MMAE payload)
| Conjugate (PEG Size) | Half-Life Extension (vs. No PEG) | In Vitro Cytotoxicity Reduction (vs. No PEG) | In Vivo Tumor Growth Inhibition |
| No PEG (HM) | 1.0x (19.6 min) | 1.0x | Moderate |
| 4 kDa PEG (HP4KM) | 2.5x (49.2 min) | 4.5x | Improved |
| 10 kDa PEG (HP10KM) | 11.2x (219.0 min) | 22.0x | Most Effective |
| Source: Adapted from Li et al., 2021.[8][10] |
Diagrams
Caption: Basic structure of an Antibody-Drug Conjugate (ADC).
Caption: Impact of increasing PEG linker length on key ADC attributes.
Caption: Workflow for screening PEG linker length to optimize an ADC.
Experimental Protocols
Protocol 1: Screening PEG Linker Length for Optimal DAR and Minimal Aggregation
-
Objective: To determine the optimal PEG linker length for maximizing the Drug-to-Antibody Ratio (DAR) while minimizing aggregation.[16]
-
Materials:
-
Monoclonal antibody (mAb) at a concentration of 5-10 mg/mL.
-
A panel of linker-payloads with varying monodisperse PEG chain lengths (e.g., PEG4, PEG8, PEG12, PEG24).[16]
-
Conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Reducing agent (if performing cysteine conjugation, e.g., TCEP).
-
Quenching reagent (e.g., N-acetylcysteine).
-
Purification system (e.g., size exclusion chromatography).
-
Analytical columns for Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC).[16]
-
-
Methodology:
-
Antibody Preparation (for cysteine conjugation): If conjugating to native or engineered cysteines, partially reduce the mAb with a controlled amount of TCEP to free the desired number of sulfhydryl groups. Remove excess TCEP immediately before conjugation.[19]
-
Conjugation Reaction: For each PEG linker variant, set up a separate reaction. Dissolve the linker-payload in a minimal amount of a compatible co-solvent (e.g., DMSO) before adding it to the mAb solution in conjugation buffer. Use a defined molar excess of the linker-payload (e.g., 5-10 fold excess per conjugation site).[19] Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for a set time (e.g., 2-16 hours).[19]
-
Quenching: Stop the reaction by adding an excess of the quenching reagent.
-
Purification: Remove unconjugated linker-payload and aggregates by purifying the ADC using size exclusion chromatography (SEC).
-
Characterization:
-
Aggregation Analysis: Analyze the purified ADC from each reaction using analytical SEC to quantify the percentage of monomer, dimer, and higher-order aggregates.[17]
-
DAR Measurement: Determine the average DAR for each ADC variant using HIC or LC-MS. HIC separates ADC species based on hydrophobicity, providing a profile of different DAR species.[16][24]
-
-
Analysis: Compare the results across the different PEG linker lengths. Identify the linker that provides the highest DAR with the lowest percentage of aggregation.
-
Protocol 2: In Vitro Plasma Stability Assay
-
Objective: To evaluate the stability of the ADC and the potential for premature payload release in a matrix that mimics physiological conditions.[21]
-
Materials:
-
Methodology:
-
Incubation: Dilute each ADC to a final concentration (e.g., 0.1-1 mg/mL) in the plasma of each species to be tested.
-
Time Points: Place the samples in a 37°C incubator. At designated time points (e.g., 0, 24, 48, 96, and 168 hours), remove an aliquot from each sample and immediately freeze it at -80°C to stop any further degradation.[21]
-
Sample Analysis: Thaw the samples and analyze them using an appropriate method to determine the average DAR. Immuno-affinity capture followed by LC-MS is a robust method for this.[22] This involves capturing the ADC from the plasma using beads coated with an anti-human Fc antibody, followed by analysis to measure the DAR of the captured ADC.
-
Data Analysis: Plot the average DAR for each ADC as a function of time for each species.[21] A stable ADC will show minimal to no decrease in DAR over the incubation period. This assay can highlight species-specific differences in linker stability, such as the known susceptibility of valine-citrulline linkers to cleavage by mouse carboxylesterase 1c, a phenomenon not seen in human plasma.[21][22]
-
References
- 1. adcreview.com [adcreview.com]
- 3. purepeg.com [purepeg.com]
- 4. books.rsc.org [books.rsc.org]
- 5. labinsights.nl [labinsights.nl]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 12. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. vectorlabs.com [vectorlabs.com]
- 16. benchchem.com [benchchem.com]
- 17. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. benchchem.com [benchchem.com]
- 22. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Overcoming Poor Solubility of Drug-Linker Complexes During Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of drug-linker complexes during conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor solubility and aggregation of drug-linker complexes during conjugation?
Poor solubility and aggregation of antibody-drug conjugates (ADCs) are often multifactorial issues stemming from the inherent properties of the ADC components and the conjugation process itself. The most common culprits include:
-
Hydrophobicity of the Payload and Linker: Many potent cytotoxic drugs (payloads) are highly hydrophobic. When conjugated to an antibody, especially at a high drug-to-antibody ratio (DAR), the resulting ADC can have significantly increased hydrophobicity, leading to aggregation in aqueous buffers.[][2] The linker connecting the drug to the antibody can also contribute to the overall hydrophobicity of the complex.[]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, which often correlates with a greater tendency to aggregate.[][3] This can lead to decreased solubility and potential immunogenicity.[]
-
Suboptimal Conjugation Conditions: The buffer composition, pH, and temperature of the conjugation reaction can significantly impact the solubility of the drug-linker complex.[][] For instance, if the pH of the buffer is close to the isoelectric point (pI) of the antibody, it can lead to aggregation.
-
Conjugation Site: The location of drug-linker conjugation on the antibody can influence the ADC's biophysical properties, including its propensity for aggregation.[][5] Conjugation at certain sites may expose hydrophobic patches on the antibody surface, promoting intermolecular interactions and aggregation.[6]
-
Presence of Organic Co-solvents: While often necessary to dissolve the hydrophobic drug-linker, high concentrations of organic co-solvents like DMSO or DMF can denature the antibody, leading to aggregation and precipitation.[7]
Q2: How can the choice of linker impact the solubility of an ADC?
The linker plays a crucial role in modulating the physicochemical properties of an ADC, including its solubility.[][8] Here's how different linker characteristics can influence solubility:
-
Hydrophilic Linkers: Incorporating hydrophilic linkers is a key strategy to counteract the hydrophobicity of the payload.[][2] Linkers containing polyethylene (B3416737) glycol (PEG) moieties, sugars (like chito-oligosaccharides), or charged groups can significantly improve the aqueous solubility of the final ADC.[2][9] These linkers create a hydration shell around the hydrophobic drug, preventing aggregation.[10]
-
PEG Linkers: PEG linkers are widely used to enhance the solubility and stability of ADCs.[2][9][10] The length of the PEG chain can be optimized; longer chains generally provide greater hydrophilicity.[7] Monodisperse PEGs, with a single, defined molecular weight, can lead to more homogeneous ADC products with improved manufacturing reproducibility.[10]
-
Biodegradable Linkers: Polypeptide-based linkers, which are degraded by endogenous proteases, can be designed to have favorable solubility profiles by incorporating hydrophilic amino acids.[11]
Q3: What role does the drug-to-antibody ratio (DAR) play in ADC solubility, and how can it be optimized?
The DAR is a critical quality attribute of an ADC that directly impacts its efficacy and safety, as well as its solubility.
-
Impact on Solubility: As the DAR increases, the overall hydrophobicity of the ADC molecule generally increases, which can lead to a higher propensity for aggregation and precipitation.[][3]
-
Optimization Strategies:
-
Controlled Conjugation: Employing site-specific conjugation technologies can produce ADCs with a more homogeneous DAR, which can help to mitigate solubility issues associated with high-DAR species.[]
-
Balancing Potency and Solubility: While a higher DAR can increase potency, it may come at the cost of reduced solubility. It is often necessary to find an optimal DAR that provides a balance between therapeutic efficacy and acceptable biophysical properties.[10]
-
Hydrophilic Linkers: The use of hydrophilic linkers can enable the generation of ADCs with higher DARs without compromising solubility.[9][12]
-
Q4: How do conjugation reaction conditions such as pH and co-solvents affect solubility?
Optimizing the reaction conditions is crucial for maintaining the solubility of the drug-linker complex during conjugation.
-
pH: The pH of the conjugation buffer should be carefully controlled to ensure the stability and solubility of the antibody.[13] Performing the conjugation at a pH away from the antibody's isoelectric point (pI) can help to prevent aggregation. The optimal pH will also depend on the specific conjugation chemistry being used.[]
-
Co-solvents: Organic co-solvents like DMSO or DMF are often required to dissolve the hydrophobic drug-linker before its addition to the aqueous antibody solution.[7] However, the final concentration of the co-solvent in the reaction mixture should be kept to a minimum (typically <10%) to avoid denaturing the antibody.[7] It is essential to perform optimization studies to determine the maximum tolerable co-solvent concentration for a given antibody.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common solubility issues encountered during drug-linker conjugation.
| Symptom | Potential Cause | Recommended Solution |
| Precipitation upon addition of drug-linker to the antibody solution. | 1. Poor aqueous solubility of the drug-linker. 2. High final concentration of organic co-solvent. 3. Suboptimal buffer pH. | 1. Increase drug-linker hydrophilicity: Use a more hydrophilic linker (e.g., with a PEG spacer).2. Optimize co-solvent addition: Add the drug-linker solution dropwise to the antibody solution with gentle stirring to avoid localized high concentrations. Reduce the final co-solvent concentration by using a more concentrated drug-linker stock solution.[7]3. Adjust buffer pH: Screen a range of pH values to find the optimal condition for both antibody stability and drug-linker solubility.[13] |
| Visible aggregation or turbidity in the reaction mixture over time. | 1. High hydrophobicity of the forming ADC. 2. High DAR. 3. Antibody denaturation. | 1. Incorporate hydrophilic linkers: Use PEGylated or other hydrophilic linkers to mitigate the hydrophobicity of the payload.[2][10]2. Control the DAR: Reduce the molar excess of the drug-linker in the reaction or consider site-specific conjugation for a more homogeneous product.[]3. Optimize reaction conditions: Lower the reaction temperature and ensure the final co-solvent concentration is not denaturing the antibody.[7] |
| Low recovery of soluble ADC after purification. | 1. Formation of soluble aggregates. 2. Precipitation of the ADC on the purification column. | 1. Analyze for aggregates: Use Size Exclusion Chromatography (SEC) to quantify the amount of high molecular weight (HMW) species.[14]2. Optimize purification conditions: For SEC, consider using a mobile phase with additives (e.g., arginine, isopropanol) to reduce non-specific interactions.[14] For Hydrophobic Interaction Chromatography (HIC), adjust the salt concentration and gradient to improve recovery. |
| Inconsistent conjugation efficiency and yield. | 1. Variability in drug-linker solubility between batches. 2. Incomplete dissolution of the drug-linker. | 1. Ensure consistent drug-linker quality: Use highly pure and well-characterized drug-linker material.2. Confirm complete dissolution: Visually inspect the drug-linker/co-solvent mixture to ensure no particulate matter is present before adding it to the antibody solution. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay of Drug-Linker
This protocol provides a method to assess the kinetic solubility of a drug-linker in the intended conjugation buffer.
Materials:
-
Drug-linker stock solution in 100% DMSO
-
Conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
96-well clear bottom microtiter plate
-
Plate reader with nephelometric or UV-Vis capabilities
Procedure:
-
Preparation of Drug-Linker Dilutions: a. In the 96-well plate, add the conjugation buffer to a series of wells. b. Add a small volume (e.g., 1-2 µL) of the drug-linker DMSO stock solution to the buffer-containing wells to achieve a range of final concentrations. Ensure the final DMSO concentration is consistent across all wells and matches the intended conjugation reaction condition (e.g., 5%).
-
Incubation: a. Mix the contents of the wells thoroughly. b. Incubate the plate at the desired conjugation temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Measurement: a. Nephelometric Assay: Measure the light scattering in each well using a nephelometer to detect the formation of insoluble particles. b. Direct UV Assay: Alternatively, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the appropriate wavelength for the drug-linker.
-
Data Analysis: a. For the nephelometric assay, the concentration at which a significant increase in light scattering is observed is the kinetic solubility limit. b. For the UV assay, create a standard curve with known concentrations of the drug-linker in the buffer/DMSO mixture (at concentrations below the solubility limit) to determine the concentration in the supernatant of the test wells.
Protocol 2: Size Exclusion Chromatography (SEC) for ADC Aggregation Analysis
This protocol outlines a general method for quantifying aggregates in an ADC sample.
Materials:
-
ADC sample
-
SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å)
-
HPLC system with a UV detector
-
Mobile Phase: A common mobile phase is 150 mM sodium phosphate, pH 7.0. For more hydrophobic ADCs, the addition of an organic modifier like isopropanol (B130326) (up to 15%) may be necessary to reduce non-specific interactions with the column matrix.[14]
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a low-protein-binding 0.22 µm filter.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20-100 µL) onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: a. Identify the peaks corresponding to high molecular weight (HMW) species (aggregates), the monomer, and low molecular weight (LMW) species (fragments). Aggregates will elute first, followed by the monomer, and then fragments. b. Integrate the peak areas for each species. c. Calculate the percentage of aggregate as: (Area of HMW peaks / Total area of all peaks) x 100.
Protocol 3: Hydrophobic Interaction Chromatography (HIC) for ADC Analysis
HIC is a powerful technique to separate ADC species with different DARs based on their hydrophobicity.
Materials:
-
ADC sample
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a constant flow rate (e.g., 0.8-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20-50 µL) onto the column.
-
Elution Gradient: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes to elute the bound ADC species.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: a. Identify the peaks corresponding to different DAR species. The unconjugated antibody (DAR0) will elute first, followed by species with increasing DARs (DAR2, DAR4, etc.), as higher DAR species are more hydrophobic. b. Integrate the peak areas for each DAR species to determine the drug load distribution.
Data Presentation
Table 1: Comparative Solubility of ADCs with Different Linkers
| Linker Type | Payload | DAR | % Aggregate (by SEC) | Reference |
| Hydrophobic (SMCC) | Auristatin | 4 | 15% | Fictionalized Data |
| Hydrophilic (PEG4) | Auristatin | 4 | 5% | Fictionalized Data |
| Hydrophilic (PEG8) | Auristatin | 4 | <2% | Fictionalized Data |
| Hydrophilic (PEG8) | Auristatin | 8 | 8% | Fictionalized Data |
| Hydrophilic (ChetoSensar™) | MMAE | 4 | Significantly Reduced | [2] |
Table 2: Effect of Co-solvent on ADC Aggregation
| Co-solvent | Final Concentration | % Aggregate (by SEC) | Reference |
| DMSO | 5% | 3% | Fictionalized Data |
| DMSO | 10% | 8% | Fictionalized Data |
| DMSO | 15% | 25% (with precipitation) | Fictionalized Data |
| DMF | 5% | 4% | Fictionalized Data |
Visualizations
References
- 2. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 5. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adcreview.com [adcreview.com]
- 10. labinsights.nl [labinsights.nl]
- 11. benchchem.com [benchchem.com]
- 12. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pH and NaCl Optimisation to Improve the Stability of Gold and Silver Nanoparticles’ Anti-Zearalenone Antibody Conjugates for Immunochromatographic Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
Technical Support Center: Refinement of Purification Protocols to Remove Free Payload
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols for the removal of free payload from antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove free payload from ADC preparations?
A1: The removal of free (unconjugated) payload is a critical quality attribute (CQA) for ADCs. Free payload can mediate unintended, off-target toxicity, which poses a potential safety risk to patients. Furthermore, the presence of these impurities can compromise the therapeutic efficacy of the ADC. Regulatory agencies require strict monitoring and control of free payload levels in the final drug product.
Q2: What are the most common methods for removing free payload during ADC purification?
A2: The most common purification methods employed to remove free payload and other process-related impurities include Tangential Flow Filtration (TFF), Size Exclusion Chromatography (SEC), and Hydrophobic Interaction Chromatography (HIC). Often, a combination of these techniques is used to achieve the desired level of purity.
Q3: How can I detect and quantify the amount of free payload in my ADC sample?
A3: Several analytical techniques are used to detect and quantify free payload. The most common are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These methods offer high sensitivity and specificity, allowing for the detection of trace levels of free drug species.
Q4: What are the key differences between TFF, SEC, and HIC for free payload removal?
A4:
-
Tangential Flow Filtration (TFF): A rapid and scalable method that separates molecules based on size using membranes. It is effective for removing small molecules like free payload and for buffer exchange.
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic volume. It is effective at separating the large ADC from the small free payload molecules.
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. Since the payload is often hydrophobic, HIC can be used to separate the ADC from free payload and also to resolve different drug-to-antibody ratio (DAR) species.
Troubleshooting Guides
Issue 1: Inefficient Free Payload Removal with Tangential Flow Filtration (TFF)
Symptoms:
-
Higher than expected levels of free payload in the final product as detected by RP-HPLC or LC-MS/MS.
-
Inconsistent clearance of free payload across different batches.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inappropriate Membrane Pore Size (MWCO) | Verify that the Molecular Weight Cut-Off (MWCO) of the TFF membrane is appropriate for your ADC and payload. | Select a membrane with an MWCO that is significantly smaller than the ADC (~150 kDa) but large enough to allow efficient passage of the free payload. A 30 kDa MWCO is commonly used for ADCs. |
| Insufficient Diafiltration Volumes | The number of diavolumes (DV) may be insufficient for complete removal. | Increase the number of diafiltration volumes. Typically, 10 diavolumes can reduce impurity concentration by a factor of over 10,000 (4-log reduction). Monitor the permeate for free payload concentration to determine the optimal number of DVs. |
| Membrane Fouling | Protein aggregation or interaction with the membrane can lead to fouling, reducing clearance efficiency. | Optimize process parameters such as transmembrane pressure (TMP) and cross-flow rate to minimize fouling. Consider pre-filtration of the crude ADC solution. |
| Non-ideal Sieving of the Payload | The free payload may interact with the ADC or the membrane, hindering its passage through the pores. | Modify the diafiltration buffer composition (e.g., pH, ionic strength, addition of organic modifiers) to disrupt interactions and improve the sieving coefficient of the payload. |
Issue 2: Co-elution of Free Payload with ADC in Size Exclusion Chromatography (SEC)
Symptoms:
-
A broad peak or a shoulder on the main ADC peak in the SEC chromatogram, indicating the presence of impurities.
-
Confirmation of free payload in the ADC fraction by a secondary analytical method.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Poor Resolution | The column length, particle size, or pore size of the stationary phase may not be optimal for the separation. | Select a state-of-the-art SEC column with smaller particle sizes (e.g., 2.0 µm) and an appropriate pore size (e.g., 250 Å) to enhance resolution and speed. |
| Secondary Interactions | The free payload may be interacting with the stationary phase, causing it to elute later than expected. | Modify the mobile phase composition. An acetonitrile (B52724) gradient can be applied after the elution of the ADC to elute the free payload. |
| Column Overloading | Injecting too much sample can lead to peak broadening and poor separation. | Reduce the sample load to within the column's recommended capacity. |
Issue 3: Poor Recovery or Resolution in Hydrophobic Interaction Chromatography (HIC)
Symptoms:
-
Low recovery of the ADC in the eluate.
-
Inadequate separation of the ADC from free payload or different DAR species.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inappropriate Salt Concentration | The salt concentration in the binding buffer may be too high, leading to strong binding and poor recovery, or too low, resulting in poor separation. | Optimize the salt concentration (e.g., ammonium (B1175870) sulfate) in the binding and elution buffers. A gradient elution from high to low salt concentration is typically used. |
| Incorrect pH | The pH of the mobile phase can affect the hydrophobicity of the ADC and the stationary phase. | Screen a range of pH values for the mobile phase to find the optimal condition for separation and recovery. |
| Precipitation of ADC | High salt concentrations can sometimes cause the ADC to precipitate. | Perform a load solubility screening to determine the maximum salt concentration your ADC can tolerate before loading it onto the HIC column. |
Data Presentation
Table 1: Comparison of Purification Methods for Free Payload Removal
| Purification Method | Principle of Separation | Typical Free Payload Removal Efficiency | Advantages | Disadvantages |
| Tangential Flow Filtration (TFF) | Size-based separation using a semi-permeable membrane. | >99% (can achieve >4-log reduction) | Highly scalable, rapid, and can be used for buffer exchange. | Can be prone to membrane fouling; may not be sufficient for achieving very low levels of free payload on its own. |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. | High, can achieve baseline separation. | Good for separating molecules with large size differences. | Limited sample loading capacity; can be time-consuming for large volumes. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | High, can also resolve different DAR species. | Provides an orthogonal separation mechanism to SEC and TFF. | Requires optimization of salt concentrations and pH; high salt can sometimes lead to protein precipitation. |
Experimental Protocols
Protocol 1: Quantification of Free Payload using RP-HPLC
Objective: To quantify the concentration of free payload in an ADC sample.
Materials:
-
ADC sample
-
Free payload reference standard
-
Reversed-phase HPLC column (e.g., C18)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
HPLC system with UV detector
Methodology:
-
Sample Preparation: Precipitate the protein from the ADC sample by adding an organic solvent (e.g., acetonitrile). Centrifuge to pellet the protein and collect the supernatant containing the free payload.
-
Standard Curve Preparation: Prepare a series of calibration standards of the free payload reference standard in the same solvent as the sample supernatant.
-
HPLC Analysis:
-
Equilibrate the RP-HPLC column with the initial mobile phase conditions.
-
Inject a fixed volume of the prepared sample and each standard.
-
Run a gradient elution from a low to a high percentage of Mobile Phase B to separate the free payload from other small molecules.
-
Monitor the absorbance at a wavelength specific to the payload.
-
-
Data Analysis:
-
Integrate the peak area of the free payload in the chromatograms of the standards and the sample.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the free payload in the sample by interpolating its peak area on the calibration curve.
-
Protocol 2: Removal of Free Payload using Tangential Flow Filtration (TFF)
Objective: To remove unconjugated payload and exchange the buffer of a crude ADC solution.
Materials:
-
Crude ADC solution
-
TFF system with a Pellicon® Capsule (e.g., 30 kDa MWCO)
-
Diafiltration buffer
-
Single-use TFF system
Methodology:
-
System Setup: Install the Pellicon® Capsule into the single-use TFF system.
-
Conditioning: Flush the system and membrane with the diafiltration buffer.
-
Concentration (Optional): Concentrate the crude ADC solution to a target concentration (e.g., 25-30 g/L).
-
Diafiltration:
-
Perform constant-volume diafiltration by adding the diafiltration buffer at the same rate as the permeate is being removed.
-
Continue for a predetermined number of diavolumes (e.g., 10 DVs) to wash out the free payload.
-
-
Final Concentration: Concentrate the diafiltered ADC solution to the desired final concentration.
-
Recovery: Recover the purified ADC from the TFF system.
Visualizations
Caption: A generalized workflow for ADC purification and analysis.
Caption: A decision tree for troubleshooting inefficient free payload removal.
Technical Support Center: Long-Term Storage of Drug-Linker Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for the long-term storage of drug-linker conjugates. Below you will find a troubleshooting guide and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to the stability of drug-linker conjugates during long-term storage.
Issue 1: Increased Aggregation Observed After Storage
-
Symptom: Size Exclusion Chromatography (SEC) analysis shows a significant increase in high molecular weight species (HMWS) after storage.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Hydrophobic Interactions | The conjugation of a hydrophobic payload can increase the ADC's surface hydrophobicity, leading to self-association.[1][2][3] Consider using a more hydrophilic linker, such as one containing a polyethylene (B3416737) glycol (PEG) group, to shield the hydrophobic payload.[2] |
| High Drug-to-Antibody Ratio (DAR) | A higher DAR increases the number of hydrophobic molecules per antibody, significantly raising the propensity for aggregation.[2][4] If feasible, aim for a lower DAR (typically 2-4) by adjusting the molar ratio of the payload-linker to the antibody during conjugation.[] |
| Suboptimal Formulation | The pH of the buffer being near the antibody's isoelectric point or inappropriate ionic strength can reduce colloidal stability.[2] Conduct a buffer screening to identify the optimal pH and salt concentration. Histidine and citrate (B86180) buffers are commonly used.[6][7] The addition of excipients like surfactants (e.g., polysorbate), sugars (e.g., sucrose (B13894), trehalose), or amino acids can act as stabilizers.[] |
| Freeze-Thaw Stress | Repeated freeze-thaw cycles can cause denaturation and aggregation.[1][9][10] Aliquot the drug-linker conjugate into single-use volumes to avoid multiple cycles. The use of cryoprotectants such as sucrose or trehalose (B1683222) in the formulation can also mitigate this issue.[1] |
| Inappropriate Storage Temperature | Storing at a suboptimal temperature can accelerate aggregation. For liquid formulations, 2-8°C is often used for short-term storage, while -20°C to -80°C is recommended for long-term storage.[11][12] However, freezing can sometimes accelerate aggregation for certain conjugates.[6][13] |
Troubleshooting Workflow for ADC Aggregation
Caption: A step-by-step workflow for troubleshooting ADC aggregation.
Issue 2: Loss of Drug-Linker Conjugate (Deconjugation)
-
Symptom: Analysis by methods such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) indicates a loss of the drug-linker from the antibody over time.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Linker Instability | The chemical nature of the linker is critical for stability. For instance, cleavable linkers like disulfide or ester bonds can be less stable in circulation compared to non-cleavable linkers like thioether bonds.[] The stability of maleimide-based linkers can be pH-dependent.[14] |
| pH of Formulation | The pH of the storage buffer can influence linker stability. For maleimide-based conjugates, a pH below 7.5, and preferably lower, is recommended for storage to maintain the stability of the succinimide (B58015) ring.[14] |
| Presence of Reducing Agents | If a disulfide linker is used, residual reducing agents from the conjugation process can lead to deconjugation.[1] Ensure thorough purification after conjugation to remove any unreacted reducing agents. |
| Enzymatic Degradation | Contaminating proteases in the antibody preparation could potentially cleave the linker or the antibody itself.[1] Use high-purity monoclonal antibodies for conjugation and consider the use of protease inhibitors if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of drug-linker conjugates?
A1: The optimal long-term storage temperature depends on the specific formulation (liquid vs. lyophilized) and the inherent stability of the conjugate.
-
Liquid Formulations: For short-term storage (days to weeks), 4°C is often suitable.[6] For longer-term storage, ultra-cold temperatures ranging from -20°C to -80°C are generally recommended to maintain stability and efficacy.[11] It is crucial to prevent temperature fluctuations during storage and transport.[11]
-
Lyophilized (Freeze-Dried) Formulations: Lyophilization is a common strategy to enhance long-term stability.[9][15] Lyophilized conjugates are much more stable than their liquid counterparts and can often be stored at -20°C or below for several years.[16] They may even be stable for temporary periods at ambient temperatures, which facilitates shipping.[13]
Q2: What are the best buffer conditions for storing drug-linker conjugates?
A2: The ideal buffer system should maintain the stability of the antibody, the linker, and the payload.[3]
-
pH: The pH should be optimized to avoid the isoelectric point of the antibody, where it is least soluble.[2] A pH range of 6.0 to 7.0 is often a good starting point, with histidine buffer around pH 6 being effective for many ADCs.[7]
-
Buffer Type: Histidine and citrate buffers are commonly used.
-
Excipients: The addition of stabilizers is crucial. These can include:
-
Sugars (Cryoprotectants): Sucrose or trehalose are often added to protect against aggregation during freeze-thaw cycles and to stabilize the conjugate in lyophilized form.[1]
-
Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) are widely used to prevent aggregation caused by protein interactions at interfaces.[]
-
Amino Acids: Certain amino acids can also act as stabilizers.[]
-
Q3: Should I store my drug-linker conjugate in liquid form or lyophilize it?
A3: The choice between liquid and lyophilized storage depends on the desired shelf-life and the stability of the specific conjugate.
| Storage Format | Advantages | Disadvantages |
| Liquid | * Ready to use, no reconstitution step required. | * Generally shorter shelf-life compared to lyophilized form.[17] * More susceptible to physical and chemical degradation (e.g., aggregation, hydrolysis).[17] |
| Lyophilized | * Significantly extends shelf-life (often for years).[18][19] * Increased stability against thermal stress.[15] * Easier to ship and store, potentially at less extreme temperatures.[13] | * Requires a reconstitution step, which can introduce variability. * The lyophilization process itself can be stressful for the molecule and needs to be carefully optimized.[9] * Slight increases in aggregation (1-5%) can occur post-lyophilization.[13] |
Q4: How can I assess the stability of my drug-linker conjugate after long-term storage?
A4: A suite of analytical techniques should be employed to thoroughly characterize the stability of the conjugate.
Experimental Workflow for ADC Stability Assessment
Caption: Experimental workflow for assessing ADC stability after storage.
Experimental Protocols
Protocol: Size Exclusion Chromatography (SEC) for Aggregate Quantification
-
Objective: To quantify the percentage of monomer, aggregate, and fragment in a drug-linker conjugate sample.
-
Methodology:
-
Column: A suitable SEC column (e.g., TSKgel G3000SWxl) is equilibrated with the mobile phase.
-
Mobile Phase: A typical mobile phase is 100 mM sodium phosphate, 150 mM NaCl, pH 6.8-7.4. The mobile phase should be optimized to prevent non-specific interactions with the column matrix.[1]
-
Flow Rate: Set the flow rate to ensure adequate separation, typically between 0.5 and 1.0 mL/min.[1]
-
Sample Preparation: Dilute the drug-linker conjugate sample to a concentration of approximately 1 mg/mL in the mobile phase.[1]
-
Injection and Detection: Inject 10-20 µL of the prepared sample. Monitor the eluent at a UV wavelength of 280 nm.[1]
-
Data Analysis: Integrate the peak areas for the high molecular weight species (aggregates), the main monomer peak, and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.
-
Protocol: Accelerated Stability Study
-
Objective: To predict long-term stability by subjecting the drug-linker conjugate to stress conditions.
-
Methodology:
-
Sample Preparation: Prepare multiple aliquots of the drug-linker conjugate in the desired formulation.
-
Stress Conditions: Expose the aliquots to various stress conditions. An unstressed control should be kept at the recommended storage temperature (e.g., -80°C).
-
Analysis: After the stress period, analyze all samples (stressed and control) using a comprehensive set of analytical techniques, including SEC, HIC, and mass spectrometry, to characterize any degradation products.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 6. cellmosaic.com [cellmosaic.com]
- 7. m.youtube.com [m.youtube.com]
- 9. susupport.com [susupport.com]
- 10. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 11. susupport.com [susupport.com]
- 12. precisionantibody.com [precisionantibody.com]
- 13. cellmosaic.com [cellmosaic.com]
- 14. researchgate.net [researchgate.net]
- 15. Freeze drying ADCs: points to consider for industrial applications [manufacturingchemist.com]
- 16. Antibody Storage and Antibody Shelf Life [labome.com]
- 17. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. contractpharma.com [contractpharma.com]
- 19. idt-biologika.com [idt-biologika.com]
Technical Support Center: Mitigating Off-Target Toxicity of MMAE-Based Antibody-Drug Conjugates
This technical support center is designed for researchers, scientists, and drug development professionals working with Monomethyl Auristatin E (MMAE)-based Antibody-Drug Conjugates (ADCs). It provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical development, with a focus on mitigating off-target toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity associated with MMAE-based ADCs?
A1: Off-target toxicity of MMAE-based ADCs is a multifactorial issue primarily driven by the premature release of the highly potent MMAE payload into systemic circulation and its subsequent uptake by healthy, non-target cells.[1][2] Key mechanisms include:
-
"On-target, off-tumor" toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to ADC binding and subsequent toxicity in those tissues.[1]
-
Linker Instability: Premature cleavage of the linker in the bloodstream releases free MMAE, which can then diffuse into healthy cells and cause systemic toxicity.[1][3]
-
Target-Independent Uptake: Non-target cells, particularly those of the reticuloendothelial system like macrophages, can take up ADCs through mechanisms such as Fc receptor (FcγR)-mediated endocytosis.[1]
-
Bystander Effect in Healthy Tissues: The membrane-permeable nature of MMAE allows it to diffuse out of target cells and affect neighboring healthy cells, a phenomenon known as the bystander effect. While beneficial in the tumor microenvironment, it can cause localized damage to healthy tissues.[4][5]
Q2: How does the Drug-to-Antibody Ratio (DAR) impact the off-target toxicity of MMAE-based ADCs?
A2: The Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to a single antibody, is a critical parameter that significantly influences both the efficacy and toxicity of an ADC.[1][6]
-
Increased Hydrophobicity: Higher DAR values increase the hydrophobicity of the ADC, which can lead to faster clearance from circulation and increased non-specific uptake by organs like the liver.[1][6]
-
Enhanced Payload Release: ADCs with higher DARs may be more prone to aggregation and instability, potentially leading to increased premature payload release.[1]
-
Narrower Therapeutic Window: Studies have shown that ADCs with higher DARs often have a narrower therapeutic index, meaning the dose required for efficacy is closer to the dose that causes significant toxicity.[1][6]
Q3: What are the common dose-limiting toxicities (DLTs) observed with MMAE-based ADCs?
A3: The dose-limiting toxicities of MMAE-based ADCs are primarily related to the cytotoxic effects of MMAE on rapidly dividing cells. The most frequently reported DLTs in preclinical and clinical studies include:
-
Hematologic Toxicities: Neutropenia (a decrease in neutrophils) is a very common and often dose-limiting toxicity.[7][8] Thrombocytopenia (a decrease in platelets) and anemia are also observed.[6][7] These are attributed to the cytotoxic effect of MMAE on hematopoietic progenitor cells in the bone marrow.[8]
-
Peripheral Neuropathy: Damage to peripheral nerves is another significant toxicity associated with MMAE, although the underlying mechanisms are not fully understood.[7][9]
-
Gastrointestinal Toxicities: Nausea, vomiting, and diarrhea are also commonly reported side effects.[8]
Troubleshooting Guides
This section provides practical guidance for addressing specific issues you may encounter during your experiments.
Issue 1: High Cytotoxicity Observed in Antigen-Negative Cell Lines in an In Vitro Assay
This finding suggests non-specific cell killing and is a direct indicator of potential off-target toxicity.
| Potential Cause | Troubleshooting Action |
| Linker Instability in Culture Media | Perform a plasma stability assay to assess the rate of MMAE release from the ADC over time. If the linker is unstable, consider re-evaluating the linker chemistry. |
| Non-specific Endocytosis | Investigate mechanisms of non-specific uptake by using inhibitors of endocytosis pathways or by assessing uptake in cells known to have high endocytic activity. |
| High ADC Concentration | Titrate the ADC to determine the optimal concentration that provides a good signal-to-noise ratio between antigen-positive and antigen-negative cells. |
| Hydrophobic Interactions | Increase the salt concentration or add a non-ionic detergent (e.g., 0.05% Tween-20) to the washing buffers to reduce non-specific hydrophobic binding.[1] |
| Fc Receptor (FcγR) Binding | Block Fc receptors on cells using an Fc-blocking reagent prior to incubation with the ADC.[1] |
Issue 2: Significant In Vivo Toxicity at Doses Below the Efficacious Dose
This is a critical issue indicating a narrow therapeutic window and significant off-target toxicity.
| Potential Cause | Troubleshooting Action |
| High Dosing Regimen | Perform a dose-ranging study to determine the maximum tolerated dose (MTD). Consider alternative dosing schedules (e.g., less frequent administration).[1] |
| Rapid Payload Release In Vivo | Conduct a pharmacokinetic (PK) study to measure the levels of conjugated ADC and free MMAE in the plasma over time. This will provide insights into the in vivo stability of the ADC.[1] |
| On-Target, Off-Tumor Toxicity | Evaluate the expression of the target antigen in the tissues of the animal model to determine if on-target, off-tumor binding is occurring.[1] |
| Species-Specific Toxicity | Be aware that toxicity profiles can differ between species. Data from one animal model may not be directly translatable to another or to humans.[10] |
| ADC Aggregation | Characterize the aggregation state of the ADC preparation using size-exclusion chromatography (SEC). Aggregates can lead to faster clearance and increased uptake by the reticuloendothelial system. |
Data Summary Tables
Table 1: In Vitro Cytotoxicity of MMAE-Based ADCs
| ADC | Target Antigen | Cell Line (Antigen Status) | IC50 (ng/mL) | Reference |
| Hertuzumab-vcMMAE | HER2 | NCI-N87 (Positive) | 95.3 | [11] |
| Hertuzumab-vcMMAE | HER2 | BGC-823 (Negative) | >100,000 | [11] |
| mil40-15 (Cys-linker-MMAE) | HER2 | BT-474 (Positive) | 0.23 nM | [1] |
| mil40-15 (Cys-linker-MMAE) | HER2 | MCF-7 (Negative) | 293.5 nM | [1] |
| Anti-TF-MMAE ADC | Tissue Factor | BxPC-3 (High) | 1.15 nM (MMAE equivalent) | [12] |
| Anti-TF-MMAE ADC | Tissue Factor | Capan-1 (Low) | 105.65 nM (MMAE equivalent) | [12] |
| HB22.7-vcMMAE | CD22 | DoHH2 (Positive) | 20 ng/mL | [13] |
| HB22.7-vcMMAE | CD22 | Jurkat (Negative) | >2,500 ng/mL | [13] |
Table 2: In Vivo Toxicity of MMAE-Based ADCs in Preclinical Models
| ADC | Animal Model | Maximum Tolerated Dose (MTD) / Highest Non-Severely Toxic Dose (HNSTD) | Key Off-Target Toxicities Observed | Reference |
| mil40-15 (Cys-linker-MMAE) | CD-1 Mice | >160 mg/kg (single dose) | No significant weight loss or hematological toxicity at therapeutic doses. | [1] |
| Polatuzumab Vedotin | Rats | Not explicitly stated, but toxicity observed. | Bone marrow, hematolymphopoietic tissues, liver, and male reproductive organs. | [7] |
| Brentuximab Vedotin | Rats | 18 mg/kg | Not specified in detail in the provided context. | [14] |
| 9MW2821 | Monkeys | 6 mg/kg | Milder adverse events compared to enfortumab vedotin. | [15] |
| T-mavg-MMAU DAR4 | Monkeys | 3-6 mg/kg (for approved vedotin ADCs) | Not specified in detail in the provided context. | [16] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an MMAE-based ADC in antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
MMAE-based ADC and control antibody
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the MMAE-based ADC, control antibody, and free MMAE in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only as a blank control and wells with untreated cells as a negative control.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.[17]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[18]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization solution to each well and mix gently on an orbital shaker to dissolve the formazan (B1609692) crystals.[18]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[19]
-
Protocol 2: In Vivo Toxicity Study in Mice
Objective: To determine the maximum tolerated dose (MTD) and evaluate the off-target toxicities of an MMAE-based ADC in a murine model.
Materials:
-
6-8 week old female BALB/c or other appropriate mouse strain
-
MMAE-based ADC and vehicle control
-
Sterile saline or appropriate vehicle for injection
-
Animal balance
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Hematology analyzer
-
Clinical chemistry analyzer
-
Necropsy tools
-
Formalin for tissue fixation
Procedure:
-
Acclimatization and Grouping:
-
Acclimatize the animals for at least one week before the start of the study.
-
Randomly assign the animals to different treatment groups (e.g., vehicle control and multiple dose levels of the ADC). A typical group size is 5-10 animals.
-
-
Dosing:
-
Administer the ADC and vehicle control via intravenous (IV) injection. The dosing schedule can be a single dose or multiple doses over a period of time (e.g., once weekly for 3 weeks).
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of toxicity (e.g., changes in appearance, behavior, activity level).
-
Record the body weight of each animal at least twice a week. A body weight loss of more than 20% is often considered a humane endpoint.
-
-
Blood Collection and Analysis:
-
Collect blood samples at predetermined time points (e.g., at the end of the study or at the nadir of expected hematological toxicity).
-
Perform complete blood counts (CBC) to assess hematological parameters such as neutrophil, platelet, and red blood cell counts.
-
Perform clinical chemistry analysis to evaluate liver and kidney function (e.g., ALT, AST, BUN, creatinine).
-
-
Necropsy and Histopathology:
-
At the end of the study, euthanize the animals and perform a gross necropsy.
-
Collect major organs (e.g., liver, spleen, kidneys, heart, lungs, bone marrow) and fix them in 10% neutral buffered formalin.
-
Process the tissues for histopathological examination to identify any microscopic signs of toxicity.
-
Protocol 3: Plasma Stability Assay (LC-MS/MS-based)
Objective: To quantify the amount of free MMAE released from an ADC after incubation in plasma.
Materials:
-
MMAE-based ADC
-
Human or animal plasma
-
Phosphate-buffered saline (PBS)
-
Protein A or G magnetic beads
-
Internal standard (e.g., a stable isotope-labeled MMAE)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 96 hours). Include a control incubation in PBS.
-
-
Sample Preparation:
-
At each time point, add a known concentration of the internal standard to an aliquot of the plasma sample.
-
Add cold acetonitrile to precipitate the plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant containing the free MMAE by LC-MS/MS.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify MMAE and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve by spiking known concentrations of MMAE into the same plasma matrix.
-
Quantify the concentration of free MMAE in the experimental samples by comparing their peak area ratios (MMAE/internal standard) to the standard curve.
-
Calculate the percentage of MMAE released at each time point relative to the initial amount of conjugated MMAE.
-
Visualizations
Caption: Mechanisms of MMAE-based ADC off-target toxicity.
Caption: Troubleshooting workflow for high off-target toxicity.
Caption: Preclinical experimental workflow for ADC development.
References
- 1. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Seagen to Highlight Preclinical Data for Enfortumab Vedotin and Two Novel Antibody-Drug Conjugates at AACR Annual Meeting | SGEN Stock News [stocktitan.net]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. An anti-HER2 antibody conjugated with monomethyl auristatin E is highly effective in HER2-positive human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor effect of antitissue factor antibody‐MMAE conjugate in human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The HB22.7–vcMMAE antibody–drug conjugate has efficacy against non-Hodgkin lymphoma mouse xenografts with minimal systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preclinical Evaluation of 9MW2821, a Site-Specific Monomethyl Auristatin E–based Antibody–Drug Conjugate for Treatment of Nectin-4–expressing Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. adcreview.com [adcreview.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Dual-Payload ADC Linkers Outshine Single-Payload Counterparts in Preclinical Models
A comparative analysis of antibody-drug conjugates (ADCs) featuring the dual-payload linker, Dbco-(peg2-VC-pab-mmae)2, against traditional single-payload linkers reveals a significant enhancement in therapeutic potential. Emerging preclinical data suggests that delivering two cytotoxic molecules per linker can lead to superior efficacy in killing cancer cells, particularly in overcoming tumor heterogeneity and drug resistance.
The innovative design of dual-payload ADCs, which arm a single monoclonal antibody with a higher concentration of cytotoxic agent, represents a promising strategy in the evolution of targeted cancer therapies. This approach aims to intensify the therapeutic window by increasing the drug-to-antibody ratio (DAR) in a controlled manner.
Executive Summary of Comparative Performance
| Parameter | Dual-Payload Linker (this compound) | Single-Payload Linker (e.g., vc-pab-mmae) | Key Advantages of Dual-Payload |
| Payload per Antibody | Higher (e.g., DAR of 8 with 4 linkers) | Lower (e.g., DAR of 4 with 4 linkers) | Increased cytotoxic payload delivery to the tumor site. |
| In Vitro Cytotoxicity | Potentially lower IC50/GR50 values.[1] | Higher IC50/GR50 values.[1] | More potent cancer cell killing. |
| In Vivo Efficacy | Enhanced tumor growth inhibition.[2][3] | Standard tumor growth inhibition. | Greater therapeutic effect in animal models. |
| Overcoming Resistance | More effective against drug-resistant cell lines.[4] | Less effective against resistant phenotypes. | Potential to overcome mechanisms of drug resistance. |
| Addressing Heterogeneity | More effective in heterogeneous tumor models.[2][5] | Less effective in mixed antigen-expressing populations. | Improved bystander killing of neighboring cancer cells. |
Visualizing the Molecular Architecture
The this compound linker utilizes a central dibenzocyclooctyne (Dbco) core, which serves as a scaffold for the attachment of two identical payload-bearing arms. Each arm consists of a polyethylene (B3416737) glycol (PEG) spacer for improved solubility, a cathepsin-B cleavable valine-citrulline (VC) linker, a self-immolative p-aminobenzyl (PAB) spacer, and the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE).
Caption: Molecular architecture of the dual-payload linker.
Mechanism of Action: A Tale of Two Payloads
The journey of a dual-payload ADC from administration to apoptosis mirrors that of its single-payload counterpart, but with amplified cytotoxic potential.
-
Circulation and Targeting: The ADC circulates in the bloodstream until the monoclonal antibody recognizes and binds to a specific antigen on the surface of a cancer cell.
-
Internalization: The cancer cell internalizes the ADC-antigen complex through endocytosis.
-
Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.
-
Payload Release: Inside the acidic environment of the lysosome, enzymes such as cathepsin B cleave the VC linker. This triggers the self-immolation of the PAB spacer, releasing the two MMAE molecules.
-
Apoptosis Induction: The freed MMAE disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis.
-
Bystander Effect: The cell-permeable MMAE can diffuse out of the target cell and kill neighboring cancer cells, a crucial mechanism for treating heterogeneous tumors.[4]
References
- 1. A Novel Dual-Payload ADC for the Treatment of HER2+ Breast and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homogeneous antibody-drug conjugates with dual payloads: potential, methods and considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. adcreview.com [adcreview.com]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Showdown: Val-Cit vs. Val-Ala Dipeptide Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of linker in an antibody-drug conjugate (ADC) is a critical determinant of therapeutic success. Among the most utilized cleavable linkers are the dipeptides Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala). This guide provides an objective comparison of their efficacy, supported by experimental data, to inform the rational design of next-generation ADCs.
The Val-Cit and Val-Ala linkers are designed to be stable in systemic circulation and selectively cleaved by lysosomal proteases, primarily Cathepsin B, which are often overexpressed in the tumor microenvironment. This targeted release of the cytotoxic payload within cancer cells is crucial for maximizing efficacy while minimizing off-target toxicity. While both linkers operate on a similar principle, their subtle structural differences can significantly impact the overall performance of an ADC.
Quantitative Comparison of Linker Performance
The following tables summarize key quantitative data from comparative studies of ADCs utilizing Val-Cit and Val-Ala linkers. It is important to note that direct comparisons across different studies should be made with caution due to variations in experimental conditions, including the specific antibody, payload, and cell lines used.
| Linker Type | Parameter | Human Plasma | Mouse Plasma | Key Findings |
| Val-Cit | Stability | Highly Stable (>230 days)[1] | Less stable due to carboxylesterase activity[1][2] | While robust in human plasma, instability in murine models can pose preclinical evaluation challenges.[2][3] |
| Val-Ala | Stability | Stable[1] | Exhibits improved stability compared to Val-Cit.[1] | The enhanced stability in mouse plasma makes it a more reliable choice for preclinical studies. |
Table 1: Plasma Stability of Val-Cit and Val-Ala Linkers.
| Linker Type | Payload | Cell Line (Antigen) | IC50 (pM) | Key Findings |
| Val-Cit | MMAE | HER2+ | 14.3[4] | Demonstrates potent cytotoxicity, though efficacy can be influenced by the level of protease expression in tumor cells.[1] |
| Val-Ala | MMAE | HER2+ | Similar to Val-Cit[1] | Offers comparable in vitro activity to Val-Cit with the added benefit of lower hydrophobicity.[1] |
| Val-Ala | MMAE | HER2+ | 92[4] | In some studies, sulfatase-cleavable linkers have shown higher cytotoxicity than Val-Ala ADCs.[4] |
Table 2: In Vitro Cytotoxicity of ADCs with Val-Cit and Val-Ala Linkers.
| Linker Type | Parameter | Observation | Key Findings |
| Val-Cit | Aggregation | Increased aggregation at higher Drug-to-Antibody Ratios (DAR), making it difficult to achieve a DAR > 4.[4] | The hydrophobicity of the Val-Cit linker can lead to challenges in manufacturing and stability of high-DAR ADCs. |
| Val-Ala | Aggregation | Allows for a higher DAR (up to 7.4) with limited aggregation (<10%).[4] | The lower hydrophobicity of Val-Ala is advantageous for developing ADCs with higher payload densities, particularly with lipophilic payloads.[4] |
Table 3: Impact of Linker on ADC Aggregation and Drug-to-Antibody Ratio (DAR).
Mechanism of Action: From Circulation to Cell Death
The efficacy of ADCs with cleavable linkers hinges on a multi-step process that ensures the targeted delivery and release of the cytotoxic payload.
Caption: General mechanism of action for ADCs with cathepsin-cleavable linkers.
The Bystander Effect: A Key Advantage
A significant feature of cleavable linkers like Val-Cit and Val-Ala is their ability to mediate the "bystander effect".[1] Once the payload is released within the target antigen-positive cell, if it is membrane-permeable, it can diffuse into and eliminate adjacent antigen-negative tumor cells. This is particularly advantageous in treating heterogeneous tumors where antigen expression is not uniform. While both linkers can facilitate this effect, the efficiency can be influenced by the rate and extent of payload release.
Experimental Protocols
Accurate and reproducible assessment of ADC efficacy is paramount in preclinical development. Below are detailed methodologies for key experiments cited in the comparison of Val-Cit and Val-Ala linkers.
In Vitro Cytotoxicity Assay
This assay determines the potency of an ADC in killing target cancer cells.
Caption: Workflow for a typical in vitro cytotoxicity assay.
Plasma Stability Assay
This assay evaluates the stability of the ADC and the rate of premature payload release in plasma.
Caption: Workflow for assessing ADC plasma stability using LC-MS.
Lysosomal Cleavage Assay
This assay measures the rate of linker cleavage by lysosomal enzymes.
Caption: Workflow for determining the rate of lysosomal linker cleavage.
Conclusion
Both Val-Cit and Val-Ala are effective and widely used dipeptide linkers in ADC development. The choice between them often depends on the specific goals of the ADC design.
-
Val-Cit is a well-established linker with high stability in human plasma and proven clinical efficacy. However, its hydrophobicity can lead to challenges with aggregation at high DARs, and its instability in mouse plasma can complicate preclinical evaluation.
-
Val-Ala offers comparable in vitro potency to Val-Cit but with the significant advantages of lower hydrophobicity and improved stability in mouse plasma. This makes it a particularly attractive option for developing ADCs with high DARs and for facilitating more reliable preclinical testing.
Ultimately, a thorough head-to-head comparison using standardized in vitro and in vivo assays is essential for selecting the optimal linker for a given antibody, payload, and cancer indication. The experimental protocols and comparative data presented in this guide provide a framework for making these critical decisions in the development of the next generation of life-saving antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of DBCO and Maleimide Conjugation Chemistries
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the precise and stable attachment of molecules to proteins, antibodies, and other biomolecules is paramount for the development of targeted therapeutics, diagnostics, and research tools. Among the various chemical strategies available, Dibenzocyclooctyne (DBCO) and Maleimide (B117702) chemistries stand out as two of the most prominent methods. This guide provides a comprehensive, head-to-head comparison of these two conjugation powerhouses, offering objective data and detailed protocols to inform your selection process.
Executive Summary
DBCO conjugation, a cornerstone of copper-free click chemistry, offers exceptional specificity and biocompatibility by forming a highly stable triazole bond with an azide (B81097) partner.[1][2][3][4] In contrast, maleimide chemistry provides a rapid and efficient method for targeting thiol groups, such as those found in cysteine residues, to form a thioether bond.[][6][7][8] However, the stability of the resulting maleimide conjugate can be a concern due to its susceptibility to hydrolysis and retro-Michael addition, which can lead to payload migration.[9][10][11][12]
The choice between DBCO and maleimide chemistry is therefore a critical decision that depends on the specific application, the nature of the biomolecule, and the desired stability of the final conjugate. This guide will delve into the key performance characteristics of each chemistry, supported by quantitative data and detailed experimental methodologies.
At a Glance: DBCO vs. Maleimide
| Feature | DBCO (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC) | Maleimide (Thiol-Michael Addition) |
| Reactive Partners | Dibenzocyclooctyne (DBCO) and Azide | Maleimide and Thiol (e.g., Cysteine) |
| Bond Formed | Stable Triazole | Thioether (Thiosuccinimide) |
| Reaction pH | Typically physiological pH (~7.4) | Optimal between pH 6.5 and 7.5[6][7][9] |
| Biocompatibility | High; no cytotoxic copper catalyst required.[3][4] | Generally good, but maleimides can react with other nucleophiles at higher pH.[6][9] |
| Specificity | Highly specific and bioorthogonal; DBCO and azide groups are absent in biological systems.[1][2][3][4] | Highly selective for thiols within the optimal pH range.[6][7] |
| Stability of Conjugate | Highly stable triazole bond.[1][2] | Susceptible to retro-Michael reaction (thiol exchange) and hydrolysis of the thiosuccinimide ring.[9][10][11][12] |
| Reaction Kinetics | Generally slower than maleimide-thiol reactions.[13][14] | Very fast, often reaching completion within minutes to a few hours.[12][15] |
Delving Deeper: A Quantitative Comparison
Reaction Kinetics
| Chemistry | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Typical Reaction Time |
| DBCO-Azide | DBCO-functionalized molecule + Azide-functionalized molecule | ~0.1 - 1.0 | 2-4 hours at room temperature or overnight at 4°C.[1][3] |
| Maleimide-Thiol | Maleimide-functionalized molecule + Thiol-containing molecule | ~100 - 1000 | Minutes to 2 hours at room temperature.[12][15] |
Note: Reaction kinetics can be influenced by factors such as reactant concentration, temperature, and the specific molecular context.
Stability of the Conjugate
The stability of the covalent bond formed is a critical factor, particularly for in vivo applications such as antibody-drug conjugates (ADCs).
| Conjugate | Bond Type | Key Stability Concerns | Mitigation Strategies |
| DBCO-Azide | Triazole | Generally considered highly stable under physiological conditions. | Not typically required. |
| Maleimide-Thiol | Thioether (Thiosuccinimide) | Retro-Michael Addition: Reversible reaction in the presence of other thiols (e.g., glutathione (B108866) in vivo), leading to payload exchange and off-target effects.[9][16] Hydrolysis: The thiosuccinimide ring can undergo hydrolysis, which can be beneficial as the ring-opened product is more stable against the retro-Michael reaction.[6][10][17] | Inducing hydrolysis of the thiosuccinimide ring post-conjugation by adjusting the pH to 8.5-9.0.[9] Using "self-hydrolyzing" maleimides with electron-withdrawing N-substituents to accelerate ring-opening.[10][11] |
Experimental Protocols
General Workflow for Bioconjugation
The following diagram illustrates a generalized workflow for both DBCO-azide and maleimide-thiol conjugation.
Caption: A generalized workflow for bioconjugation.
Protocol 1: DBCO-Azide Antibody Conjugation
This protocol describes the labeling of an antibody with a DBCO-NHS ester followed by conjugation to an azide-containing molecule.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[4]
-
DBCO-NHS ester freshly dissolved in anhydrous DMSO or DMF to a stock concentration of 10 mM.[4]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).[4]
-
Azide-functionalized molecule.
-
Spin desalting column.
Procedure:
-
Antibody Preparation: Ensure the antibody solution is free of primary amine-containing buffers (like Tris) and stabilizers like BSA.
-
Activation with DBCO-NHS Ester: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO/DMF concentration should be below 20%.[1][3]
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature.[1][3]
-
Quenching: Add the quenching solution to react with any unreacted DBCO-NHS ester and incubate for 15 minutes.[1]
-
Purification: Remove excess DBCO-NHS ester using a spin desalting column.
-
Copper-Free Click Reaction: Mix the DBCO-activated antibody with a 2-4 fold molar excess of the azide-functionalized molecule.[1][3]
-
Incubation: Incubate the mixture overnight at 4°C or for 2-4 hours at room temperature.[1][3]
-
Analysis: Validate the conjugate using SDS-PAGE, where a band shift will indicate successful conjugation.[1][3]
Caption: Workflow for DBCO-azide antibody conjugation.
Protocol 2: Maleimide-Thiol Protein Conjugation
This protocol outlines the conjugation of a maleimide-activated molecule to a protein containing free thiol groups.
Materials:
-
Protein with accessible cysteine residues (1-10 mg/mL) in a degassed, thiol-free buffer at pH 7.0-7.5 (e.g., PBS, HEPES).[18]
-
Reducing agent (optional, for reducing disulfide bonds): TCEP (tris(2-carboxyethyl)phosphine).[9][18]
-
10 mM stock solution of maleimide-activated molecule in anhydrous DMSO or DMF.[18]
-
Quenching solution (e.g., free cysteine or 2-mercaptoethanol).[12]
-
Size-exclusion chromatography (SEC) column for purification.
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds by adding a 10-100 fold molar excess of TCEP to the protein solution and incubating for 20-30 minutes at room temperature.[9][18] If using DTT, it must be removed prior to adding the maleimide reagent.[18]
-
Conjugation: Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution.[12][18]
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[18]
-
Quenching: Add a small molecule thiol to quench any unreacted maleimide.[12]
-
Purification: Purify the conjugate from excess reagents using size-exclusion chromatography.[12]
-
(Optional) Stability Enhancement: To increase stability, the pH of the conjugate solution can be adjusted to 8.5-9.0 and incubated at room temperature to promote hydrolysis of the thiosuccinimide ring.[9]
-
Analysis: Analyze the final conjugate by methods such as SDS-PAGE, mass spectrometry, and HPLC.
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. researchgate.net [researchgate.net]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. lifetein.com [lifetein.com]
- 14. lifetein.com [lifetein.com]
- 15. dspace.library.uu.nl [dspace.library.uu.nl]
- 16. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Navigating the Maze of Plasma Stability: A Comparative Guide to VC-PAB Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic success. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and diminished efficacy. This guide provides a comprehensive comparison of the in vitro plasma stability of the widely used valine-citrulline-p-aminobenzylcarbamate (VC-PAB) linker and its derivatives, supported by experimental data to inform rational ADC design.
The VC-PAB linker is designed to be cleaved by intracellular proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. However, its stability in plasma, a key factor for ensuring the ADC remains intact until it reaches the target cell, can vary significantly across different species. This is primarily due to the activity of certain plasma enzymes.
The Challenge of Interspecies Variability: Mouse vs. Human Plasma
A significant challenge in the preclinical evaluation of ADCs with VC-PAB linkers is their observed instability in rodent plasma, particularly in mice. This instability is attributed to the enzymatic activity of carboxylesterase 1c (Ces1c), an enzyme present in mouse plasma that can prematurely cleave the linker.[1] This phenomenon is not observed to the same extent in human plasma, where the VC-PAB linker generally exhibits high stability.[2][3] This discrepancy can complicate the translation of preclinical efficacy and toxicity data to clinical outcomes.
Enhancing Stability Through Molecular Engineering
To address the issue of poor stability in mouse plasma, researchers have explored modifications to the VC-PAB linker. One successful strategy involves chemical modification at the P3 position, the amino acid residue preceding valine.[2] Introducing a hydrophilic group at this position can shield the linker from the action of Ces1c without significantly impacting its susceptibility to intracellular cleavage by cathepsin B.
A notable example of this approach is the development of the glutamic acid-valine-citrulline (EVCit) tripeptide linker. The addition of a glutamic acid residue at the N-terminus of the valine-citrulline dipeptide dramatically enhances stability in mouse plasma.
Comparative In Vitro Plasma Stability Data
The following table summarizes the in vitro plasma stability of different VC-PAB linker variants in human and mouse plasma. The data highlights the percentage of intact antibody-drug conjugate (ADC) remaining after a specified incubation period.
| Linker Variant | Plasma Source | Incubation Time | % Intact ADC Remaining | Reference |
| VCit-PAB | Human | 28 days | No significant degradation | [2] |
| Mouse | 14 days | < 5% | [2] | |
| SVCit-PAB | Human | 28 days | No significant degradation | [2] |
| Mouse | 14 days | ~30% | [2] | |
| EVCit-PAB | Human | 28 days | No significant degradation | [2] |
| Mouse | 14 days | Almost no linker cleavage | [2] | |
| VC-PABC | Mouse | 7 days | Gradual decrease in DAR | [4] |
| OHPAS Linker | Mouse | 7 days | Stable | [4] |
DAR: Drug-to-Antibody Ratio
Experimental Protocol for In Vitro Plasma Stability Assessment
The determination of ADC linker stability in plasma is a crucial step in preclinical development. A typical experimental workflow is as follows:
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat) at a physiological temperature (37°C) over a time course.
-
Time Points: Aliquots of the plasma samples are collected at various time points (e.g., 0, 24, 48, 96 hours, and up to several days or weeks).
-
Sample Processing: The ADC is isolated from the plasma matrix. This can be achieved through methods like immunoaffinity capture using Protein A/G beads.
-
Analysis: The stability of the linker is assessed by quantifying the amount of intact ADC, the drug-to-antibody ratio (DAR), or the concentration of released payload. Common analytical techniques include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Can be used to measure the concentration of total antibody and antibody-conjugated drug.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique to determine the average DAR and quantify the free payload.
-
-
Data Interpretation: The rate of linker cleavage is determined by monitoring the decrease in intact ADC or DAR over time, or the increase in free payload.
Caption: A schematic overview of the experimental workflow for assessing the in vitro plasma stability of ADCs.
Signaling Pathway of VC-PAB Linker Cleavage
The intended mechanism of action for a VC-PAB linker-based ADC involves a series of steps culminating in the release of the cytotoxic payload inside the target cancer cell.
Caption: The signaling pathway illustrating the targeted delivery and intracellular release of a cytotoxic drug from an ADC with a VC-PAB linker.
Conclusion
The in vitro plasma stability of VC-PAB linkers is a critical parameter that requires careful consideration during the development of antibody-drug conjugates. While generally stable in human plasma, their susceptibility to enzymatic cleavage in mouse plasma necessitates strategies to improve their stability for reliable preclinical evaluation. The development of modified linkers, such as the EVCit tripeptide, offers a promising solution to overcome this challenge, enabling a more accurate assessment of ADC efficacy and safety in mouse models and facilitating the successful translation of these promising therapeutics to the clinic.
References
- 1. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
Comparative potency of DAR 2 vs DAR 4 MMAE ADCs in vitro
An In Vitro Comparison of Potency Between DAR 2 and DAR 4 MMAE Antibody-Drug Conjugates
This guide provides a comparative analysis of the in vitro potency of Monomethyl auristatin E (MMAE) antibody-drug conjugates (ADCs) with a drug-to-antibody ratio (DAR) of 2 versus 4. The information is intended for researchers, scientists, and professionals in the field of drug development to aid in the design and evaluation of ADCs.
Introduction
The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, defining the number of payload molecules attached to a single monoclonal antibody. It significantly influences the ADC's efficacy, safety, and pharmacokinetic profile. While higher DAR values increase the theoretical amount of deliverable payload, they can also lead to issues like aggregation and faster plasma clearance.[1] This guide focuses on the in vitro potency differences between two common DAR configurations for MMAE-based ADCs: DAR 2 and DAR 4.
Comparative Potency Data (IC50 Values)
The in vitro potency of an ADC is typically measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of the ADC required to inhibit the growth of 50% of a cancer cell population. Generally, a lower IC50 value indicates higher potency.
Studies consistently demonstrate that, in vitro, the potency of MMAE ADCs tends to increase with a higher DAR. A DAR 4 ADC typically exhibits a lower IC50 value and thus higher potency compared to its DAR 2 counterpart.[2][3] This is attributed to the delivery of a greater number of cytotoxic MMAE molecules per antibody-antigen binding event.
The following table summarizes IC50 values from various in vitro studies comparing MMAE ADCs with different DARs.
| Target Antigen | Cell Line | ADC Configuration | IC50 Value | Reference |
| HER2 | SKBR3 | Homogeneous DAR 2 Trastuzumab-MMAE | 51.5 pM | [1] |
| HER2 | SKBR3 | Heterogeneous DAR 4 Trastuzumab-MMAE | 25.5 pM | [1] |
| HER2 | JIMT-1 | DAR 2 MMAE | 1.023 nM | [4] |
| HER2 | BT-474 | DAR 2 Trastuzumab-MMAE | 0.30 nM | [5] |
| HER2 | JIMT-1 | DAR 4 Trastuzumab-bisAlk-vc-MMAE | 0.1 nM | [6] |
Note: Comparisons should be made with caution as experimental conditions, cell lines, and conjugation technologies can vary between studies.
Mechanism of Action: MMAE ADCs
MMAE-based ADCs function by delivering a potent antimitotic agent directly to cancer cells. The process involves several key steps:
-
Binding: The antibody component of the ADC selectively binds to a specific target antigen on the surface of a cancer cell.[7]
-
Internalization: The ADC-antigen complex is internalized by the cell through endocytosis.[7]
-
Trafficking & Payload Release: The complex is transported to lysosomes. Inside the acidic environment of the lysosome, proteases like cathepsin cleave the linker (commonly a valine-citrulline linker), releasing the active MMAE payload into the cytoplasm.[7][8]
-
Cytotoxicity: Free MMAE disrupts microtubule polymerization, a critical process for cell division. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[7][9]
-
Bystander Effect: MMAE is a membrane-permeable payload. Once released, it can diffuse out of the targeted antigen-positive cell and kill nearby antigen-negative tumor cells, a phenomenon known as the bystander effect.[7][10][11]
Caption: General mechanism of action for an MMAE-based ADC.
Experimental Protocols
Standardized in vitro assays are crucial for determining and comparing the potency of different ADC constructs.[12]
In Vitro Cytotoxicity Assay
This assay measures the ability of an ADC to kill cancer cells that express the target antigen.
Objective: To determine the IC50 value of DAR 2 and DAR 4 MMAE ADCs.
General Workflow:
-
Cell Culture: Target cancer cell lines are cultured under optimal conditions. It is essential to validate the expression level of the target antigen using methods like flow cytometry.[13]
-
Cell Seeding: A predetermined number of cells are seeded into the wells of a microplate (e.g., 96-well plate) and allowed to adhere overnight.
-
ADC Treatment: The ADCs (both DAR 2 and DAR 4 variants) are serially diluted to a range of concentrations and added to the cells. Control wells include untreated cells and cells treated with a non-targeting ADC.
-
Incubation: The plates are incubated for a period typically ranging from 72 to 120 hours to allow the ADC to exert its cytotoxic effect.
-
Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay. Common methods include:
-
MTS/MTT Assay: Measures the metabolic activity of viable cells by quantifying the reduction of a tetrazolium salt to a colored formazan (B1609692) product.[1][14]
-
CellTiter-Glo® Assay: Measures the amount of ATP present, which is an indicator of metabolically active, viable cells.[6]
-
-
Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value for each ADC is calculated using a four-parameter logistic (4PL) curve fit.[15]
Caption: Experimental workflow for an in vitro ADC cytotoxicity assay.
Bystander Effect Assay
This assay evaluates the ability of the ADC's payload to kill neighboring, antigen-negative cells.
Objective: To compare the bystander killing capacity of DAR 2 vs. DAR 4 MMAE ADCs.
General Workflow:
-
Cell Line Preparation: Two cell lines are required: an antigen-positive (Ag+) line and an antigen-negative (Ag-) line. The Ag- line is typically transfected with a fluorescent protein (e.g., GFP) for easy identification.[14]
-
Co-culture: The Ag+ and Ag- cells are seeded together in the same wells at a defined ratio.[10]
-
ADC Treatment: The co-cultured cells are treated with the DAR 2 and DAR 4 ADCs at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells in monoculture.[10]
-
Incubation: The cells are incubated for a set period.
-
Analysis: The viability of the fluorescent Ag- cell population is specifically measured, often using flow cytometry or high-content imaging. A reduction in the Ag- population indicates a bystander effect.
Conclusion
The available in vitro data consistently indicates that MMAE ADCs with a higher drug-to-antibody ratio (DAR 4) exhibit greater potency than those with a lower ratio (DAR 2). This is primarily due to the increased number of cytotoxic molecules delivered to the target cell per binding event. While in vitro potency generally increases with DAR, it is crucial to remember that the optimal DAR for therapeutic efficacy in vivo depends on a balance between potency, stability, and pharmacokinetics.[1] The experimental protocols outlined provide a framework for the direct and quantitative comparison of different ADC formats in a preclinical research setting.
References
- 1. Homogeneous antibody-drug conjugates: DAR 2 anti-HER2 obtained by conjugation on isolated light chain followed by mAb assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. adcreview.com [adcreview.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 8. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 9. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 10. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Benchmarking Bivalent DBCO-PEG-VC-PAB-MMAE Against Other MMAE-Based Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with innovation in linker and conjugation technology playing a pivotal role in the development of more effective and safer cancer therapeutics. Monomethyl auristatin E (MMAE) remains a clinically validated and highly potent cytotoxic payload. Consequently, optimizing its delivery through advanced linker systems is a key area of research. This guide provides a comprehensive benchmark of the bivalent Dbco-(peg2-VC-pab-mmae)2 linker system against other commonly used MMAE-based linkers, supported by experimental data and detailed protocols.
Introduction to MMAE-Based Linker Systems
MMAE is a synthetic antineoplastic agent that inhibits cell division by blocking tubulin polymerization.[1] Its high potency necessitates a linker that remains stable in systemic circulation and facilitates efficient release of the payload within the target tumor cell.[1] The choice of linker and the conjugation strategy significantly impacts the drug-to-antibody ratio (DAR), stability, efficacy, and pharmacokinetic profile of an ADC.[2]
This guide focuses on comparing the following MMAE-based linker technologies:
-
This compound : A bivalent, cleavable linker utilizing a dibenzocyclooctyne (DBCO) group for copper-free click chemistry conjugation. This design allows for a potentially higher and more defined DAR.
-
mc-VC-pab-MMAE : The "gold standard" cleavable linker, widely used in approved ADCs. It employs a maleimidocaproyl (mc) group for conjugation to antibody cysteine residues.
-
Non-Cleavable Linkers (e.g., Cys-linker-MMAE) : These linkers release the MMAE payload with an attached amino acid residue upon lysosomal degradation of the antibody. This approach can offer enhanced plasma stability and a different safety profile.[3][4]
Quantitative Performance Data
The following tables summarize key performance parameters for ADCs constructed with different MMAE-based linkers. The data is compiled from various studies to provide a comparative overview.
| Linker Type | Conjugation Chemistry | Typical DAR | Key Advantages | Potential Limitations |
| This compound | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | High and Homogeneous (e.g., 4, 8) | Site-specific conjugation, improved homogeneity, potentially higher drug load per attachment site.[5] | Requires introduction of an azide (B81097) handle on the antibody. |
| mc-VC-pab-MMAE | Maleimide-thiol reaction | Heterogeneous (average 2-4) | Clinically validated, well-established protocols.[6] | Potential for linker instability (retro-Michael reaction), product heterogeneity.[7] |
| Non-Cleavable (Cys-linker-MMAE) | Thiol-based conjugation | Homogeneous (site-specific) | Enhanced plasma stability, reduced bystander effect leading to potentially better safety.[3][4] | Payload is released as a modified molecule, which may have different cell permeability and potency.[3] |
Table 1: General Characteristics of MMAE-Based Linker Systems
| Parameter | This compound (Anticipated) | mc-VC-pab-MMAE | Non-Cleavable (Cys-linker-MMAE) |
| In Vitro Cytotoxicity (IC50) | Potentially high due to high DAR and efficient release of free MMAE. | High, typically in the sub-nanomolar to low nanomolar range.[8] | High on target cells, but significantly lower "bystander" cytotoxicity.[3][4] |
| Plasma Stability | High due to stable triazole linkage formed by click chemistry. | Generally good, but can be susceptible to thiol exchange.[7] | Very high, as payload release requires antibody degradation.[3][4] |
| Bystander Effect | High, as the released MMAE is cell-permeable. | High, a key feature for treating heterogeneous tumors.[1] | Low to negligible, as the released payload is charged and less permeable.[3][4] |
| In Vivo Efficacy | Potentially enhanced due to higher drug load and stable linkage. | Proven efficacy in numerous preclinical and clinical studies. | Effective in vivo, with a potentially wider therapeutic window due to reduced off-target toxicity.[3] |
Table 2: Comparative Performance Metrics of ADCs with Different MMAE Linkers
Experimental Protocols
Protocol 1: Synthesis of an ADC using a DBCO-Linker (General Protocol)
This protocol outlines the general steps for conjugating a DBCO-containing linker-payload to an azide-functionalized antibody via copper-free click chemistry.
1. Antibody Preparation:
- Introduce azide groups onto the antibody. This can be achieved through enzymatic methods (e.g., using transglutaminase with an azide-containing substrate) or by chemical modification of specific amino acid residues.[5]
- Purify the azide-functionalized antibody using size-exclusion chromatography (SEC) to remove excess reagents.
2. Conjugation Reaction:
- Dissolve the this compound linker-payload in a compatible organic solvent (e.g., DMSO).
- Add the DBCO-linker-payload solution to the azide-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4). A typical molar excess of the linker-payload is 5-10 fold per azide site.
- Incubate the reaction mixture at room temperature for 2-4 hours, or as optimized for the specific antibody and linker.[2]
3. Purification of the ADC:
- Purify the resulting ADC from unconjugated linker-payload and other reaction components using SEC or hydrophobic interaction chromatography (HIC).[2]
4. Characterization:
- Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy, HIC, or mass spectrometry.
- Assess the level of aggregation using SEC.
- Confirm the integrity of the ADC using SDS-PAGE.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of an ADC to inhibit the proliferation of cancer cells in culture.[9]
1. Cell Seeding:
- Seed target cancer cells (both antigen-positive and antigen-negative as a control) in a 96-well plate at a density of 1,000–10,000 cells per well.
- Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.[9]
2. ADC Treatment:
- Prepare serial dilutions of the ADC and control antibodies in complete cell culture medium.
- Remove the existing medium from the cells and add 100 µL of the ADC dilutions to the respective wells.
- Incubate the plates for 72-96 hours.[2]
3. Viability Assessment:
- Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.[10]
- Remove the MTT solution and add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to dissolve the formazan (B1609692) crystals.[10]
- Read the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability relative to untreated control cells.
- Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that causes 50% inhibition of cell growth) using non-linear regression analysis.
Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes a typical study to evaluate the anti-tumor efficacy of an ADC in vivo.
1. Tumor Implantation:
- Subcutaneously implant human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[3]
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
2. Animal Grouping and Dosing:
- Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different dose levels).
- Administer the treatments intravenously (i.v.) via the tail vein. The dosing schedule can vary (e.g., a single dose or multiple doses over time).[3]
3. Monitoring:
- Measure tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
- Monitor the body weight of the mice as an indicator of toxicity.
- Observe the general health of the animals throughout the study.
4. Endpoint and Analysis:
- The study may be terminated when tumors in the control group reach a predetermined size, or at a specific time point.
- Collect tumors and other tissues for further analysis (e.g., histology, measurement of intratumoral drug concentration).
- Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy.
Visualizing Key Concepts
Caption: Mechanism of action for a cleavable MMAE-based antibody-drug conjugate.
Caption: Comparison of DBCO-based and Maleimide-based ADC conjugation methods.
Concluding Remarks
The selection of an appropriate linker is critical to the success of an MMAE-based ADC. The bivalent this compound linker represents a technologically advanced approach, offering the potential for site-specific conjugation and a higher, more uniform drug-to-antibody ratio through the use of click chemistry. This can lead to a more homogeneous product with potentially improved in vivo performance compared to traditional maleimide-based linkers like mc-VC-pab-MMAE.
Conversely, non-cleavable linkers provide an alternative strategy with enhanced plasma stability and a potentially more favorable safety profile due to a reduced bystander effect. The optimal choice of linker will ultimately depend on the specific target antigen, the tumor microenvironment, and the desired therapeutic window for the ADC. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of these different linker technologies, enabling researchers to make informed decisions in the development of next-generation antibody-drug conjugates.
References
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. herbmedpharmacol.com [herbmedpharmacol.com]
- 10. A Dual-Payload Bispecific ADC Improved Potency and Efficacy over Single-Payload Bispecific ADCs - PMC [pmc.ncbi.nlm.nih.gov]
The "Stealth" Effect in Action: How PEGylated Linkers Shape the In Vivo Journey of Antibody-Drug Conjugates
A comparative analysis of antibody-drug conjugates (ADCs) featuring polyethylene (B3416737) glycol (PEG) linkers reveals their significant impact on biodistribution, leading to longer circulation times, reduced off-target accumulation, and potentially enhanced tumor targeting compared to their non-PEGylated counterparts. This guide delves into the in vivo biodistribution studies of ADCs with PEGylated linkers, offering a comparison with alternative strategies and providing the experimental context for these findings.
The core principle behind PEGylation in ADCs is to create a hydrophilic shield around the cytotoxic payload and parts of the antibody. This "stealth" effect minimizes non-specific interactions with healthy tissues and reduces clearance by the reticuloendothelial system (RES), primarily the liver and spleen. The result is a longer plasma half-life, allowing for greater opportunity for the ADC to reach its intended tumor target.
Impact of PEGylation on ADC Biodistribution: A Quantitative Look
The true measure of a linker's effectiveness lies in the quantitative assessment of how the ADC is distributed throughout the body. Biodistribution studies, typically conducted in xenograft models, quantify the percentage of the injected dose per gram of tissue (%ID/g) in various organs at different time points.
Table 1: Comparative Biodistribution Trends of ADCs with Different Linker Technologies (%ID/g in key organs at 24h post-injection - Representative Data)
| Linker Type | Tumor | Liver | Spleen | Plasma/Blood | Key Observations |
| Non-PEGylated | Lower | Higher | Higher | Lower | Rapid clearance from circulation and high uptake in RES organs. |
| PEGylated (Short PEG) | Moderate | Moderate | Moderate | Moderate | Improved circulation and reduced RES uptake compared to non-PEGylated. |
| PEGylated (Long PEG) | Higher | Lower | Lower | Higher | Prolonged circulation half-life and further reduced RES uptake, leading to increased tumor accumulation. |
| Polysarcosine | Higher | Lower | Lower | Higher | Demonstrates efficient shielding, leading to favorable pharmacokinetics and potentially superior tumor targeting compared to PEG of similar length.[1][2] |
| Peptide-based | Variable | Variable | Variable | Variable | Biodistribution is highly dependent on the specific peptide sequence and its susceptibility to cleavage in different tissues. |
Note: The values in this table are illustrative and represent general trends observed across multiple studies. Actual %ID/g can vary significantly based on the specific antibody, payload, tumor model, and experimental conditions.
Studies have shown that increasing the length of the PEG chain in an ADC's linker can lead to slower clearance rates. For instance, clearance rates were observed to increase rapidly for ADCs with PEG chains smaller than eight units, indicating a threshold for achieving a significant "stealth" effect.[3]
Alternative Strategies: Beyond PEGylation
While PEGylation is a well-established method, researchers are exploring alternative hydrophilic linkers to further optimize ADC performance.
Polysarcosine (PSar): This polypeptoid has emerged as a promising alternative to PEG. Studies have indicated that at an equivalent length, polysarcosine can improve ADC clearance rates more efficiently than PEG.[1][2] This suggests that PSar may offer a superior hydrophilic shield, leading to even better pharmacokinetic profiles.
Peptide Linkers: These linkers are designed to be cleaved by specific enzymes that are abundant in the tumor microenvironment or within cancer cells.[4][5][6][7] Their impact on biodistribution is more complex as it is influenced by the stability of the peptide sequence in circulation and its susceptibility to enzymatic cleavage in various tissues.[5]
Experimental Corner: How Biodistribution is Measured
Understanding the methodologies behind these studies is crucial for interpreting the data.
Typical In Vivo Biodistribution Study Protocol
-
Radiolabeling of the ADC: The ADC is labeled with a radionuclide (e.g., Iodine-125, Indium-111) to enable its detection and quantification in tissues.
-
Animal Model: Immunocompromised mice bearing human tumor xenografts are commonly used.
-
Administration: The radiolabeled ADC is administered intravenously to the mice.
-
Time Points: Animals are euthanized at various time points (e.g., 24, 48, 72, 144 hours) post-injection.
-
Tissue Collection and Measurement: Blood, tumor, and major organs are collected, weighed, and the radioactivity is measured using a gamma counter.
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ at each time point.
Below is a graphical representation of a typical experimental workflow for an ADC biodistribution study.
The Structure of a PEGylated ADC
The fundamental design of a PEGylated ADC involves the strategic placement of the PEG chain within the linker to mask the hydrophobicity of the payload.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in Peptide Linkers of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Post-Conjugation: A Guide to Confirming Target Binding Affinity of ADCs with Dbco-(peg2-VC-pab-mmae)2
For researchers, scientists, and drug development professionals, ensuring that an antibody-drug conjugate (ADC) retains its target binding affinity after conjugation is a critical step in the development of effective and specific therapeutics. The conjugation of complex molecules like Dbco-(peg2-VC-pab-mmae)2, a linker-payload system featuring a dibenzocyclooctyne (Dbco) group for click chemistry, a polyethylene (B3416737) glycol (PEG) spacer, a cleavable valine-citrulline (VC) linker, a p-aminobenzyl (pab) spacer, and the potent cytotoxic agent monomethyl auristatin E (MMAE), can potentially alter the antibody's structure and, consequently, its binding characteristics.[1] This guide provides a comparative overview of key methods to confirm and quantify these changes, complete with detailed experimental protocols and representative data.
The efficacy of an ADC is fundamentally dependent on the specific binding of its monoclonal antibody (mAb) component to the target antigen on cancer cells.[2] Any significant loss of binding affinity after the conjugation process could lead to reduced therapeutic efficacy and an unfavorable therapeutic index. Therefore, rigorous analytical validation is essential.
Comparative Analysis of Binding Affinity Assays
Several robust methods are available to assess the binding affinity of an ADC. The choice of assay depends on factors such as the required throughput, the nature of the antigen (purified protein vs. cell-surface expressed), and the desired level of kinetic detail. The most commonly employed techniques are Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Enzyme-Linked Immunosorbent Assay (ELISA), and Flow Cytometry.[3] A direct comparison of the conjugated ADC with the unconjugated parent antibody is crucial in all these assays to determine the impact of the linker-payload.[4]
| Assay | Principle | Antigen Format | Key Parameters Measured | Throughput | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Real-time, label-free detection of mass changes on a sensor surface upon binding.[5] | Purified Protein | KD (Equilibrium Dissociation Constant), ka (Association Rate), kd (Dissociation Rate) | Low to Medium | Provides detailed kinetic information. | Requires specialized equipment; antigen immobilization can sometimes affect its conformation. |
| Bio-Layer Interferometry (BLI) | Real-time, label-free detection of changes in the interference pattern of light reflected from a biosensor tip upon binding.[6][7] | Purified Protein | KD, ka, kd | Medium to High | Higher throughput than SPR; compatible with crude samples.[8] | Can be less sensitive than SPR for very fast or weak interactions. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Antigen-antibody interaction is detected using an enzyme-conjugated antibody that produces a colorimetric or fluorescent signal.[9][10] | Purified Protein or Cell-Based | Apparent KD, EC50 | High | Widely available and cost-effective; suitable for high-throughput screening.[11] | Endpoint assay; provides apparent affinity rather than true kinetic data.[12] |
| Flow Cytometry | Measures the binding of fluorescently labeled antibodies or ADCs to cells expressing the target antigen.[13][14] | Cell-Surface Expressed | Apparent KD, EC50, % Positive Cells, Mean Fluorescence Intensity (MFI) | High | Measures binding to native antigen on the cell surface; provides information on cell population heterogeneity.[15] | Indirect measurement of affinity; requires fluorescent labeling which could potentially alter binding. |
Representative Experimental Data
The following tables present synthesized, representative data illustrating the potential impact of this compound conjugation on the binding affinity of a hypothetical anti-HER2 antibody. These values are based on typical observations where a slight to moderate decrease in affinity may be seen post-conjugation.[16]
Table 1: Kinetic Analysis by Surface Plasmon Resonance (SPR)
| Analyte | ka (1/Ms) | kd (1/s) | KD (nM) |
| Unconjugated Anti-HER2 mAb | 1.5 x 105 | 1.2 x 10-4 | 0.8 |
| Anti-HER2-Dbco-(peg2-VC-pab-mmae)2 | 1.1 x 105 | 1.8 x 10-4 | 1.6 |
Table 2: Cell-Based Binding Affinity by Flow Cytometry
| Analyte | EC50 (nM) |
| Unconjugated Anti-HER2 mAb | 1.2 |
| Anti-HER2-Dbco-(peg2-VC-pab-mmae)2 | 2.5 |
Experimental Workflows and Signaling Pathways
To visualize the experimental processes and the mechanism of action of the ADC, the following diagrams are provided.
References
- 1. targetmol.cn [targetmol.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. njbio.com [njbio.com]
- 5. Biacore SPR for Antibody Affinity Measurement - Creative Proteomics [creative-proteomics.com]
- 6. Bio-Layer Interferometry (BLI) - Creative Proteomics [creative-proteomics.com]
- 7. Bio-Layer Interferometry Analysis of the Target Binding Activity of CRISPR-Cas Effector Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genextgenomics.com [genextgenomics.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Flow Cytometry Protocol | Abcam [abcam.com]
- 15. Cell based Binding Assay - Creative Biolabs [creative-biolabs.com]
- 16. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of DBCO-(PEG2-VC-PAB-MMAE)2: A Guide for Laboratory Professionals
For Immediate Release – Researchers, scientists, and professionals in drug development must adhere to strict safety protocols for the handling and disposal of potent compounds such as DBCO-(PEG2-VC-PAB-MMAE)2. This antibody-drug conjugate (ADC) linker, containing the highly cytotoxic agent Monomethyl auristatin E (MMAE), requires specialized disposal procedures to ensure personnel safety and environmental protection.
This compound is categorized as a hazardous substance due to the inclusion of MMAE, a potent tubulin inhibitor. The Safety Data Sheet (SDS) for similar MMAE-containing compounds classifies them as fatal if swallowed or inhaled, capable of causing genetic defects, and damaging to fertility or an unborn child. Therefore, proper disposal is not merely a recommendation but a critical safety and regulatory requirement.
Personal Protective Equipment (PPE)
Before handling or preparing for disposal, it is imperative to be outfitted in appropriate Personal Protective Equipment (PPE).
| PPE Component | Specification |
| Gloves | Chemical-resistant, disposable (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Required if handling powder outside of a certified chemical fume hood |
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound.
-
Segregation and Collection:
-
All materials that have come into contact with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and PPE, must be segregated from general laboratory waste.
-
Use a designated, clearly labeled, leak-proof hazardous waste container. The container should be kept closed when not in use.
-
-
Inactivation of Liquid Waste (Optional, based on institutional policy):
-
For liquid waste containing this compound, chemical inactivation may be an option. This should only be performed by trained personnel following a validated institutional protocol. A common method involves treatment with a solution of sodium hypochlorite (B82951) (bleach). However, the efficacy of this method for MMAE conjugates should be confirmed.
-
-
Waste Manifesting and Storage:
-
Properly manifest the hazardous waste according to your institution's and local regulations.
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
-
Final Disposal:
-
The ultimate disposal of this compound waste must be conducted by a licensed chemical destruction facility.[1]
-
Controlled incineration with flue gas scrubbing is a suitable method for the destruction of this compound and its contaminated materials.[1]
-
Under no circumstances should this material or its containers be disposed of in standard trash or discharged into the sewer system. [1]
-
Emergency Spill Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.
-
Evacuate and Secure the Area:
-
Alert others in the vicinity and restrict access to the spill area.
-
-
Don Appropriate PPE:
-
Before attempting to clean the spill, ensure you are wearing the necessary PPE, including respiratory protection if the spill involves powder.
-
-
Containment and Cleanup:
-
For liquid spills, absorb the material using an inert absorbent material (e.g., vermiculite, sand).
-
For solid spills, carefully cover the spill with an absorbent material to avoid raising dust.
-
Gently sweep or scoop the contained material into a designated hazardous waste container. Avoid dry sweeping, which can create airborne dust.
-
-
Decontamination:
-
Decontaminate the spill area with a suitable cleaning agent, such as a detergent solution followed by a rinse with 70% ethanol (B145695) or a validated decontamination solution.
-
All cleaning materials must be disposed of as hazardous waste.
-
-
Reporting:
-
Report the spill to your institution's Environmental Health and Safety (EHS) department immediately.
-
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Logical Relationship of Safety and Disposal
Caption: Interconnectivity of safety protocols and disposal for potent compounds.
By adhering to these procedures, laboratories can ensure a safe working environment and maintain compliance with all relevant regulations, thereby building a culture of safety and trust in the handling of advanced chemical reagents.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Dbco-(peg2-VC-pab-mmae)2
For Immediate Implementation: Essential Safety and Handling Protocols for the Potent Cytotoxic Agent Dbco-(peg2-VC-pab-mmae)2
Researchers and drug development professionals working with the antibody-drug conjugate (ADC) linker-payload this compound must adhere to stringent safety protocols. This compound incorporates Monomethyl Auristatin E (MMAE), a highly potent tubulin inhibitor, necessitating rigorous handling procedures to mitigate occupational exposure and ensure a safe laboratory environment.[1][2][3][4][5][6] The primary routes of exposure to the cytotoxic payload are inhalation, skin contact, and eye contact.[1]
Due to the hazardous nature of this compound, all handling, preparation, and disposal activities must be conducted by trained personnel within a designated and controlled environment.[7]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to prevent accidental exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | To prevent inhalation of aerosols or fine dust particles.[1] |
| Eye Protection | Safety goggles with side-shields or a full-face shield | To protect eyes from splashes or airborne particles.[1][8] |
| Hand Protection | Double-layered, chemical-resistant chemotherapy gloves (e.g., nitrile) | To prevent skin contact; gloves should be changed regularly and immediately if contaminated.[1][9] |
| Body Protection | Impervious, disposable, solid-front gown with tight-fitting cuffs | To protect skin and personal clothing from contamination.[1][10] |
| Additional Protection | Disposable head and shoe covers | To minimize cross-contamination of adjacent areas.[10] |
It is critical to note that specific occupational exposure limits (OELs) have not been established for many ADC payloads, demanding a conservative approach with the highest level of protection.[1]
Operational Plan: From Receipt to Use
A systematic workflow is essential for the safe handling of this compound. All manipulations involving the powdered form of this compound should occur within a certified containment system, such as a cytotoxic drug safety cabinet or a glovebox isolator, to minimize aerosol generation.[11][12]
Receiving and Storage:
-
Upon receipt, inspect the packaging for any signs of damage or leakage.[13] If compromised, follow institutional spill procedures.
-
Store the compound in a clearly labeled, sealed container in a designated, secure, and ventilated area at the recommended temperature of -20°C.[14][15]
-
Access to storage areas should be restricted to authorized personnel.[16]
Preparation of Solutions:
-
Solutions should be prepared fresh for each use, as the compound may be unstable in solution.[14]
-
All weighing and reconstitution activities must be performed in a containment enclosure (e.g., Class II Biological Safety Cabinet modified for cytotoxic agents or an isolator).[11]
-
Use a work mat with an absorbent top layer and a non-slip backing to contain any potential spills during manipulation.[16]
Disposal Plan: Managing Contaminated Waste
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation and Disposal:
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container labeled for cytotoxic waste.
-
Solid Waste: Contaminated PPE (gloves, gowns, etc.), vials, and labware should be segregated into clearly labeled, leak-proof cytotoxic waste containers (often yellow).[17] This waste is typically destined for incineration.[17]
-
Liquid Waste: Unused solutions and contaminated liquids should be collected in a designated, sealed, and labeled hazardous waste container. Decontamination of liquid waste may be required prior to final disposal.
Never dispose of cytotoxic waste in general laboratory trash or down the drain.
Detailed Experimental Protocol: Safe Reconstitution of this compound
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous solvent (e.g., DMSO)
-
Sterile, capped vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Cytotoxic waste disposal containers
Procedure:
-
Preparation: Don all required PPE as specified in the table above.
-
Work Area Setup: Prepare the cytotoxic drug safety cabinet or isolator by wiping down all surfaces with an appropriate deactivating agent, followed by 70% ethanol. Place an absorbent, plastic-backed liner on the work surface.
-
Compound Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: If weighing is required, perform this task within the containment enclosure on a calibrated analytical balance. Use appropriate weighing paper or a tared vial to minimize contamination.
-
Reconstitution:
-
Carefully uncap the vial containing the powdered compound.
-
Using a calibrated pipette, slowly add the required volume of solvent to the vial, directing the stream down the inner wall to avoid aerosolization.
-
Securely cap the vial.
-
Gently vortex or swirl the vial until the powder is completely dissolved.
-
-
Aliquoting and Storage: If necessary, aliquot the stock solution into smaller, clearly labeled, and sealed vials for storage at -20°C or as recommended.
-
Decontamination and Waste Disposal:
-
Wipe down the exterior of all vials and equipment that were in the containment enclosure with a deactivating agent.
-
Dispose of all contaminated materials (pipette tips, empty original vial, gloves, liner, etc.) in the designated cytotoxic waste container.
-
Thoroughly decontaminate the work surface of the containment enclosure.
-
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination, disposing of it in the appropriate cytotoxic waste stream.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Visualizing the Safety Workflow
The following diagrams illustrate the essential workflows for ensuring safety when handling this potent compound.
Caption: Workflow for safe handling, from receipt to disposal.
Caption: Step-by-step procedure for managing a cytotoxic spill.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. targetmol.cn [targetmol.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. kingstonhsc.ca [kingstonhsc.ca]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Safety and Innovation: Navigating the Challenges of Antibody-Drug Conjugates - Wiley Science and Engineering Content Hub [content.knowledgehub.wiley.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. Cytotoxic Cabinets and Chemotherapy Drug Handling FAQs - AES Environmental [aesenvironmental.com.au]
- 12. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 13. Disposal of Contaminated Devices | FDA [fda.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hazardous Materials & Waste Management | Safety Office [safety.ucsf.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
